(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYKJUXBWFATTE-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@](C1=CC=CC=C1)(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10897009 | |
| Record name | (+)-Mosher's acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20445-31-2 | |
| Record name | (R)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20445-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methoxy-alpha-trifluoromethylphenylacetic acid, (+)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020445312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Mosher's acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-METHOXY-.ALPHA.-TRIFLUOROMETHYLPHENYLACETIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27O5L9T1WM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Mosher's Acid and its Mechanism for Stereochemical Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of chemical synthesis, natural product chemistry, and drug development, the precise determination of a molecule's absolute stereochemistry and enantiomeric purity is of paramount importance.[1] Among the various analytical techniques available, Mosher's acid analysis, an NMR-based method, stands as a powerful and enduring tool for elucidating the three-dimensional arrangement of atoms in chiral molecules.[1] Developed by Harry S. Mosher and his colleagues, this method relies on the use of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.[2]
This technical guide provides a comprehensive overview of Mosher's acid, its underlying mechanism of action, detailed experimental protocols for its application, and a structured presentation of the quantitative data integral to its interpretation.
The Core Principle: From Enantiomers to Distinguishable Diastereomers
Enantiomers, being non-superimposable mirror images, are indistinguishable by standard NMR spectroscopy in an achiral environment.[3] The foundational principle of Mosher's acid analysis is the conversion of a pair of enantiomeric alcohols or amines into a mixture of diastereomers by reacting them with an enantiomerically pure form of Mosher's acid (or its more reactive acid chloride derivative).[1][4] These resulting diastereomeric esters or amides possess distinct physical and chemical properties, leading to discernible differences in their NMR spectra.[1][3]
The key to this differentiation lies in the anisotropic effect of the phenyl group within the Mosher's acid moiety. In the most stable conformation of the resulting diastereomer, this phenyl group creates a shielding or deshielding effect on the protons of the chiral substrate.[5] By analyzing the differences in chemical shifts (Δδ) for corresponding protons in the two diastereomers, one can determine both the enantiomeric excess (ee) and the absolute configuration of the original chiral center.[4][6]
Chemical Properties of Mosher's Acid
Mosher's acid is a chiral carboxylic acid with the systematic IUPAC name 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid.[6] It is commercially available in both (R)- and (S)-enantiomeric forms.
| Property | Value |
| Molecular Formula | C₁₀H₉F₃O₃ |
| Molar Mass | 234.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 46-49 °C (racemate) |
| Boiling Point | 105-107 °C at 1 mmHg |
| Optical Rotation [α]D | +73° for (R)-enantiomer, -73° for (S)-enantiomer (c=2, MeOH) |
The Mechanism of Action: A Conformational Model
The determination of absolute configuration using Mosher's method is based on a widely accepted conformational model of the MTPA esters and amides. In this model, the C=O and C-O bonds of the ester (or amide) are eclipsed. The bulky trifluoromethyl and phenyl groups orient themselves to minimize steric hindrance, leading to a preferred conformation where the phenyl group shields one side of the chiral substrate.
By preparing both the (R)-MTPA and (S)-MTPA derivatives, a comparative analysis of their ¹H NMR spectra is performed. The chemical shift difference, Δδ, is calculated as δS - δR for each corresponding proton. A positive Δδ value indicates that the proton is shielded by the phenyl group in the (S)-MTPA derivative, while a negative Δδ value indicates shielding in the (R)-MTPA derivative. This systematic analysis allows for the assignment of the absolute configuration of the chiral center.[7]
Experimental Protocols
The following are detailed methodologies for the preparation of Mosher's esters and amides for NMR analysis.
Protocol 1: Mosher's Ester Analysis of a Chiral Alcohol
Materials:
-
Chiral alcohol (approx. 2.5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or 4-dimethylaminopyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.[6]
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).[6]
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.[6]
-
Cap the NMR tube and gently agitate to mix the reactants.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by TLC or ¹H NMR.
-
-
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.[6]
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
For complex molecules, 2D NMR techniques (e.g., COSY) may be necessary for accurate signal assignment.[6]
-
To determine enantiomeric excess, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.
-
For absolute configuration determination, create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values.[6]
-
Protocol 2: Mosher's Amide Analysis of a Chiral Amine
Materials:
-
Chiral amine (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-Mosher's acid)
-
Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of (R)-MTPA Amide:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous deuterated solvent.[6]
-
Add a slight molar excess (approx. 1.1 equivalents) of (R)-Mosher's acid.[6]
-
Add one equivalent of the coupling agent (e.g., DCC).[6]
-
Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours.
-
-
Preparation of (S)-MTPA Amide:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid.[6]
-
-
NMR Analysis:
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA amide samples.
-
Assign the relevant signals and perform the analysis as described for the Mosher's ester protocol.
-
Purification of Diastereomeric Derivatives
For accurate NMR analysis, high purity of the diastereomeric esters or amides is crucial. While in-situ NMR analysis is common, purification may be necessary in some cases.
-
Filtration: After the reaction, the mixture can be filtered through a short plug of silica gel or Celite to remove any solid byproducts (e.g., pyridinium hydrochloride or dicyclohexylurea).[3]
-
Aqueous Workup: The reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed successively with a weak acid (e.g., 1M HCl) to remove excess pyridine, a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Flash Chromatography: If further purification is required, flash column chromatography on silica gel is the method of choice. The appropriate solvent system will depend on the polarity of the derivatives and should be determined by TLC analysis.
Data Presentation: Quantitative Analysis of Δδ Values
The following table presents a hypothetical but representative example of the data generated from a Mosher's ester analysis of a chiral secondary alcohol. The sign of the chemical shift difference (Δδ) is indicative of the absolute configuration.
| Proton | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |
| H-1 | 3.52 | 3.60 | +0.08 |
| H-2 | 1.25 | 1.21 | -0.04 |
| H-3 | 0.98 | 0.95 | -0.03 |
| OCH₃ | 3.45 | 3.48 | +0.03 |
Visualizing the Process: Diagrams
To further clarify the concepts and workflows, the following diagrams are provided.
Caption: Reaction pathway for the formation of Mosher's esters/amides.
Caption: Experimental workflow for Mosher's acid analysis.
Conclusion
Mosher's acid analysis remains a cornerstone technique in stereochemical determination. Its reliability, coupled with the wealth of empirical data supporting its conformational model, makes it an indispensable tool for researchers, scientists, and drug development professionals. By converting enantiomers into diastereomers with distinct NMR signatures, this method provides a clear and definitive means of assigning absolute configuration and assessing enantiomeric purity, thereby ensuring the stereochemical integrity of chiral molecules.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Mosher ester derivatives [sites.science.oregonstate.edu]
The Discovery and Application of Mosher's Reagent: An In-depth Technical Guide
Introduction
In the field of stereochemistry, the determination of enantiomeric purity and the assignment of absolute configuration are paramount for the characterization of chiral molecules. Among the various techniques developed for this purpose, the use of chiral derivatizing agents followed by nuclear magnetic resonance (NMR) analysis remains a cornerstone of chemical research. This technical guide provides a comprehensive overview of Mosher's reagent, a powerful tool for the stereochemical analysis of chiral alcohols and amines. We will delve into its discovery and history, detail the underlying principles of its application, provide explicit experimental protocols, and present quantitative data to aid researchers, scientists, and drug development professionals in its effective utilization.
Discovery and History
Mosher's reagent, chemically known as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), was first introduced in 1969 by James A. Dale, David L. Dull, and Harry S. Mosher at Stanford University.[1] Their seminal publication in the Journal of Organic Chemistry described a versatile new reagent for the determination of the enantiomeric composition of alcohols and amines.[2][3] The development of Mosher's acid was a significant advancement in the field of stereochemistry, providing a reliable NMR-based method to overcome the challenge of distinguishing enantiomers, which are otherwise indistinguishable by NMR.
The pioneering work was led by Professor Harry Stone Mosher (1915-2001), an American chemist renowned for his contributions to natural products chemistry and stereochemistry.[4][5] His research at Stanford University led to the development of this invaluable tool that has since been widely adopted in organic chemistry, particularly in the structural elucidation of natural products and the verification of stereochemical outcomes in asymmetric synthesis. The method's robustness and reliability are such that "Mosher's analysis" has become a standard technique in the chemist's arsenal for stereochemical determination.[6][7]
Principle of Mosher's Analysis
The core principle of Mosher's method lies in the conversion of a pair of enantiomers into a mixture of diastereomers by derivatizing them with an enantiomerically pure form of Mosher's acid, typically as its more reactive acid chloride.[1][5][8] These resulting diastereomeric esters or amides possess distinct physical and chemical properties, leading to different chemical shifts in their ¹H and ¹⁹F NMR spectra.[1][8]
The analysis of the NMR spectra of these diastereomers allows for two key determinations:
-
Enantiomeric Excess (ee): The ratio of the two enantiomers in the original sample can be determined by integrating the signals corresponding to each diastereomer.[5][9][10] The presence of the trifluoromethyl group allows for the use of ¹⁹F NMR, which often provides baseline-separated signals for the two diastereomers, leading to highly accurate quantitative measurements.[11][12][13][14]
-
Absolute Configuration: The absolute configuration of the chiral alcohol or amine can be determined by analyzing the differences in the chemical shifts (Δδ) of the protons on the substituents adjacent to the newly formed ester or amide linkage. This is based on a conformational model of the Mosher esters/amides where the phenyl group of the reagent exerts a predictable anisotropic shielding or deshielding effect on the nearby protons of the substrate.[7][15][16][17]
Data Presentation
Table 1: Physicochemical Properties of Mosher's Acid (MTPA)
| Property | (R)-(−)-MTPA | (S)-(+)-MTPA |
| IUPAC Name | (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid | (2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid |
| CAS Number | 20445-31-2 | 17257-71-5 |
| Molecular Formula | C₁₀H₉F₃O₃ | C₁₀H₉F₃O₃ |
| Molar Mass | 234.17 g/mol | 234.17 g/mol |
| Melting Point | 46-49 °C | 46-49 °C |
| Boiling Point | 105-107 °C at 1 torr | 105-107 °C at 1 torr |
| Optical Rotation | [α]D²⁴ -71.8° (c=3.28, CH₃OH) | [α]D²⁵ +68.5° (c=1.49, CH₃OH) |
Data sourced from various chemical suppliers and literature.[8]
Table 2: Representative ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher Esters of a Chiral Secondary Alcohol
| Proton | δ [(R)-MTPA ester] (ppm) | δ [(S)-MTPA ester] (ppm) | Δδ (δS - δR) (ppm) |
| H-2 | 5.10 | 5.15 | +0.05 |
| H-3a | 1.85 | 1.75 | -0.10 |
| H-3b | 1.65 | 1.58 | -0.07 |
| CH₃-4 | 0.95 | 1.05 | +0.10 |
Note: This is a representative example. The magnitude and sign of Δδ values are dependent on the specific structure of the alcohol.
Experimental Protocols
Preparation of Mosher's Acid Chloride
Mosher's acid is typically converted to its more reactive acid chloride prior to derivatization.
Materials:
-
(R)- or (S)-Mosher's acid (MTPA)
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Anhydrous benzene or dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve Mosher's acid (1.0 eq) in anhydrous benzene or DCM.
-
Add thionyl chloride (1.5-2.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Alternatively, use oxalyl chloride (1.5 eq) with a catalytic amount of DMF in an anhydrous solvent at room temperature.
-
After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced pressure. The resulting Mosher's acid chloride is a colorless to pale yellow oil and is often used immediately without further purification.
Derivatization of a Chiral Alcohol with Mosher's Acid Chloride
This protocol describes the preparation of both the (R)- and (S)-MTPA esters of a chiral alcohol.
Materials:
-
Chiral alcohol (1.0 eq)
-
(R)-Mosher's acid chloride (1.2 eq)
-
(S)-Mosher's acid chloride (1.2 eq)
-
Anhydrous pyridine or other suitable base (e.g., triethylamine, DMAP) (2.0-3.0 eq)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Two separate, clean, and dry NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve the chiral alcohol (e.g., 5 mg) in approximately 0.5 mL of anhydrous deuterated solvent.
-
Add an excess of anhydrous pyridine (e.g., 10-20 µL).
-
Add a slight molar excess of (R)-Mosher's acid chloride (approximately 1.2 equivalents).
-
Cap the NMR tube and mix the contents thoroughly. The reaction is typically complete within 1-2 hours at room temperature.
-
-
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
For complex molecules, 2D NMR techniques such as COSY may be necessary to assign the proton signals for both diastereomers.
-
For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.
-
For absolute configuration determination, compare the chemical shifts of corresponding protons in the two diastereomeric esters and calculate the Δδ (δS - δR) values.
-
Derivatization of a Chiral Amine with Mosher's Acid
For chiral amines, the derivatization is typically carried out using Mosher's acid and a coupling agent.
Materials:
-
Chiral amine (1.0 eq)
-
(R)- and (S)-Mosher's acid (1.1 eq)
-
Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) (1.1 eq)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
Procedure:
-
In a clean, dry NMR tube, dissolve the chiral amine (e.g., 5 mg) in approximately 0.5 mL of anhydrous deuterated solvent.
-
Add (R)- or (S)-Mosher's acid (1.1 equivalents).
-
Add the coupling agent (1.1 equivalents).
-
Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours.
-
Repeat the procedure in a separate NMR tube with the other enantiomer of Mosher's acid.
-
Acquire and analyze the NMR spectra as described for the Mosher's ester protocol.
Mandatory Visualization
Caption: Reaction of a chiral alcohol with Mosher's acid chloride.
Caption: Experimental workflow for determining enantiomeric excess.
Caption: Logic for absolute configuration determination.
Conclusion
Mosher's reagent has proven to be an indispensable tool in stereochemistry for over five decades. Its ability to facilitate the determination of both enantiomeric excess and absolute configuration of chiral alcohols and amines through NMR spectroscopy makes it a powerful and versatile method. This guide has provided a detailed overview of the history, principles, and practical application of Mosher's analysis. By following the detailed experimental protocols and utilizing the provided data and visualizations, researchers, scientists, and drug development professionals can confidently employ this classic technique to elucidate the stereochemical intricacies of chiral molecules, a critical aspect in the advancement of chemical sciences and pharmaceutical development.
References
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. J. A. Dale, D. L. Dull and H. S. Mosher, “α-Methoxy-αtrifluoromethylphenylacetic Acid, a Versatile Reagent for the Determination of Enantiomeric Composition of Alcohols and Amines,” Journal of Organic Chemistry, Vol. 34, No. 9, 1969, pp. 2543-2549.doi10.1021/jo01261a013 - References - Scientific Research Publishing [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. individual.utoronto.ca [individual.utoronto.ca]
- 8. Mosher's acid - Wikipedia [en.wikipedia.org]
- 9. The Retort [www1.udel.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Mosher ester derivatives [sites.science.oregonstate.edu]
An In-depth Technical Guide to (R)-α-Methoxy-α-trifluoromethylphenylacetic Acid ((R)-MTPA)
For Researchers, Scientists, and Drug Development Professionals
(R)-α-Methoxy-α-trifluoromethylphenylacetic acid, commonly known as (R)-MTPA or Mosher's acid, is a cornerstone chiral derivatizing agent in modern stereochemistry.[1] Its application is pivotal in the determination of enantiomeric purity and the assignment of absolute configuration for a wide range of chiral molecules, particularly alcohols and amines. This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-MTPA, detailed experimental protocols for its use, and the theoretical underpinnings of its application in NMR spectroscopy.
Core Properties of (R)-MTPA
(R)-MTPA is a non-racemizable chiral carboxylic acid valued for its ability to form diastereomeric esters or amides with chiral substrates. These diastereomers exhibit distinct NMR spectral properties, which form the basis of Mosher's method for stereochemical analysis.[1]
Physical and Chemical Properties
The physical and chemical properties of (R)-MTPA and its highly reactive acyl chloride derivative, (R)-MTPA-Cl, are summarized in the tables below. The acyl chloride is often preferred for derivatization reactions due to its enhanced reactivity.[1]
Table 1: Physical Properties of (R)-MTPA and (R)-MTPA-Cl
| Property | (R)-(+)-MTPA | (R)-(-)-MTPA-Cl |
| Appearance | White crystalline solid | Colorless to pale yellow liquid |
| Molecular Formula | C₁₀H₉F₃O₃[2] | C₁₀H₈ClF₃O₂ |
| Molecular Weight | 234.17 g/mol [2] | 252.62 g/mol |
| Melting Point | 46-49 °C[3] | Not applicable |
| Boiling Point | 105-107 °C at 1 mmHg[3] | 213-214 °C |
| Density | 1.344 g/mL at 25 °C | 1.35 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.473 | 1.469 - 1.47 |
| Optical Rotation ([α]²⁰/D) | +73±1°, c = 2% in methanol | -132±2°, c = 6 in chloroform |
| Solubility | Soluble in methanol (50 mg/mL)[4] | Reacts with protic solvents |
Table 2: Chemical and Safety Information for (R)-MTPA and (R)-MTPA-Cl
| Property | (R)-(+)-MTPA | (R)-(-)-MTPA-Cl |
| CAS Number | 20445-31-2[1] | 39637-99-5[5] |
| Primary Application | Chiral derivatizing agent for NMR spectroscopy[3] | More reactive chiral derivatizing agent |
| Key Hazards | Irritant | Corrosive, causes severe skin burns and eye damage[5] |
| Storage Conditions | 2-8°C, hygroscopic[4] | -20°C, moisture and heat sensitive, store under inert gas[5] |
Spectral Data
-
Infrared (IR) Spectroscopy: Conforms to standard spectra, indicating the presence of characteristic functional groups such as the carboxylic acid O-H and C=O stretches, C-F bonds of the trifluoromethyl group, and aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): The GC-MS data for (R)-MTPA-Cl shows a molecular weight of 252.62 g/mol .[6]
Experimental Protocols: Mosher's Method for Determining Absolute Configuration
The most prominent application of (R)-MTPA is in Mosher's method, an NMR-based technique to elucidate the absolute stereochemistry of chiral alcohols and amines. The protocol involves the formation of diastereomeric esters (or amides) by reacting the chiral substrate with both (R)- and (S)-MTPA. The differing spatial arrangements of the phenyl and trifluoromethyl groups in the resulting diastereomers lead to distinct chemical shifts in the ¹H NMR spectra of nearby protons.
Detailed Methodology for Mosher's Ester Analysis
The following protocol outlines the key steps for determining the absolute configuration of a chiral secondary alcohol:
-
Preparation of (R)-MTPA and (S)-MTPA Esters (Two separate reactions):
-
To a solution of the chiral alcohol (1.0 equivalent) in a suitable solvent (e.g., pyridine or CH₂Cl₂ with a catalytic amount of DMAP), add (R)-(-)-MTPA chloride (1.2 equivalents).
-
In a separate flask, repeat the procedure using (S)-(+)-MTPA chloride (1.2 equivalents).
-
-
Reaction Monitoring:
-
Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting alcohol is fully consumed.
-
-
Work-up:
-
Quench each reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over an anhydrous salt like Na₂SO₄ and concentrate it under reduced pressure.
-
-
Purification:
-
Purify each diastereomeric ester separately using column chromatography on silica gel or preparative TLC to remove any excess reagents and byproducts.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester in the same deuterated solvent (e.g., CDCl₃).
-
Carefully assign the proton signals for both diastereomers.
-
Calculate the chemical shift difference (Δδ) for each assigned proton using the formula: Δδ = δS - δR , where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.
-
-
Configuration Assignment:
-
Analyze the sign of the calculated Δδ values. Protons with positive Δδ values are located on one side of the MTPA plane in the Mosher model, while those with negative Δδ values are on the opposite side. This distribution allows for the assignment of the absolute configuration of the chiral center.
-
Visualizations
Reaction Mechanism of (R)-MTPA-Cl with a Chiral Alcohol```dot
Caption: Workflow for determining absolute configuration using Mosher's method.
References
- 1. Mosher's acid - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. (R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid | 20445-31-2 [chemicalbook.com]
- 4. (R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. (R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl Chloride | 39637-99-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. (-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride | C10H8ClF3O2 | CID 3080792 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic Acid (Mosher's Acid)
CAS Number: 20445-31-2
This technical guide provides an in-depth overview of (R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid.[1] It is a widely used chiral derivatizing agent in stereochemistry, particularly for the determination of enantiomeric purity and the assignment of absolute configuration of chiral alcohols and amines.[1][2] This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, pharmacology, and drug development.
Chemical and Physical Properties
(R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid, with the CAS number 20445-31-2, is the (R)-enantiomer of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[1] The (S)-enantiomer has the CAS number 17257-71-5, and the racemic mixture is identified by CAS number 81655-41-6.[1]
Table 1: General and Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉F₃O₃[3] |
| Molecular Weight | 234.17 g/mol [3] |
| Appearance | White crystalline low melting solid[4] |
| Melting Point | 46 to 49 °C (115 to 120 °F; 319 to 322 K)[1] |
| Boiling Point | 105 to 107 °C at 1 mmHg[1][4] |
| Density | 1.344 g/mL at 25 °C[4] |
| Refractive Index (n20/D) | 1.473[4] |
| Optical Rotation ([α]20/D) | +72° (c = 1.6 in methanol) |
| Solubility | Soluble in methanol (50 mg/mL)[4][5] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Data |
| ¹H NMR | Used to analyze diastereomeric esters/amides[2] |
| ¹⁹F NMR | Used to analyze diastereomeric esters/amides; often provides simpler spectra for determining enantiomeric excess[2][6] |
| IR, Mass Spectrometry | Data available in various spectral databases |
Mechanism of Action and Applications
Mosher's acid is a chiral derivatizing agent that reacts with chiral alcohols or amines to form diastereomeric esters or amides, respectively.[1][2] These diastereomers possess distinct physical properties, including different chemical shifts in their NMR spectra.[2] By analyzing the ¹H or ¹⁹F NMR spectra of the resulting mixture of diastereomers, it is possible to determine the enantiomeric excess (ee) of the original alcohol or amine.[7]
Furthermore, the predictable shielding effects of the phenyl and trifluoromethyl groups in the Mosher's ester or amide allow for the assignment of the absolute configuration of the stereocenter in the original molecule.[8][9] This is achieved by comparing the chemical shifts of the protons in the two diastereomers, a technique known as the Mosher method.[10] For enhanced reactivity, Mosher's acid is often converted to its more reactive acid chloride, Mosher's acid chloride.[1][11]
Experimental Protocols
The following are generalized protocols for the preparation of Mosher's esters and amides for NMR analysis. The specific conditions may need to be optimized for different substrates.
Preparation of Mosher's Esters from a Chiral Alcohol
This protocol is adapted for the derivatization of a chiral secondary alcohol.[7]
Materials:
-
Chiral alcohol (approximately 2.5 mg)
-
(R)-(+)-Mosher's acid chloride (slight molar excess, ~1.2 equivalents)
-
Anhydrous pyridine or 4-dimethylaminopyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tube
Procedure:
-
In a clean, dry NMR tube, dissolve the chiral alcohol (approx. 2.5 mg) in 0.5 mL of the anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine or DMAP (approx. 5-10 µL).
-
Add a slight molar excess (~1.2 equivalents) of (R)-(+)-Mosher's acid chloride to the solution.
-
Cap the NMR tube and allow the reaction to proceed at room temperature. The reaction progress can be monitored by NMR.
-
Repeat the procedure in a separate NMR tube using (S)-(-)-Mosher's acid chloride to prepare the other diastereomer.
-
Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples.
Preparation of Mosher's Amides from a Chiral Amine
This protocol describes the derivatization of a chiral amine.[7]
Materials:
-
Chiral amine (approximately 2.5 mg)
-
(R)-(+)-Mosher's acid (1.1 equivalents)
-
Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tube
Procedure:
-
In a clean, dry NMR tube, dissolve the chiral amine (approx. 2.5 mg) in 0.5 mL of the anhydrous deuterated solvent.
-
Add a slight excess (1.1 equivalents) of (R)-(+)-Mosher's acid.
-
Add one equivalent of the coupling agent (e.g., DCC).
-
Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours.
-
Repeat the procedure in a separate NMR tube using (S)-(-)-Mosher's acid to prepare the other diastereomer.
-
Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA amide samples.
Data Analysis and Interpretation
Determination of Enantiomeric Excess
The enantiomeric excess (ee) can be calculated by integrating a pair of well-resolved signals corresponding to the two diastereomers in the ¹H or ¹⁹F NMR spectrum. The formula for calculating ee is:
ee (%) = [|Integration(major diastereomer) - Integration(minor diastereomer)| / (Integration(major diastereomer) + Integration(minor diastereomer))] x 100
Determination of Absolute Configuration
The absolute configuration is determined by analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons of the alcohol or amine moiety in the two diastereomeric derivatives. A consistent pattern of positive and negative Δδ values for protons on either side of the stereocenter, when compared to the established Mosher's model, allows for the assignment of the absolute configuration.[10]
Visualizations
Reaction of Mosher's Acid with a Chiral Alcohol
References
- 1. Mosher's acid - Wikipedia [en.wikipedia.org]
- 2. The Retort [www1.udel.edu]
- 3. scbt.com [scbt.com]
- 4. (R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid | 20445-31-2 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mosher's_acid [chemeurope.com]
structure and chirality of MTPA
An In-depth Technical Guide on the Structure and Chirality of α-Methoxy-α-trifluoromethylphenylacetic Acid (MTPA)
Introduction
α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a chiral carboxylic acid that has become an indispensable tool in the field of stereochemistry.[1][2] Developed by Harry S. Mosher and his colleagues in 1969, MTPA serves as a chiral derivatizing agent (CDA) primarily used to determine the enantiomeric purity and absolute configuration of chiral alcohols and amines through Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5] The method relies on converting the enantiomeric substrate into a mixture of diastereomers by reaction with the enantiomerically pure forms of MTPA.[3][6] These resulting diastereomers exhibit distinct NMR signals, allowing for their differentiation and, consequently, the stereochemical assignment of the original molecule.[1][7] Both the (R)-(+)- and (S)-(-)-enantiomers of MTPA are commercially available in high enantiomeric purity, making this method widely accessible.[1]
Molecular Structure and Chirality
The molecular formula of MTPA is C₁₀H₉F₃O₃. Its structure is characterized by a central α-carbon which is a stereogenic center. This carbon is bonded to four different substituents:
-
A phenyl group (-C₆H₅)
-
A methoxy group (-OCH₃)
-
A trifluoromethyl group (-CF₃)
-
A carboxylic acid group (-COOH)
The presence of this chiral center means that MTPA exists as a pair of enantiomers: (R)-MTPA and (S)-MTPA. These enantiomers are non-superimposable mirror images of each other and rotate plane-polarized light in opposite directions. The absence of an α-hydrogen to the carboxyl group prevents racemization during derivatization reactions, which is a crucial feature for its application.[4]
Physicochemical Properties
The distinct enantiomers of MTPA, as well as its racemic form, have well-characterized physical and chemical properties. These properties are summarized in the table below.
| Property | (R)-(+)-MTPA | (S)-(-)-MTPA | Racemic MTPA |
| Synonyms | (+)-MTPA, (+)-Mosher's acid | (-)-MTPA, (-)-Mosher's acid | (±)-MTPA |
| CAS Number | 20445-31-2[2][8][9] | 17257-71-5[2] | 81655-41-6[2] |
| Molecular Weight | 234.17 g/mol [2][8] | 234.17 g/mol [2] | 234.17 g/mol [2] |
| Appearance | White crystalline low melting solid[9][10] | Solid | Solid |
| Melting Point | 46-49 °C[2][9][10] | 46-49 °C | 46-49 °C |
| Boiling Point | 105-107 °C at 1 mmHg[2][9][10] | 105-107 °C at 1 torr | 105-107 °C at 1 torr |
| Density | 1.344 g/mL at 25 °C[9][10] | - | 1.303 g/mL |
| Specific Rotation [α]D | +73° ± 1° (c=2% in methanol)[11] | -73° (c not specified)[11] | - |
| Solubility | Soluble in methanol[9][10] | - | - |
The Mosher's Ester Method for Determining Absolute Configuration
The Mosher's ester method is a widely used NMR technique for assigning the absolute configuration of stereogenic centers, particularly in secondary alcohols and amines.[7][12][13] The fundamental principle involves the formation of diastereomeric esters (or amides) by reacting the chiral substrate with both enantiomers of MTPA, typically in the form of its more reactive acid chloride (MTPA-Cl).[1][2]
Because diastereomers have different physical properties, their corresponding protons will resonate at different chemical shifts in an NMR spectrum.[4] The analysis of these chemical shift differences (Δδ) for the protons near the newly formed ester linkage allows for the deduction of the absolute stereochemistry of the original alcohol or amine.[7]
The interpretation of the NMR data is based on a conformational model which posits that the most stable conformation of the MTPA ester has the C=O bond of the ester and the Cα-CF₃ bond of the MTPA moiety eclipsing each other.[14] This places the phenyl group and the methoxy group of the MTPA moiety in a specific spatial arrangement relative to the substituents of the chiral alcohol. The anisotropic (shielding/deshielding) effect of the MTPA's phenyl ring causes protons on one side of the molecule to be shielded (shifted upfield) and protons on the other side to be deshielded (shifted downfield). By comparing the spectra of the two diastereomers, a consistent pattern of chemical shift differences emerges, which can be correlated to the absolute configuration.
Caption: Reaction of a chiral alcohol with (R)- and (S)-MTPA chlorides.
Detailed Experimental Protocol: Mosher's Ester Analysis
The following is a generalized protocol for determining the absolute configuration of a chiral secondary alcohol.
Objective: To prepare the (S)- and (R)-MTPA esters of a chiral secondary alcohol and determine its absolute configuration by ¹H NMR analysis.
Materials:
-
Chiral alcohol of unknown configuration
-
(R)-(−)-MTPA-Cl (Mosher's acid chloride) [Note: (R)-MTPA-Cl gives the (S)-MTPA ester][15]
-
(S)-(+)-MTPA-Cl (Mosher's acid chloride) [Note: (S)-MTPA-Cl gives the (R)-MTPA ester][15]
-
Anhydrous pyridine or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous deuterated solvent for NMR (e.g., CDCl₃, C₆D₆)
-
Anhydrous reaction solvent (e.g., CH₂Cl₂, CCl₄)
-
NMR tubes
Procedure:
-
Preparation of (S)-MTPA Ester: a. In a clean, dry NMR tube or small vial, dissolve a small amount (e.g., 1-5 mg) of the chiral alcohol in approximately 0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃). b. Add a small amount of anhydrous pyridine or a catalytic amount of DMAP. c. Add a slight molar excess (approx. 1.1-1.2 equivalents) of (R)-(−)-MTPA-Cl to the solution. d. Seal the container and allow the reaction to proceed at room temperature. Monitor the reaction by TLC or ¹H NMR until the starting alcohol is consumed (typically 2-12 hours).
-
Preparation of (R)-MTPA Ester: a. In a separate, identical procedure, react the same amount of the chiral alcohol with (S)-(+)-MTPA-Cl under the same conditions.
-
NMR Analysis: a. Once the reactions are complete, acquire high-resolution ¹H NMR spectra for both the crude (S)-MTPA ester and (R)-MTPA ester samples. b. It is crucial to carefully assign all relevant proton signals for both diastereomers. Protons closer to the stereocenter (α and β protons) are of primary interest. 2D NMR experiments like COSY and HSQC can be invaluable for unambiguous assignment.[12][16]
-
Data Analysis and Interpretation: a. For each assigned proton (or proton group) in the substrate portion of the molecule, identify its chemical shift in both the (S)-ester (δS) and (R)-ester (δR) spectra. b. Calculate the chemical shift difference: Δδ = δS - δR . c. Tabulate the Δδ values for all assigned protons. d. Apply the Mosher model: Draw the extended (planar zig-zag) conformation of the carbon chain of the alcohol. Divide the molecule into two groups of substituents (L₁ and L₂) on either side of the Cα-O bond. e. According to the model, protons in the L₁ group (on the right side of the drawing when the MTPA group is up and the Cα-H is back) will have positive Δδ values (Δδ > 0). Protons in the L₂ group (on the left side) will have negative Δδ values (Δδ < 0). f. By matching the observed signs of Δδ for the L₁ and L₂ substituents, the absolute configuration of the alcohol's stereocenter can be assigned.
Caption: Workflow of Mosher's analysis from substrate to configuration.
Logic for Configuration Assignment
The predictive power of Mosher's method stems from the preferred conformation of the diastereomeric esters in solution. The phenyl group of the MTPA moiety creates a distinct anisotropic magnetic field.
Caption: Logic relating Δδ values to substituent positions.
In the (S)-MTPA ester, the phenyl group shields the L₁ substituents, while in the (R)-MTPA ester, it shields the L₂ substituents. Therefore, calculating Δδ (δS - δR) results in positive values for the protons of the L₂ group and negative values for the protons of the L₁ group. This systematic relationship allows for the unambiguous assignment of the absolute configuration of the original carbinol center.[7]
Conclusion
α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA) is a powerful and widely utilized chiral derivatizing agent for the determination of absolute stereochemistry and enantiomeric excess. Its reaction with chiral alcohols and amines produces diastereomeric esters and amides that are distinguishable by NMR spectroscopy. The empirical model developed by Mosher provides a reliable framework for correlating observed chemical shift differences (Δδ) to the absolute configuration of the substrate. This method has become a cornerstone in natural product synthesis, pharmaceutical development, and various fields of organic chemistry where the precise three-dimensional structure of a molecule is critical to its function.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Mosher's acid - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Chiral_derivitizing_agent [chemeurope.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. (R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid | 20445-31-2 [chemicalbook.com]
- 10. Cas 20445-31-2,(R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid | lookchem [lookchem.com]
- 11. Mosher's_acid [chemeurope.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. matilda.science [matilda.science]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
A Comprehensive Guide to the Determination of Enantiomeric Excess
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemistry, particularly within pharmaceutical development and asymmetric synthesis, the stereochemical composition of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is a critical analytical step. This technical guide provides a detailed overview of the core analytical techniques employed for the determination of enantiomeric excess, complete with experimental protocols, comparative data, and logical workflows.
Fundamental Principles of Enantiomeric Excess
Enantiomeric excess quantifies the degree to which one enantiomer is present in a greater amount than the other in a mixture. It is expressed as a percentage and is calculated as the absolute difference between the mole fractions of the two enantiomers.[1] A racemic mixture, which contains equal amounts of both enantiomers, has an enantiomeric excess of 0%, whereas an enantiomerically pure sample has an enantiomeric excess of 100%.[1]
The formula for calculating enantiomeric excess is:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] represent the concentrations or amounts of the R- and S-enantiomers, respectively.
Core Analytical Techniques for Enantiomeric Excess Determination
Several robust analytical methods are routinely used to determine enantiomeric excess. The choice of technique is often guided by factors such as the physicochemical properties of the analyte, the required sensitivity and accuracy, and the availability of instrumentation.[2] The principal methods include chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry.
Chiral Chromatography
Chiral chromatography is a powerful and widely used technique for the separation and quantification of enantiomers.[3] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation.[4] Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for chiral separations.
Chiral HPLC is a versatile technique suitable for a broad range of non-volatile and thermally labile compounds.[2] The separation is achieved by passing the enantiomeric mixture through a column containing a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most widely used due to their broad applicability.[4]
Workflow for Chiral HPLC Analysis
Experimental Protocol: Chiral HPLC Analysis of a Pharmaceutical Compound
This protocol provides a general guideline for the analysis of a chiral pharmaceutical compound using chiral HPLC.[1]
-
Method Development: Select a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®). The mobile phase typically consists of a mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and an alcohol (e.g., isopropanol or ethanol).[5][6] For basic or acidic compounds, a small amount of an additive like diethylamine or trifluoroacetic acid, respectively, is often added to the mobile phase to improve peak shape.[6]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[7] Filter the solution through a 0.45 µm syringe filter before injection.[7]
-
Instrumentation and Conditions:
-
Column: Appropriate chiral column (e.g., Chiralpak® AD-H).[5]
-
Mobile Phase: Optimized mixture of solvents (e.g., n-Hexane/Isopropanol, 90:10 v/v).[5]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Column Temperature: Ambient or controlled (e.g., 25 °C).[7]
-
Detection: UV detector at a wavelength where the analyte absorbs strongly (e.g., 230 nm or 254 nm).[7]
-
Injection Volume: Typically 10-20 µL.
-
-
Data Analysis: Identify the peaks corresponding to the two enantiomers based on their retention times. The peak areas are integrated, and the enantiomeric excess is calculated using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.[5]
Table 1: Comparison of Chiral Stationary Phases for the HPLC Separation of Propranolol
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k'₁) | Retention Factor (k'₂) | Selectivity (α) | Resolution (Rs) |
| Chiralpak AD-H | n-Hexane/Isopropanol (98:2) | - | - | 1.73 | 2.18 |
| Chiralcel IA | n-Hexane/Isopropanol (80:20) | 7.13 | 8.35 | - | - |
*Data for a BINOL derivative, not propranolol.[7] Note: '-' indicates data not explicitly provided in the cited sources.
Chiral GC is a highly sensitive technique suitable for the analysis of volatile and thermally stable chiral compounds.[2] The separation principle is similar to chiral HPLC, relying on a chiral stationary phase, often based on cyclodextrin derivatives.[8] For non-volatile compounds, derivatization is often necessary to increase their volatility.[9]
Workflow for Chiral GC Analysis
Experimental Protocol: Chiral GC Analysis of Ibuprofen
This protocol describes a method for the enantioselective analysis of ibuprofen using a cyclodextrin-based chiral stationary phase.[8]
-
Sample Preparation: Prepare a standard solution of racemic ibuprofen in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Derivatization to a more volatile ester (e.g., methyl ester) may be required.
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]
-
Carrier Gas: Hydrogen or Helium.[8]
-
Injector Temperature: 220 °C.[8]
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 200°C at 5°C/min, and hold for 5 minutes.[8]
-
Detector Temperature: 280 °C (for MS transfer line).[8]
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the same formula as for HPLC.[10]
Table 2: Chromatographic Data for Chiral GC Separation of Ibuprofen Enantiomers
| Parameter | (R)-(-)-Ibuprofen | (S)-(+)-Ibuprofen |
| Retention Time (min) | 10.3 | 11.9 |
| Resolution (Rs) | \multicolumn{2}{c | }{1.22} |
Data from a specific GC-MS method.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining enantiomeric excess.[1] Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be added to the NMR sample. This can be a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[11][12]
CSAs form transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions.[13] This results in separate, distinguishable signals for the two enantiomers in the NMR spectrum, most commonly the ¹H NMR spectrum.[11] The ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers.[1]
Logical Relationship for ee Determination using CSAs
Experimental Protocol: NMR Analysis using a Chiral Solvating Agent
This protocol provides a general procedure for determining enantiomeric excess using a CSA.[1]
-
CSA Selection: Choose a suitable CSA that is known to interact with the analyte (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Sample Preparation: Dissolve a known amount of the analyte (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte alone.
-
Add CSA: Add a molar equivalent of the CSA to the NMR tube.
-
Acquire Final Spectrum: Record the ¹H NMR spectrum of the mixture. The signals of the two enantiomers should now be resolved.
-
Data Analysis: Integrate the well-resolved signals corresponding to each enantiomer. The ratio of the integrals gives the enantiomeric ratio, from which the enantiomeric excess can be calculated.
CDAs react with the enantiomers of the analyte to form stable diastereomers.[14] These diastereomers have different physical properties and, therefore, distinct NMR spectra. The reaction must proceed to completion without any kinetic resolution for the results to be accurate.
Experimental Protocol: NMR Analysis using a Chiral Derivatizing Agent
-
CDA Selection: Choose a CDA that reacts with a functional group present in the analyte (e.g., Mosher's acid for alcohols and amines).
-
Derivatization Reaction: React the enantiomeric mixture with the CDA in a suitable solvent.
-
Purification (if necessary): Purify the resulting diastereomeric mixture.
-
NMR Analysis: Dissolve the diastereomers in a deuterated solvent and acquire the NMR spectrum (¹H, ¹⁹F, or ³¹P NMR are common).
-
Data Analysis: Integrate the signals corresponding to each diastereomer to determine their ratio and calculate the enantiomeric excess.
Polarimetry
Polarimetry is a traditional and rapid method for determining enantiomeric excess.[1] It is based on the principle that enantiomers rotate plane-polarized light in opposite directions. The magnitude of this rotation is known as the specific rotation, [α]. The enantiomeric excess can be calculated by comparing the observed specific rotation of a sample to the specific rotation of the pure enantiomer.
Formula for Enantiomeric Excess using Polarimetry:
ee (%) = ([α]observed / [α]max) x 100
Where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer.
Experimental Protocol: Polarimetry
-
Preparation of Standard: Accurately prepare a solution of an enantiomerically pure standard of the compound at a known concentration in a suitable solvent.[1]
-
Instrument Calibration: Calibrate the polarimeter using a cell filled with the pure solvent (blank).[15]
-
Measurement of Standard: Measure the optical rotation of the standard solution to determine [α]max.
-
Preparation of Sample: Prepare a solution of the sample to be analyzed at the same concentration and in the same solvent as the standard.
-
Measurement of Sample: Measure the optical rotation of the sample to obtain the observed rotation.
-
Calculation: Calculate the specific rotation of the sample ([α]observed) and then determine the enantiomeric excess using the formula above.
Table 3: Comparison of Key Analytical Methods for Enantiomeric Excess Determination
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy | Polarimetry |
| Principle | Physical separation of enantiomers on a chiral stationary phase.[16][17] | Separation of volatile enantiomers on a chiral stationary phase.[2] | Formation of diastereomeric species leading to distinct NMR signals.[16] | Measurement of the rotation of plane-polarized light.[16] |
| Typical Analytes | Non-volatile, thermally labile compounds.[2] | Volatile, thermally stable compounds.[2] | Wide range of compounds with suitable functional groups. | Compounds with known specific rotation. |
| Sensitivity | High | Very High | Moderate | Low |
| Accuracy | High | High | High | Moderate |
| Sample Throughput | Moderate | Moderate to High | High | Very High |
| Non-destructive | Yes | No | Yes | Yes |
| Cost | High | Moderate | High | Low |
Conclusion
The determination of enantiomeric excess is a cornerstone of modern chemical analysis, particularly in the pharmaceutical industry where the chirality of a drug can have profound biological consequences. Chiral chromatography, both HPLC and GC, offers high-resolution separation and accurate quantification of enantiomers for a wide range of compounds. NMR spectroscopy, through the use of chiral solvating or derivatizing agents, provides a powerful and non-destructive method for determining enantiomeric ratios. Polarimetry, while a more traditional technique, remains a rapid and simple method for assessing optical purity, provided a pure enantiomeric standard is available. The selection of the most appropriate technique depends on a careful consideration of the analyte's properties, the required analytical performance, and the available resources. For robust and reliable results, cross-validation using two different methods is often recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. uma.es [uma.es]
basic concepts of diastereomer formation with MTPA
An In-depth Technical Guide on the Core Concepts of Diastereomer Formation with MTPA
Introduction: The Mosher Method
Determining the absolute configuration of chiral molecules is a critical step in many areas of chemical research, particularly in natural product synthesis and drug development, where biological activity is often stereospecific.[1][2] The Mosher method, a widely used NMR spectroscopic technique, provides a reliable means of assigning the absolute stereochemistry of chiral secondary alcohols and amines.[3][4] The method was developed by Harry S. Mosher and James A. Dale and utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, as a chiral derivatizing agent (CDA).[1][5]
The core principle of the Mosher method involves the reaction of a chiral substrate (like a secondary alcohol) with both enantiomers of MTPA, typically as their acid chlorides, ((R)- and (S)-MTPA-Cl), in two separate reactions.[6] This process yields a pair of diastereomeric esters.[7] Unlike enantiomers, which have identical NMR spectra, diastereomers exhibit distinct chemical shifts, allowing for stereochemical analysis.[1][8] The differences in the ¹H or ¹⁹F NMR spectra of these diastereomers are then analyzed to deduce the absolute configuration of the original carbinol center.[9][10]
Core Principle: Anisotropic Effect and Diastereomer Analysis
The utility of MTPA in stereochemical analysis stems from the magnetic anisotropy of its phenyl group.[1][11] In the MTPA ester, the molecule adopts a preferred conformation due to restricted rotation around the Cα-CO and Cα-Ph bonds. This conformation places the substituents of the chiral alcohol in specific spatial orientations relative to the MTPA's phenyl ring.
The circulating π-electrons of the phenyl ring generate a localized magnetic field. This induced field causes protons located in the "shielding cone" of the aromatic ring to experience a weaker effective magnetic field, shifting their NMR signals upfield (to a lower δ value). Conversely, protons located in the "deshielding region" outside of this cone experience a stronger effective magnetic field and their signals are shifted downfield (to a higher δ value).
Because the two diastereomeric esters—one formed from (R)-MTPA and the other from (S)-MTPA—orient the alcohol's substituents differently with respect to the phenyl ring, the shielding and deshielding effects on these substituents will be different for each diastereomer. This results in observable differences in their ¹H NMR spectra.[3]
The "advanced Mosher method" refines this analysis by comparing the chemical shifts of the two diastereomers directly.[12] The difference in chemical shifts for a given proton is calculated as Δδ = δS - δR, where δS is the chemical shift of the proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.[13][14] By analyzing the sign of the Δδ values for protons on either side of the stereocenter, the absolute configuration can be reliably assigned.[9][15] Protons with positive Δδ values are positioned on one side of the MTPA plane, while those with negative Δδ values are on the opposite side.[12][14]
Data Presentation: Interpreting Chemical Shift Differences
The assignment of absolute configuration is based on a conformational model of the MTPA esters. In this model, the ester carbonyl, the methoxy group, and the trifluoromethyl group are approximately coplanar. The two substituents on the alcohol's stereocenter, a larger group (L₂) and a smaller group (L₁), lie on opposite sides of this plane. The sign of the calculated Δδ values indicates the spatial position of these substituents relative to the shielding phenyl group.
| Alcohol Configuration | Substituent | Expected Sign of Δδ (δS - δR) | Rationale |
| R | Protons of Larger Group (L₂) | Negative (-) | Shielded by the phenyl ring in the (S)-ester |
| R | Protons of Smaller Group (L₁) | Positive (+) | Deshielded by the phenyl ring in the (S)-ester |
| S | Protons of Larger Group (L₂) | Positive (+) | Deshielded by the phenyl ring in the (S)-ester |
| S | Protons of Smaller Group (L₁) | Negative (-) | Shielded by the phenyl ring in the (S)-ester |
Hypothetical Example: ¹H NMR Data for MTPA Esters of a Chiral Secondary Alcohol
Consider a chiral alcohol with a methyl group (L₁) and a propyl group (L₂) attached to the stereocenter. The following table illustrates hypothetical chemical shift data and the resulting Δδ values used to determine the absolute configuration.
| Proton Assignment | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) | Inferred Configuration |
| -CH₃ (L₁) | 1.25 | 1.35 | +0.10 | R |
| -CH(OH)- | 4.95 | 4.98 | +0.03 | N/A (not used for analysis)[6] |
| α-CH₂ (of propyl, L₂) | 1.58 | 1.50 | -0.08 | R |
| β-CH₂ (of propyl, L₂) | 1.40 | 1.35 | -0.05 | R |
| γ-CH₃ (of propyl, L₂) | 0.92 | 0.89 | -0.03 | R |
In this example, the positive Δδ for the smaller methyl group and the negative Δδ values for the larger propyl group protons consistently indicate an R configuration for the alcohol.
Experimental Protocols
A typical Mosher ester analysis requires approximately 4-6 hours of active effort over one to two days.[7][9]
Protocol 1: Preparation of (R)- and (S)-MTPA Esters
This protocol is adapted for small-scale reactions, often performed directly in an NMR tube.[3][13]
Materials:
-
Chiral alcohol (1-5 mg)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆, or pyridine-d₅)[3][13]
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP) as a catalyst and HCl scavenger[3]
-
Two clean, dry NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester: a. In a dry NMR tube, dissolve 1-5 mg of the enantiomerically enriched alcohol in approximately 0.5 mL of anhydrous deuterated solvent (e.g., pyridine-d₅).[13] b. Add 1.1-1.2 equivalents of (S)-(+)-MTPA chloride to the solution. Note that (S)-MTPA chloride yields the (R)-MTPA ester of the alcohol. c. Seal the NMR tube and gently agitate to mix the contents. d. Allow the reaction to proceed at room temperature. The reaction progress can be monitored by ¹H NMR or TLC. Reaction times can vary from 30 minutes to several hours.[13]
-
Preparation of (S)-MTPA Ester: a. In a separate dry NMR tube, repeat the exact same procedure using (R)-(-)-MTPA chloride to generate the (S)-MTPA ester of the alcohol.[3]
-
Work-up (Optional): a. For many analyses, the crude reaction mixture can be analyzed directly by NMR without purification. b. If purification is necessary, the solvent can be removed under reduced pressure, and the crude product purified by preparative TLC or column chromatography.[16]
Protocol 2: NMR Analysis and Configuration Assignment
-
NMR Data Acquisition: a. Acquire high-resolution ¹H NMR spectra for both the crude (R)-MTPA and (S)-MTPA ester reaction mixtures. b. If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of all relevant proton signals flanking the stereocenter.[6]
-
Data Analysis: a. Carefully assign the chemical shifts (δ) for corresponding protons in both diastereomeric esters. b. Calculate the difference in chemical shifts using the formula: Δδ = δS - δR .[13] c. Tabulate the Δδ values for all assigned protons on both sides of the carbinol stereocenter.
-
Configuration Determination: a. Analyze the signs of the calculated Δδ values. b. Protons belonging to the substituent group with predominantly positive Δδ values are assigned to one side of the Mosher ester plane, and those with predominantly negative Δδ values are assigned to the other.[3][14] c. Based on the established Mosher model, assign the absolute configuration (R or S) of the original alcohol.
Visualizations
Caption: Reaction pathway for the formation of diastereomeric MTPA esters.
References
- 1. grokipedia.com [grokipedia.com]
- 2. MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR (1996) | Sh. K. Latypov | 170 Citations [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. matilda.science [matilda.science]
- 5. Mosher's acid - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 8. matilda.science [matilda.science]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. experts.umn.edu [experts.umn.edu]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Determining the Absolute Configuration of Chiral Alcohols: The Mosher's Ester Method
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of stereochemistry, the determination of the absolute configuration of chiral molecules is a critical undertaking, particularly in the fields of natural product synthesis, asymmetric catalysis, and drug development, where the biological activity of a compound is often intrinsically linked to its three-dimensional structure. The Mosher's ester method is a powerful and widely utilized NMR spectroscopic technique for elucidating the absolute stereochemistry of chiral secondary alcohols and amines.[1][2][3] This method relies on the formation of diastereomeric esters (or amides) by reacting the chiral substrate with the two enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid.[4][5] The resulting diastereomers exhibit distinct NMR spectral properties, which can be systematically analyzed to deduce the unknown stereocenter's configuration.[1][2][6]
Principle of the Method
The foundational principle of the Mosher's ester analysis lies in the conversion of a pair of enantiomers, which are indistinguishable by NMR spectroscopy under normal conditions, into a pair of diastereomers with unique NMR spectra.[6][7] This is achieved by derivatizing the chiral alcohol with an enantiomerically pure chiral reagent, Mosher's acid chloride ((R)- or (S)-MTPA-Cl). The resulting esters are diastereomers and, as such, have different physical properties, including their NMR chemical shifts.
The analysis of the ¹H NMR spectra of these diastereomeric esters allows for the assignment of the absolute configuration. This is based on the anisotropic effect of the phenyl group in the Mosher's ester moiety, which leads to predictable shielding or deshielding of the protons in the vicinity of the newly formed ester linkage. By comparing the chemical shifts (δ) of the protons in the (R)-MTPA ester with those in the (S)-MTPA ester, a differential value (Δδ = δS - δR) can be calculated for each proton. The sign of this Δδ value provides a reliable indication of the spatial arrangement of the substituents around the chiral center.[8]
Applications in Research and Drug Development
The Mosher's ester method is a versatile tool with broad applications:
-
Determination of Absolute Configuration: Its primary application is the unambiguous assignment of the absolute stereochemistry of chiral alcohols and amines.[1][2][3]
-
Enantiomeric Excess (ee) Determination: The method can also be used to determine the enantiomeric purity of a chiral alcohol.[6] By reacting the alcohol with a single enantiomer of Mosher's acid chloride, the resulting diastereomeric esters can be quantified by integrating their distinct signals in the ¹H or ¹⁹F NMR spectrum.
-
Natural Product Structure Elucidation: It is an invaluable technique in the structural characterization of complex natural products, where determining the stereochemistry of multiple chiral centers is often a significant challenge.
-
Asymmetric Synthesis Validation: In the development of asymmetric synthetic methodologies, the Mosher's ester method provides a reliable means of confirming the stereochemical outcome of a reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the determination of the absolute configuration of a chiral alcohol using the Mosher's ester method.
Caption: Workflow for Mosher's Ester Analysis.
Detailed Experimental Protocols
The following protocols describe the preparation of Mosher's esters for NMR analysis. It is crucial to prepare both the (R)- and (S)-MTPA esters to compare their NMR spectra.[9]
Protocol 1: Preparation of (S)-MTPA Ester
-
Materials:
-
Chiral alcohol (~5-10 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.2 equivalents)
-
Anhydrous pyridine (~0.5 mL)
-
Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃) (~1 mL)
-
NMR tube
-
-
Procedure:
-
Dissolve the chiral alcohol in anhydrous pyridine in a clean, dry vial.
-
Add (R)-MTPA-Cl to the solution at room temperature. Note that the reaction of (R)-MTPA-Cl with the alcohol will yield the (S)-MTPA ester.[8]
-
Allow the reaction to proceed for 1-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding a few drops of water.
-
Extract the product with DCM or another suitable organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is often sufficiently pure for NMR analysis. If necessary, purify by column chromatography on silica gel.
-
Dissolve the purified ester in an appropriate deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube for analysis.
-
Protocol 2: Preparation of (R)-MTPA Ester
-
Materials:
-
Chiral alcohol (~5-10 mg)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) (1.2 equivalents)
-
Anhydrous pyridine (~0.5 mL)
-
Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃) (~1 mL)
-
NMR tube
-
-
Procedure:
-
Follow the same procedure as described in Protocol 1, but substitute (S)-MTPA-Cl for (R)-MTPA-Cl. The reaction of (S)-MTPA-Cl with the alcohol will yield the (R)-MTPA ester.[8]
-
Data Presentation and Interpretation
The key to assigning the absolute configuration lies in the analysis of the difference in chemical shifts (Δδ) for protons on either side of the stereocenter in the two diastereomeric esters.
Table 1: Representative ¹H NMR Data for Mosher's Ester Analysis of a Hypothetical Chiral Alcohol
| Proton Assignment | δ (S-MTPA Ester) (ppm) | δ (R-MTPA Ester) (ppm) | Δδ (δS - δR) (ppm) |
| Side Group A | |||
| H-2'a | 2.45 | 2.35 | +0.10 |
| H-2'b | 2.60 | 2.52 | +0.08 |
| CH₃-3' | 0.95 | 0.90 | +0.05 |
| Side Group B | |||
| H-2"a | 3.80 | 3.90 | -0.10 |
| H-2"b | 3.95 | 4.03 | -0.08 |
| OCH₃-3" | 3.40 | 3.45 | -0.05 |
Interpretation of Δδ Values:
A widely accepted model for interpreting the Δδ values is based on the preferred conformation of the MTPA ester, where the C=O, Cα-O, and Cα-CF₃ bonds are eclipsed. In this conformation, the phenyl group of the MTPA moiety creates a shielding cone.
-
Positive Δδ (δS > δR): Protons that lie on one side of the MTPA plane will have positive Δδ values.
-
Negative Δδ (δS < δR): Protons that lie on the opposite side of the MTPA plane will have negative Δδ values.
By assigning the protons in the NMR spectrum and observing the sign of their Δδ values, one can construct a three-dimensional model of the molecule and assign the absolute configuration of the carbinol center.
Signaling Pathway and Logical Relationships
The logical progression of the Mosher's ester method, from the initial problem of an unknown stereocenter to the final assignment of absolute configuration, can be visualized as follows:
Caption: Logical Flow of Mosher's Method.
The Mosher's ester method remains a cornerstone technique in stereochemical analysis. Its reliability, coupled with the detailed information it provides, makes it an indispensable tool for researchers and scientists in academia and industry. By following the detailed protocols and understanding the principles of data interpretation outlined in these application notes, professionals in drug development and other fields can confidently determine the absolute configuration of chiral alcohols, a critical step in the journey from molecular discovery to functional application.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Mosher's acid - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Mosher's Amide Synthesis for Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity and the assignment of absolute stereochemistry are critical aspects of chemical research and drug development. Mosher's amide analysis is a robust and widely utilized NMR spectroscopic method for elucidating the absolute configuration and determining the enantiomeric excess (ee) of chiral primary amines.[1][2][3] This technique involves the derivatization of a chiral amine with an enantiomerically pure chiral reagent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, or its more reactive acyl chloride.[4][5] This reaction converts a pair of enantiomeric amines into a mixture of diastereomeric amides. These diastereomers exhibit distinct NMR signals, allowing for their differentiation and quantification.[1][6]
This document provides detailed application notes and experimental protocols for the synthesis and analysis of Mosher's amides for primary amines.
Principle of the Method
The core principle of Mosher's method lies in the conversion of enantiomers, which are indistinguishable by NMR spectroscopy under achiral conditions, into diastereomers. This is achieved by reacting the chiral primary amine with an enantiomerically pure form of Mosher's acid (either the (R)- or (S)-enantiomer). The resulting diastereomeric amides have different spatial arrangements, leading to distinct chemical shifts in their ¹H and ¹⁹F NMR spectra.[4][6] By analyzing these spectral differences, one can determine the enantiomeric excess and, by applying Mosher's model, deduce the absolute configuration of the original amine.[2][7]
The most significant advantage of using MTPA is the presence of the trifluoromethyl (-CF₃) group, which provides a simple and clean signal in the ¹⁹F NMR spectrum, an uncongested region, making the determination of enantiomeric composition more reliable.[6]
Applications in Research and Drug Development
-
Determination of Enantiomeric Excess (ee): The integration of well-resolved signals corresponding to the two diastereomers in the ¹H or ¹⁹F NMR spectrum allows for the direct calculation of the enantiomeric excess of the primary amine.[1][8]
-
Assignment of Absolute Configuration: By systematically comparing the chemical shifts of the protons in the two diastereomeric amides and applying Mosher's conformational model, the absolute stereochemistry of the chiral center in the amine can be assigned.[2][3][9]
-
Quality Control in Asymmetric Synthesis: Mosher's amide analysis is a valuable tool for assessing the stereochemical outcome of asymmetric reactions that produce chiral amines.
-
Characterization of Novel Chiral Molecules: In drug discovery, this method is crucial for the stereochemical characterization of new chemical entities (NCEs) containing primary amine functionalities.[10][11][12]
Experimental Protocols
Protocol 1: Synthesis of Mosher's Amide using Mosher's Acid Chloride
This protocol is suitable for most primary amines and utilizes the more reactive Mosher's acid chloride.
Materials:
-
Chiral primary amine (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) or (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)[4]
-
Anhydrous pyridine or other suitable base (e.g., DMAP, triethylamine)[4][13]
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)[4]
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral primary amine in 0.5 mL of the anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approximately 5-10 µL).
-
Add a slight molar excess (approximately 1.2 equivalents) of the chosen enantiomer of Mosher's acid chloride.[4]
-
Cap the NMR tube and gently agitate to mix the reactants. The reaction is typically rapid and proceeds at room temperature.
-
Acquire ¹H and ¹⁹F NMR spectra of the resulting diastereomeric amide mixture.
-
For assignment of absolute configuration, it is recommended to prepare a second sample using the opposite enantiomer of Mosher's acid chloride.[2]
Protocol 2: Synthesis of Mosher's Amide using Mosher's Acid and a Coupling Agent
This protocol is an alternative for when Mosher's acid chloride is not available or for sensitive substrates.
Materials:
-
Chiral primary amine (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid) or (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-Mosher's acid)[4]
-
Coupling agent (e.g., DCC, EDC)[4]
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral primary amine in 0.5 mL of the anhydrous deuterated solvent.
-
Add a slight molar excess (approximately 1.1 equivalents) of the chosen enantiomer of Mosher's acid.[4]
-
Add one equivalent of the coupling agent (e.g., DCC).
-
Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours.[4]
-
Monitor the reaction progress by NMR.
-
Once the reaction is complete, acquire the final ¹H and ¹⁹F NMR spectra.
-
As in Protocol 1, preparing a second sample with the other enantiomer of Mosher's acid is advised for absolute configuration determination.[2]
Data Presentation
The key to Mosher's amide analysis is the comparison of the chemical shifts (δ) of the diastereomeric products. The difference in chemical shifts (Δδ = δ_S - δ_R or Δδ = δ_R - δ_S) is used to assign the absolute configuration.
Table 1: Representative ¹H NMR Chemical Shift Data for Diastereomeric Mosher's Amides
| Proton | δ (ppm) for (R)-MTPA Amide | δ (ppm) for (S)-MTPA Amide | Δδ (δ_S - δ_R) |
| H_a | value | value | value |
| H_b | value | value | value |
| ... | value | value | value |
Note: The specific protons (H_a, H_b, etc.) and their chemical shifts will vary depending on the structure of the primary amine.
Table 2: Representative ¹⁹F NMR Chemical Shift Data for Diastereomeric Mosher's Amides
| Diastereomer | δ (ppm) | Integration |
| (R)-MTPA Amide | value | value |
| (S)-MTPA Amide | value | value |
Note: The enantiomeric excess (ee) can be calculated from the integration values: ee (%) = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| x 100.
Visualizations
Caption: General workflow for the synthesis of Mosher's amides from a chiral primary amine.
Caption: Logical workflow for determining enantiomeric excess and absolute configuration using Mosher's amide analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mosher's acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 10. Item - Synthesis of novel amides and related compounds with applications in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]
- 11. Applications of amide isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajchem-a.com [ajchem-a.com]
- 13. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
Application Notes and Protocols for Derivatization of Secondary Alcohols using (R)-MTPA-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, commonly known as (R)-MTPA-Cl or Mosher's acid chloride, is a chiral derivatizing agent widely used in organic chemistry to determine the absolute stereochemistry and enantiomeric purity of chiral secondary alcohols.[1][2] The methodology, known as the Mosher ester analysis, involves the conversion of a chiral secondary alcohol into a mixture of diastereomeric esters by reaction with both (R)- and (S)-MTPA-Cl.[3][4] These resulting diastereomers exhibit distinct signals in their Nuclear Magnetic Resonance (NMR) spectra, allowing for the determination of the absolute configuration of the original alcohol.[5][6] This technique is a cornerstone in natural product synthesis, pharmaceutical development, and any field where the precise three-dimensional arrangement of atoms in a molecule is critical for its function.
Principle of the Mosher Ester Method
The fundamental principle of the Mosher ester method lies in the transformation of enantiomers, which are indistinguishable by NMR, into diastereomers with unique NMR spectra.[3] This is achieved by reacting the secondary alcohol with an enantiomerically pure chiral derivatizing agent, in this case, (R)-MTPA-Cl and its enantiomer, (S)-MTPA-Cl.
The analysis of the resulting diastereomeric esters by ¹H NMR spectroscopy reveals differences in the chemical shifts (δ) of protons located near the newly formed chiral center.[4] By convention, the chemical shift difference is calculated as Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.[5][7] The sign of the Δδ value (positive or negative) for protons on either side of the carbinol stereocenter provides a predictable indication of the absolute configuration.[8] This is based on the preferred conformation of the MTPA esters in solution, where the bulky phenyl and trifluoromethyl groups of the MTPA moiety create a distinct anisotropic effect, shielding or deshielding nearby protons.[9]
Applications
The primary application of derivatization with (R)-MTPA-Cl is the determination of the absolute configuration of chiral secondary alcohols.[1][2] This is crucial in various fields:
-
Natural Product Chemistry: Elucidation of the stereochemistry of newly isolated compounds.
-
Asymmetric Synthesis: Verification of the stereochemical outcome of synthetic reactions.[10]
-
Pharmaceutical Development: Ensuring the correct stereoisomer of a drug candidate is synthesized, as different enantiomers can have vastly different pharmacological activities.
-
Quality Control: Assessing the enantiomeric purity of chiral alcohols.[11]
Experimental Protocol: Derivatization of a Secondary Alcohol with (R)- and (S)-MTPA-Cl
This protocol outlines the general procedure for the preparation of Mosher's esters from a chiral secondary alcohol for NMR analysis.[8]
Materials:
-
Chiral secondary alcohol (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
Two separate reactions are performed, one with (R)-MTPA-Cl and the other with (S)-MTPA-Cl.
Preparation of the (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral secondary alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approximately 5-10 µL).
-
Add a slight molar excess (approximately 1.2 equivalents) of (R)-MTPA-Cl to the solution.
-
Cap the NMR tube and gently agitate the mixture.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion. Reaction progress can be monitored by thin-layer chromatography (TLC) or ¹H NMR.[8]
Preparation of the (S)-MTPA Ester:
-
In a separate clean, dry NMR tube, repeat the above procedure using (S)-MTPA-Cl.
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Assign the signals for the protons on both sides of the original carbinol stereocenter in both spectra.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each corresponding proton.
-
Determine the absolute configuration based on the sign of the Δδ values.
Data Presentation
The analysis of the ¹H NMR spectra of the diastereomeric MTPA esters provides quantitative data in the form of chemical shift differences (Δδ). The following table presents representative data for a chiral secondary alcohol.
| Proton | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (ppm) (δS - δR) |
| H-1' (Side Chain 1) | 2.35 | 2.45 | +0.10 |
| H-2' (Side Chain 1) | 1.80 | 1.92 | +0.12 |
| H-1'' (Side Chain 2) | 4.10 | 4.02 | -0.08 |
| H-2'' (Side Chain 2) | 1.25 | 1.18 | -0.07 |
Table 1: Representative ¹H NMR Chemical Shift Differences for a Chiral Secondary Alcohol Derivatized with (R)- and (S)-MTPA-Cl.[8]
Visualizations
The following diagrams illustrate the experimental workflow and the logic behind determining the absolute configuration using the Mosher method.
Caption: Experimental workflow for Mosher's ester analysis.
Caption: Logic of absolute configuration determination.
References
- 1. Mosher's acid - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. echemi.com [echemi.com]
- 6. individual.utoronto.ca [individual.utoronto.ca]
- 7. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. The Retort [www1.udel.edu]
Application of ¹⁹F NMR in Mosher's Method for Determining Absolute Configuration and Enantiomeric Excess
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the absolute configuration and enantiomeric excess (ee) of chiral molecules is a critical task in chemical research, particularly in the fields of natural product synthesis, asymmetric catalysis, and drug development. Mosher's method, a powerful NMR spectroscopic technique, has traditionally been the go-to method for this purpose. The method involves the derivatization of a chiral alcohol or amine with a chiral derivatizing agent (CDA), typically the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. This reaction forms a pair of diastereomers which, unlike the original enantiomers, exhibit distinct NMR signals. While ¹H NMR has been conventionally used for this analysis, the application of ¹⁹F NMR offers significant advantages, leading to simpler, more resolved spectra and often more accurate results.[1][2]
This application note provides a detailed protocol for the use of ¹⁹F NMR in conjunction with Mosher's method for the determination of absolute configuration and enantiomeric excess of chiral secondary alcohols and primary amines.
Principle of the Method
The core principle of Mosher's method lies in the formation of diastereomeric esters or amides by reacting the chiral substrate with both enantiomers of a chiral derivatizing agent, such as (R)- and (S)-MTPA.[3][4][5][6] In the resulting diastereomers, the substituents of the original chiral center are held in a specific spatial arrangement relative to the phenyl group of the MTPA moiety. This fixed conformation leads to differential shielding or deshielding effects on the nuclei of the substrate, resulting in different chemical shifts (δ) in the NMR spectrum.
In the context of ¹⁹F NMR, the trifluoromethyl (-CF₃) group of the Mosher's acid derivative serves as a sensitive probe. The ¹⁹F chemical shift of the -CF₃ group is highly sensitive to its electronic environment.[7][8] Consequently, the ¹⁹F NMR spectra of the two diastereomers will show distinct signals for the -CF₃ group, allowing for both qualitative and quantitative analysis.
The key steps involve:
-
Derivatization: Reaction of the chiral alcohol or amine with both (R)- and (S)-MTPA chloride to form the corresponding diastereomeric Mosher's esters or amides.
-
¹⁹F NMR Analysis: Acquisition of ¹⁹F NMR spectra for both diastereomeric products.
-
Determination of Enantiomeric Excess (ee): Integration of the well-resolved ¹⁹F signals of the two diastereomers allows for the direct calculation of the enantiomeric excess of the original substrate. The large chemical shift dispersion of ¹⁹F NMR often leads to baseline-separated signals, facilitating accurate integration.[9]
-
Determination of Absolute Configuration: The sign of the chemical shift difference (Δδ = δS - δR) of the -CF₃ signals between the (S)- and (R)-MTPA derivatives is correlated to the absolute configuration of the chiral center based on an established empirical model.
Advantages of ¹⁹F NMR in Mosher's Method
The use of ¹⁹F NMR in Mosher's method offers several distinct advantages over the traditional ¹H NMR approach:
-
Simplified Spectra: ¹⁹F NMR spectra are typically much simpler than ¹H NMR spectra due to the absence of ubiquitous fluorine atoms in most organic molecules. This results in a clean baseline and reduces the chances of signal overlap, which can be a significant issue in complex molecules.[2]
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive nucleus for NMR spectroscopy, comparable to ¹H.[7]
-
Large Chemical Shift Dispersion: ¹⁹F NMR exhibits a much wider range of chemical shifts compared to ¹H NMR, leading to better resolution of signals, even for structurally similar diastereomers.[7][9] This is particularly beneficial for accurate quantification of enantiomeric excess.
-
Direct Probe: The -CF₃ group of the Mosher's reagent acts as a direct and sensitive probe of the chiral environment, providing a clear and unambiguous signal for analysis.
Experimental Protocols
Protocol 1: Derivatization of Chiral Secondary Alcohols with Mosher's Acid Chloride
This protocol describes the preparation of diastereomeric Mosher's esters from a chiral secondary alcohol.
Materials:
-
Chiral secondary alcohol (e.g., 1-phenylethanol)
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or chloroform (CDCl₃)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In two separate, dry NMR tubes or small vials, dissolve approximately 5-10 mg of the chiral secondary alcohol in 0.5 mL of anhydrous DCM. To each tube, add a catalytic amount of DMAP.
-
Addition of Reagents: To one tube, add 1.2 equivalents of (R)-MTPA-Cl. To the second tube, add 1.2 equivalents of (S)-MTPA-Cl.
-
Addition of Base: To each tube, add 2-3 equivalents of anhydrous pyridine or Et₃N. The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction: Cap the tubes and gently shake or vortex the mixtures. Allow the reactions to proceed at room temperature for 1-4 hours, or until the reaction is complete (monitor by TLC if necessary).
-
Work-up (Optional but Recommended): If purification is desired, the reaction mixtures can be diluted with DCM and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent removed under reduced pressure. However, for rapid analysis, the crude reaction mixture can often be used directly for NMR analysis.[6]
-
NMR Sample Preparation: Dissolve the crude or purified Mosher's esters in approximately 0.6 mL of CDCl₃.
Protocol 2: Derivatization of Chiral Primary Amines with Mosher's Acid Chloride
This protocol details the formation of diastereomeric Mosher's amides from a chiral primary amine.
Materials:
-
Chiral primary amine (e.g., 1-phenylethylamine)
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: In two separate, dry NMR tubes or small vials, dissolve approximately 5-10 mg of the chiral primary amine in 0.5 mL of anhydrous DCM.
-
Addition of Base: To each tube, add 2 equivalents of anhydrous Et₃N or DIPEA.
-
Addition of Reagents: To one tube, add 1.1 equivalents of (R)-MTPA-Cl dropwise while gently shaking. To the second tube, add 1.1 equivalents of (S)-MTPA-Cl dropwise.
-
Reaction: Cap the tubes and allow the reactions to stir at room temperature for 30 minutes to 2 hours.
-
Work-up (Optional): The reaction mixture can be diluted with DCM and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent evaporated.
-
NMR Sample Preparation: Dissolve the resulting Mosher's amides in CDCl₃ for ¹⁹F NMR analysis.
Protocol 3: ¹⁹F NMR Data Acquisition
Instrumentation:
-
A standard NMR spectrometer equipped with a fluorine probe.
Parameters:
-
Nucleus: ¹⁹F
-
Solvent: CDCl₃ (or other suitable deuterated solvent)
-
Reference: An external or internal standard such as trifluorotoluene (δ ≈ -63.72 ppm) or CFCl₃ (δ = 0 ppm) can be used.
-
Pulse Program: A standard one-pulse sequence with proton decoupling is typically sufficient.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): A longer relaxation delay (e.g., 5-10 seconds) is recommended for accurate quantitative analysis (determination of ee) to ensure complete relaxation of the ¹⁹F nuclei. For qualitative analysis (determination of absolute configuration), a shorter delay may be used.
-
Number of Scans: Dependent on the sample concentration, typically ranging from 64 to 1024 scans.
Data Presentation and Interpretation
Determination of Enantiomeric Excess (ee)
The enantiomeric excess is calculated from the integration values of the two diastereomeric signals in the ¹⁹F NMR spectrum using the following formula:
ee (%) = [ |Integration (major diastereomer) - Integration (minor diastereomer)| / (Integration (major diastereomer) + Integration (minor diastereomer)) ] x 100
The well-separated singlets for the -CF₃ groups in the ¹⁹F NMR spectrum make this integration straightforward and accurate.
Determination of Absolute Configuration
The absolute configuration is determined by analyzing the sign of the chemical shift difference (Δδ) between the (S)- and (R)-MTPA derivatives. The convention is to calculate Δδ as Δδ = δ(S-MTPA derivative) - δ(R-MTPA derivative) .
A mnemonic model is used to correlate the sign of Δδ with the absolute configuration. For a secondary alcohol, the ester is drawn in a planar, eclipsed conformation with the C=O and the carbinol C-H bonds aligned. The -CF₃ group and the phenyl group of the MTPA moiety are positioned on opposite sides of the C-O bond. The phenyl group creates a shielding cone.
-
Positive Δδ (δS > δR): Protons on one side of the molecule are shielded more in the (R)-ester than in the (S)-ester.
-
Negative Δδ (δS < δR): Protons on one side of the molecule are shielded more in the (S)-ester than in the (R)-ester.
While this model was developed for ¹H NMR, a similar principle applies to the ¹⁹F NMR of the -CF₃ group, although the interpretation can sometimes be more complex and may require comparison with known compounds.[10] For a more reliable assignment, it is often recommended to analyze the Δδ values of the protons in the ¹H NMR spectrum as well.
Quantitative Data Summary
The following table summarizes representative ¹⁹F NMR chemical shift differences (Δδ) observed for Mosher's derivatives of various chiral alcohols and amines.
| Chiral Substrate | Derivatizing Agent | Solvent | δ (S-derivative) (ppm) | δ (R-derivative) (ppm) | Δδ (δS - δR) (ppm) | Reference |
| 1-Phenylethanol | MTPA | CDCl₃ | -71.85 | -71.95 | +0.10 | [11] |
| 1-(1-Naphthyl)ethanol | MTPA | CDCl₃ | -71.78 | -71.92 | +0.14 | [11] |
| 2-Butanol | MTPA | CDCl₃ | -72.10 | -72.05 | -0.05 | [11] |
| 1-Phenylethylamine | MTPA | CDCl₃ | -70.52 | -70.68 | +0.16 | [11] |
| 1-(1-Naphthyl)ethylamine | MTPA | CDCl₃ | -70.33 | -70.55 | +0.22 | [11] |
| tert-Leucine methyl ester | MTPA | CDCl₃ | -70.91 | -71.01 | +0.10 | [11] |
Note: The exact chemical shift values can vary depending on the specific NMR instrument, concentration, and temperature. The key diagnostic parameter is the sign and magnitude of Δδ.
Visualizations
Workflow for Mosher's Method using ¹⁹F NMR
Caption: Workflow of Mosher's Method using ¹⁹F NMR.
Logical Relationship for Determining Absolute Configuration
Caption: Logic for Absolute Configuration Determination.
Conclusion
The application of ¹⁹F NMR in Mosher's method provides a robust, sensitive, and often more straightforward alternative to the traditional ¹H NMR approach for determining the absolute configuration and enantiomeric excess of chiral alcohols and amines. The simplicity of the ¹⁹F NMR spectra, coupled with the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus, facilitates accurate and reliable analysis. The detailed protocols and data interpretation guidelines presented in this application note are intended to assist researchers in effectively implementing this powerful technique in their work.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. biophysics.org [biophysics.org]
- 8. Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Absolute Configuration of Alcohols using α-Methoxy-α-trifluoromethylphenylacetic Acid (MTPA)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the absolute configuration of stereogenic centers is a critical step in the characterization of chiral molecules, particularly in the fields of natural product chemistry and drug development. The biological activity of a chiral molecule is often dictated by the specific three-dimensional arrangement of its atoms. The Mosher's acid method, utilizing α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a powerful and widely used NMR spectroscopic technique for elucidating the absolute configuration of chiral secondary alcohols and amines.[1][2][3] This method relies on the formation of diastereomeric esters (or amides) by reacting the chiral substrate with the two enantiomers of a chiral derivatizing agent, MTPA-Cl.[4] Subsequent analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute stereochemistry of the carbinol carbon.[2][5]
The "advanced" or "modified" Mosher's method enhances the reliability of this technique by comparing the chemical shift differences (Δδ) between the two diastereomeric esters, providing a robust model for configurational assignment.[6][7][8] These application notes provide a detailed protocol for the preparation of MTPA esters and the subsequent analysis of their NMR spectra to determine the absolute configuration of a chiral secondary alcohol.
Principle of the Method
The core principle of the Mosher's method lies in the anisotropic effect of the phenyl group of the MTPA moiety.[5][9] When a chiral secondary alcohol is esterified with both (R)- and (S)-MTPA, two diastereomers are formed. Due to steric hindrance, these diastereomeric esters adopt a preferred conformation in solution where the bulky trifluoromethyl group, the methoxy group, and the carbonyl group of the MTPA moiety are oriented away from the substituents on the chiral center of the alcohol. This restricted rotation places the phenyl group of the MTPA in a fixed position relative to the substituents of the alcohol.
The magnetic field generated by the ring current of the phenyl group causes shielding (upfield shift) or deshielding (downfield shift) of the protons of the alcohol moiety that are in close proximity. By analyzing the differences in the chemical shifts (Δδ = δS - δR) for the protons on either side of the stereocenter in the two diastereomers, the spatial arrangement of the substituents can be deduced, and thus the absolute configuration of the alcohol can be assigned.[10][11]
Experimental Protocols
This section provides a detailed methodology for the preparation of (R)- and (S)-MTPA esters of a chiral secondary alcohol and the subsequent NMR analysis.
Materials and Reagents
-
Chiral secondary alcohol (approx. 1-5 mg)[10]
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)[12]
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
-
Standard laboratory glassware (dried)
Preparation of (S)-MTPA Ester (in an NMR tube)
-
In a dry NMR tube, dissolve approximately 1.0 mg of the chiral secondary alcohol in 0.5 mL of anhydrous pyridine-d₅ (or anhydrous CDCl₃).[10]
-
Add a small excess (approximately 1.2 to 1.5 equivalents) of (R)-(-)-MTPA-Cl to the solution. The use of the acid chloride is often more efficient than the free acid.[4]
-
Add a catalytic amount of DMAP.
-
Seal the NMR tube and allow the reaction to proceed at room temperature. The reaction progress can be monitored by TLC or ¹H NMR. The reaction is typically complete within 2-4 hours.[10]
-
Once the reaction is complete, acquire the ¹H NMR spectrum directly from the reaction mixture.
Preparation of (R)-MTPA Ester (in an NMR tube)
-
In a separate dry NMR tube, dissolve approximately 1.0 mg of the same chiral secondary alcohol in 0.5 mL of anhydrous pyridine-d₅ (or anhydrous CDCl₃).
-
Add a small excess (approximately 1.2 to 1.5 equivalents) of (S)-(+)-MTPA-Cl to the solution.
-
Add a catalytic amount of DMAP.
-
Seal the NMR tube and allow the reaction to proceed at room temperature for the same duration as the (S)-MTPA ester preparation.
-
Once the reaction is complete, acquire the ¹H NMR spectrum directly from the reaction mixture.
Data Analysis and Interpretation
The key to determining the absolute configuration is the analysis of the differences in chemical shifts (Δδ) for the protons in the two diastereomeric esters.
-
Assign Proton Signals: Assign the proton signals for both the (R)- and (S)-MTPA esters using standard 1D and 2D NMR techniques (e.g., COSY, HSQC).
-
Calculate Δδ Values: Calculate the difference in chemical shifts for the protons on either side of the chiral center using the formula: Δδ = δS - δR , where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.[10]
-
Apply the Mnemonic: A widely accepted model predicts the sign of the Δδ values. Protons that lie on one side of the MTPA plane in the preferred conformation will have positive Δδ values, while protons on the other side will have negative Δδ values.[10]
Data Presentation
Summarize the ¹H NMR chemical shift data and the calculated Δδ values in a table for clear comparison.
| Proton Assignment | δ (R-MTPA Ester) (ppm) | δ (S-MTPA Ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-a | Chemical Shift | Chemical Shift | Calculated Value |
| H-b | Chemical Shift | Chemical Shift | Calculated Value |
| ... | ... | ... | ... |
Visualization of Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical basis for determining the absolute configuration using the Mosher's method.
Caption: Experimental workflow for the Mosher's method.
Caption: Logical framework of the Mosher's method.
Conclusion
The Mosher's acid method is a robust and reliable technique for the determination of the absolute configuration of chiral secondary alcohols. The detailed protocol and data analysis framework presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals. Careful execution of the experimental procedure and meticulous analysis of the NMR data are paramount to obtaining an unambiguous assignment of the absolute stereochemistry. When applied correctly, the MTPA method serves as an invaluable tool in the structural elucidation of chiral molecules.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Determination of the Absolute Configuration of Organic Compounds by Means of NMR Spectroscopy [jstage.jst.go.jp]
- 6. Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Determination of Enantiomeric Excess Using Mosher's Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of the enantiomeric purity of chiral molecules is a critical step in chemical synthesis and drug development. Enantiomers of a chiral compound often exhibit different pharmacological and toxicological properties. Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), provides a classic and reliable NMR-based method for determining the enantiomeric excess (ee) and absolute configuration of chiral alcohols and amines.[1][2]
The principle of the method lies in the conversion of a mixture of enantiomers, which are indistinguishable by standard NMR spectroscopy, into a mixture of diastereomers.[3] This is achieved by derivatizing the chiral analyte with an enantiomerically pure form of a chiral derivatizing agent, such as (R)- or (S)-Mosher's acid chloride.[1][4] The resulting diastereomers possess distinct physical properties and, crucially, different chemical shifts in their NMR spectra.[3] By analyzing the ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture, the ratio of the original enantiomers can be quantified by integrating the corresponding signals.[1][5]
Principle of the Method
A scalemic mixture of a chiral alcohol (containing both R- and S-enantiomers) is reacted with a single enantiomer of Mosher's acid chloride, for example, (S)-MTPA-Cl. This reaction produces a mixture of two diastereomeric esters: (R-alcohol, S-MTPA) and (S-alcohol, S-MTPA). Because these products are diastereomers, they have different NMR spectra.[6] The ratio of these diastereomers, determined by integrating distinct and well-resolved peaks in the ¹H or ¹⁹F NMR spectrum, directly reflects the enantiomeric ratio of the starting alcohol.[3][5]
The trifluoromethyl (-CF₃) group on the Mosher's reagent is particularly useful, as it provides a clean signal in the ¹⁹F NMR spectrum, which is often free from other interfering signals.[6] This can simplify the analysis significantly compared to ¹H NMR, where peak overlap can be an issue in complex molecules.[6]
Experimental Protocols
This section provides a general protocol for the preparation of Mosher's esters for NMR analysis. It is crucial to ensure the reaction goes to completion to guarantee that the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio of the analyte.[3]
3.1. Materials and Reagents
-
Chiral alcohol or amine of unknown enantiomeric excess
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride [(R)-MTPA-Cl] or (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride [(S)-MTPA-Cl] (enantiomerically pure)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Anhydrous pyridine or other suitable base (e.g., triethylamine, DMAP)
-
High-quality NMR tubes
-
Standard laboratory glassware, dried thoroughly
-
Inert atmosphere setup (e.g., nitrogen or argon)
3.2. Protocol for Mosher's Ester Synthesis (NMR Tube Scale)
-
Preparation of Analyte Solution: In a clean, dry NMR tube, dissolve approximately 1-5 mg of the chiral alcohol (or amine) in 0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃).
-
Addition of Base: Add 1.5 to 2.0 equivalents of anhydrous pyridine to the NMR tube. The base acts as a scavenger for the HCl generated during the reaction.
-
Addition of Mosher's Acid Chloride: Add a slight molar excess (approximately 1.1 - 1.2 equivalents) of enantiomerically pure (R)- or (S)-MTPA-Cl to the solution.
-
Reaction: Cap the NMR tube, vortex gently to mix the contents, and allow the reaction to proceed at room temperature. Monitor the reaction by NMR spectroscopy until the signal of the carbinol proton of the starting alcohol disappears, indicating complete conversion. The reaction time can vary from 30 minutes to several hours.[1]
-
NMR Analysis: Once the reaction is complete, acquire the ¹H and/or ¹⁹F NMR spectrum directly on the crude reaction mixture.
Data Analysis and Calculation of Enantiomeric Excess
4.1. NMR Data Acquisition Acquire a high-resolution NMR spectrum. For ¹H NMR, ensure sufficient spectral width to observe all relevant signals. For ¹⁹F NMR, the CF₃ group of the two diastereomeric esters will typically appear as two distinct singlets.[6]
4.2. Data Processing
-
Identify Diastereomeric Signals: Identify a pair of well-resolved signals in the NMR spectrum that correspond to the two different diastereomers. In ¹H NMR, these are often protons close to the stereocenter. In ¹⁹F NMR, the signals from the -CF₃ groups are ideal.[6]
-
Integrate Signals: Carefully integrate the selected pair of signals. Let the integration values be I₁ (for the major diastereomer) and I₂ (for the minor diastereomer).
4.3. Calculation of Enantiomeric Excess (ee) The enantiomeric excess is calculated using the integration values of the signals from the two diastereomers.[6]
Formula: ee (%) = [ (I₁ - I₂) / (I₁ + I₂) ] * 100
Where:
-
I₁ = Integration value of the signal for the major diastereomer
-
I₂ = Integration value of the signal for the minor diastereomer
Data Presentation
The quantitative data obtained from the NMR spectrum can be summarized in a table for clarity.
Table 1: Example NMR Data for the Calculation of Enantiomeric Excess of a Chiral Alcohol.
| Diastereomer | NMR Signal Source | Chemical Shift (ppm) | Integration Value (I) |
| Major | ¹⁹F NMR (-CF₃) | -71.52 | 1.00 |
| Minor | ¹⁹F NMR (-CF₃) | -71.68 | 0.15 |
| Calculation | |||
| Diastereomeric Ratio | Major : Minor | 1.00 : 0.15 | |
| Enantiomeric Excess (ee) | [(1.00-0.15)/(1.00+0.15)]*100 | 73.9% |
Visualization of Experimental Workflow
The overall process for determining enantiomeric excess using Mosher's esters is depicted in the following workflow diagram.
Caption: Workflow for ee determination using Mosher's esters.
Notes and Considerations
-
Complete Conversion: It is critical that the derivatization reaction proceeds to 100% completion. Incomplete reaction can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in a diastereomeric ratio that does not accurately reflect the starting enantiomeric composition.[3]
-
Reagent Purity: The chiral derivatizing agent (Mosher's acid chloride) must be of high enantiomeric purity. Any impurity in the reagent will lead to errors in the calculated ee value.
-
Signal Resolution: The accuracy of the method depends on the baseline resolution of the two diastereomeric signals being integrated. If signals overlap, deconvolution methods may be necessary, but this can introduce uncertainty.
-
¹⁹F vs. ¹H NMR: While ¹H NMR is commonly used, ¹⁹F NMR is often preferred when applicable.[6] The simplicity of the spectrum (often two singlets in a clear region) allows for more accurate integration.[6]
-
Absolute Configuration: While this note focuses on ee determination, reacting the analyte separately with both (R)- and (S)-MTPA allows for the determination of the absolute configuration of the stereocenter by analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed ester linkage.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Retort [www1.udel.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Mosher ester derivatives [sites.science.oregonstate.edu]
Application Notes and Protocols for Mosher's Esterification in Stereochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mosher's esterification is a pivotal nuclear magnetic resonance (NMR) spectroscopy technique utilized for the determination of the absolute configuration of chiral secondary alcohols and amines.[1][2] Developed by Harry S. Mosher, this method involves the derivatization of the chiral substrate with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or its more reactive acid chloride (MTPA-Cl).[3][4] The resulting diastereomeric esters or amides exhibit distinct NMR chemical shifts, allowing for the elucidation of the stereochemistry at the chiral center.[1][2][5] This technique is a cornerstone in natural product synthesis, pharmaceutical development, and any field requiring the unambiguous assignment of stereoisomers.
Principle of the Method
The fundamental principle of Mosher's method lies in the formation of diastereomers from the enantiomers of a chiral substrate. Enantiomers are spectroscopically indistinguishable in an achiral environment. However, by reacting them with an enantiomerically pure chiral derivatizing agent, such as (R)-MTPA and (S)-MTPA, two different diastereomers are formed.[6] These diastereomers have different physical properties and, therefore, distinct NMR spectra.
The analysis of the ¹H NMR spectra of these diastereomers is based on the anisotropic effect of the phenyl group in the MTPA moiety. The Mosher esters adopt a preferred conformation where the trifluoromethyl group, the methoxy group, and the carbonyl group are eclipsed. This orientation forces the phenyl group to shield one side of the derivatized alcohol or amine. By comparing the chemical shifts (δ) of the protons in the (R)-MTPA and (S)-MTPA derivatives, a difference (Δδ = δS - δR) can be calculated. The sign of the Δδ value for protons on either side of the MTPA plane in the conformational model allows for the unambiguous determination of the absolute configuration of the stereocenter.
Applications
-
Determination of Absolute Stereochemistry: The primary application is the assignment of the absolute configuration of chiral secondary alcohols and primary/secondary amines.[1][4]
-
Determination of Enantiomeric Excess (ee): By integrating the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum, the ratio of the two enantiomers in the original sample can be determined.[7]
Experimental Protocols
Two common methods for Mosher's esterification are presented below: using the more reactive Mosher's acid chloride (MTPA-Cl) and using Mosher's acid with a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).
Protocol 1: Esterification using (R)- and (S)-MTPA Chloride
This method is often preferred due to the higher reactivity of the acid chloride.[3][4]
Materials:
-
Chiral alcohol or amine (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or other suitable base (e.g., DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
Two separate reactions are performed in parallel, one for each enantiomer of MTPA-Cl.
-
Preparation of (S)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approximately 5-10 µL).
-
Add a slight molar excess (approximately 1.2 equivalents) of (R)-(-)-MTPA-Cl. Note that (R)-MTPA-Cl will yield the (S)-MTPA ester.
-
-
Preparation of (R)-MTPA Ester:
-
In a separate clean, dry NMR tube, repeat the procedure from step 1 using (S)-(+)-MTPA-Cl to yield the (R)-MTPA ester.
-
-
Reaction Monitoring and Work-up:
-
Cap the NMR tubes and allow the reactions to proceed at room temperature. The reaction time can vary from 30 minutes to several hours. Monitor the reaction by TLC or NMR until the starting alcohol is consumed.
-
For purification, the reaction mixture can be diluted with a suitable organic solvent (e.g., dichloromethane) and washed with a mild acid (e.g., 1M HCl) to remove pyridine, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure.
-
Quantitative Data Summary for Protocol 1:
| Parameter | Value | Reference |
| Substrate (Chiral Alcohol) | ~2.5 - 5.0 mg | [8] |
| MTPA-Cl | 1.1 - 1.5 equivalents | [8] |
| Base (Pyridine or DMAP) | 1.2 - 3.0 equivalents | [8] |
| Solvent | Anhydrous CDCl₃ or C₆D₆ | [8] |
| Temperature | Room Temperature | [9] |
| Reaction Time | 0.5 - 24 hours | [9][10] |
Protocol 2: Esterification using Mosher's Acid with DCC and DMAP
This method is suitable for acid-sensitive substrates.[11]
Materials:
-
Chiral alcohol or amine (~5 mg)
-
(R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid ((R)-MTPA)
-
(S)-(-)-α-Methoxy-α-trifluoromethylphenylacetic acid ((S)-MTPA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
Two separate reactions are performed in parallel.
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add approximately 1.1 equivalents of (R)-MTPA.
-
Add a catalytic amount of DMAP (e.g., 0.1 equivalents).
-
Add one equivalent of the coupling agent (e.g., DCC).
-
-
Preparation of (S)-MTPA Ester:
-
In a separate clean, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA.
-
-
Reaction Monitoring and Work-up:
-
Cap the NMR tubes and allow the reactions to proceed at room temperature for 2-6 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Upon completion, the reaction mixture can be filtered through a small plug of silica gel to remove the DCU. The filtrate is then concentrated to yield the crude ester. Further purification can be achieved by column chromatography if necessary.
-
Quantitative Data Summary for Protocol 2:
| Parameter | Value | Reference |
| Substrate (Chiral Alcohol) | ~2.5 - 5.0 mg | [8] |
| Mosher's Acid (MTPA) | 1.1 - 1.5 equivalents | [8] |
| Coupling Agent (DCC/EDC) | 1.0 - 1.5 equivalents | [12] |
| Catalyst (DMAP) | 0.1 - 0.2 equivalents | [13] |
| Solvent | Anhydrous DCM or CDCl₃ | [13] |
| Temperature | 0 °C to Room Temperature | [13] |
| Reaction Time | 1.5 - 6 hours | [8][12] |
Data Analysis and Interpretation
¹H NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign the proton signals for both diastereomers. This may require 2D NMR techniques (e.g., COSY) for complex molecules.
-
For absolute configuration determination, create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values.
-
Apply the Mosher's model (see diagram below) to assign the absolute configuration. Protons on the right side of the ester in the Newman projection will have a positive Δδ, while protons on the left will have a negative Δδ.
Example of ¹H NMR Data and Δδ Calculation:
The following table presents representative ¹H NMR data for the Mosher's esters of a hypothetical chiral secondary alcohol to illustrate the analysis.
| Proton | δ (S-MTPA Ester) (ppm) | δ (R-MTPA Ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-2' | 2.35 | 2.45 | -0.10 |
| H-3'a | 1.60 | 1.75 | -0.15 |
| H-3'b | 1.40 | 1.52 | -0.12 |
| H-2'' | 4.10 | 3.95 | +0.15 |
| H-3'' | 1.25 | 1.10 | +0.15 |
Based on the signs of the Δδ values, the protons H-2', H-3'a, and H-3'b are on one side of the Mosher's ester plane, while H-2'' and H-3'' are on the other. This information is then used with the conformational model to determine the absolute configuration.
Visualizations
Caption: Experimental workflow for Mosher's ester analysis.
Caption: Mosher's esterification reactions.
Caption: Conformational model of a Mosher's ester.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Mosher's acid - Wikipedia [en.wikipedia.org]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Application Notes and Protocols: Use of Dicyclohexylcarbodiimide (DCC) with Mosher's Acid for Chiral Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of enantiomeric purity and absolute stereochemistry is a cornerstone of chiral drug development and asymmetric synthesis. Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a chiral derivatizing agent used to convert enantiomeric alcohols and amines into diastereomeric esters and amides, respectively.[1][2] These diastereomers can then be distinguished and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] Dicyclohexylcarbodiimide (DCC) is a common coupling agent used to facilitate the formation of these Mosher's esters and amides under mild conditions.[4][5] These application notes provide detailed protocols and data for the use of DCC in coupling Mosher's acid with chiral alcohols and amines for subsequent NMR analysis.
Principle of the Method
The core principle of Mosher's method lies in the conversion of a mixture of enantiomers into a mixture of diastereomers by reaction with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-Mosher's acid.[3][6] Diastereomers possess different physical and chemical properties, including distinct signals in NMR spectra.[2][3] By integrating the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum, the enantiomeric excess (ee) of the original chiral analyte can be determined.[4][7] Furthermore, by preparing both the (R)- and (S)-Mosher's derivatives and analyzing the differences in their chemical shifts (Δδ = δS - δR), the absolute configuration of the chiral center can often be elucidated.[7][8]
Data Presentation
The successful application of Mosher's method relies on achieving high conversion to the diastereomeric derivatives to ensure that the measured ratio accurately reflects the initial enantiomeric ratio of the substrate.[3] The following table summarizes typical reaction parameters and expected outcomes.
| Parameter | Value/Range | Notes |
| Substrates | Primary and secondary alcohols, primary and secondary amines | Tertiary alcohols may react poorly.[9] |
| Reagents | (R)- and (S)-Mosher's acid, DCC, Chiral alcohol/amine | Mosher's acid chloride can also be used for a more reactive alternative.[1] |
| Stoichiometry | Mosher's Acid: ~1.1-1.2 equivalents; DCC: ~1.0-1.3 equivalents | A slight excess of Mosher's acid and DCC is often used to drive the reaction to completion.[7][10] |
| Solvent | Anhydrous deuterated solvents (e.g., CDCl₃, C₆D₆), Dichloromethane (DCM), Tetrahydrofuran (THF) | The choice of solvent can influence chemical shifts in the subsequent NMR analysis.[7][11] |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at 0 °C and then allowed to warm to room temperature.[10][11] |
| Reaction Time | 1 - 6 hours | Reaction progress can be monitored by Thin Layer Chromatography (TLC) or NMR.[7] |
| Yield | High (often >90%) | Yields can be affected by steric hindrance of the alcohol/amine.[10][11] |
Experimental Protocols
Protocol 1: Preparation of Mosher's Esters using DCC
This protocol describes the general procedure for the esterification of a chiral alcohol with Mosher's acid using DCC as the coupling agent.
Materials:
-
Chiral alcohol (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-Mosher's acid)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (optional, for larger scale)
-
4-(Dimethylamino)pyridine (DMAP) (optional, catalytic amount)
-
NMR tubes
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃).
-
Add a slight molar excess (approximately 1.1 equivalents) of (R)-Mosher's acid to the solution.
-
Add one equivalent of the coupling agent, DCC. For sterically hindered alcohols, a catalytic amount of DMAP (3-10 mol%) can be added to accelerate the reaction.[12]
-
Cap the NMR tube and gently agitate the mixture.
-
Allow the reaction to proceed at room temperature for 2-6 hours, or until completion.[7] The reaction progress can be monitored by ¹H NMR.
-
A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
In a separate, clean, dry NMR tube, repeat steps 1-5 using (S)-Mosher's acid to prepare the corresponding diastereomeric ester.
-
After the reaction is complete, the DCU precipitate can be removed by filtration through a small plug of celite or by centrifugation and careful decantation of the supernatant for NMR analysis.
Protocol 2: NMR Analysis for Enantiomeric Excess (ee) and Absolute Configuration
-
Acquire ¹H NMR and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
For enantiomeric excess determination:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra. The trifluoromethyl group (CF₃) often gives a clean singlet in the ¹⁹F NMR spectrum for each diastereomer.[4]
-
Integrate the signals for each diastereomer (let's call them Integral A and Integral B).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral A - Integral B) / (Integral A + Integral B)| * 100.[4]
-
-
For absolute configuration determination:
-
Carefully assign the proton signals for both diastereomers. This may require 2D NMR techniques (e.g., COSY) for complex molecules.
-
Create a table of chemical shifts for assigned protons in both the (R)- and (S)-MTPA ester spectra.
-
Calculate the chemical shift difference (Δδ) for each assigned proton using the formula: Δδ = δS - δR.[7]
-
Based on the established conformational model of Mosher's esters, the sign of the Δδ values for protons on either side of the stereocenter can be used to assign the absolute configuration.[8][13]
-
Mandatory Visualizations
Caption: DCC-mediated esterification of a chiral alcohol with Mosher's acid.
Caption: Workflow for chiral analysis using Mosher's acid and DCC.
Discussion and Troubleshooting
-
Incomplete Reactions: If the reaction does not go to completion, the calculated ee may not be accurate due to potential kinetic resolution.[3] To drive the reaction forward, a slight excess of Mosher's acid and DCC can be used, or a catalytic amount of DMAP can be added, especially for sterically hindered alcohols.[7][12]
-
Side Reactions: The primary side product is the formation of N-acylurea, which can occur if the O-acylisourea intermediate rearranges before reacting with the alcohol.[14] This is more prevalent with sterically hindered alcohols. Using DMAP can help minimize this side reaction by accelerating the desired esterification.[12][14]
-
Purification: The byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can often be removed by simple filtration.[15] However, if residual DCU or unreacted DCC remains, purification by flash column chromatography may be necessary.[10] Water-soluble carbodiimides like EDC can be used as an alternative to DCC, as the resulting urea byproduct can be removed with an aqueous wash.[16]
-
NMR Signal Overlap: In complex molecules, the proton signals of the diastereomeric esters may overlap, making integration and analysis difficult.[4] In such cases, ¹⁹F NMR can be particularly useful as the trifluoromethyl group of the Mosher's ester typically provides two clean, well-resolved singlets for the two diastereomers.[4] 2D NMR techniques can also aid in the assignment of overlapping proton signals.[7]
References
- 1. Mosher's acid - Wikipedia [en.wikipedia.org]
- 2. Chiral_derivitizing_agent [chemeurope.com]
- 3. The Retort [www1.udel.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. grokipedia.com [grokipedia.com]
- 7. benchchem.com [benchchem.com]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. Mosher ester derivatives [sites.science.oregonstate.edu]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. organic-synthesis.com [organic-synthesis.com]
Determining Absolute Stereochemistry: A Detailed Protocol for MTPA Analysis of Chiral Alcohols in CDCl₃
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the sample preparation and analysis of chiral secondary alcohols using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid. The determination of the absolute configuration of stereogenic centers is a critical step in chemical synthesis, natural product characterization, and drug development. Mosher's ester analysis is a robust NMR-based method for elucidating the stereochemistry of chiral alcohols and amines.[1][2][3][4][5][6][7]
The protocol involves the derivatization of the chiral alcohol with the two enantiomers of MTPA chloride, (R)-(-)- and (S)-(+)-MTPA-Cl, to form a pair of diastereomeric esters.[8][9] These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, particularly for protons located near the newly formed chiral center.[1][2] By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be reliably assigned based on the established Mosher model.[8][10][11] This method is particularly well-suited for analysis in deuterated chloroform (CDCl₃).
Principle of the Method
The underlying principle of Mosher's method relies on the anisotropic effect of the phenyl group within the MTPA moiety. In the most stable conformation of the diastereomeric esters, the phenyl group is oriented in such a way that it shields or deshields nearby protons of the alcohol. The differential shielding effects between the (R)- and (S)-MTPA esters lead to observable differences in their ¹H NMR spectra. A consistent pattern of positive and negative Δδ values for protons on either side of the stereocenter allows for the unambiguous determination of its absolute configuration.[8]
Experimental Workflow
The overall workflow for MTPA analysis consists of two main stages: the preparation of the diastereomeric MTPA esters and the subsequent NMR analysis and data interpretation.
Quantitative Data Summary
The following table summarizes the typical quantities and conditions for the preparation of MTPA esters. These values can be scaled based on the amount of the chiral alcohol available.
| Parameter | Recommended Value | Notes |
| Chiral Alcohol | ~2.5 - 50 mg | The amount can be adjusted based on availability and NMR sensitivity. |
| (R)- or (S)-MTPA-Cl | 1.2 equivalents | A slight excess ensures complete reaction of the alcohol.[8][12] |
| Anhydrous Pyridine | 5-10 µL to 0.1 mL | Acts as a nucleophilic catalyst and acid scavenger.[9][12] |
| Anhydrous CH₂Cl₂ (DCM) | 0.5 - 5 mL | A suitable solvent for the reaction.[8][9] |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is typically started at 0 °C and then allowed to warm to room temperature.[9] |
| Reaction Time | 1 - 24 hours | Monitor by TLC for completion.[9][12] |
| NMR Sample Conc. | 1 - 10 mg / 0.5 - 0.7 mL CDCl₃ | Ensure sufficient concentration for good signal-to-noise ratio. |
Detailed Experimental Protocols
Part 1: Preparation of (R)- and (S)-MTPA Esters
This protocol describes the separate synthesis of the two diastereomeric MTPA esters. It is crucial to run two parallel reactions.
Materials:
-
Chiral secondary alcohol
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deuterated chloroform (CDCl₃)
-
Standard laboratory glassware
-
NMR tubes
Procedure:
-
Reaction Setup (perform two separate reactions in parallel):
-
In a clean, dry round-bottom flask, dissolve the chiral secondary alcohol (e.g., 10 mg, 1.0 eq) in anhydrous DCM (e.g., 2 mL).
-
Add anhydrous pyridine (e.g., 2-4 eq).
-
Cool the solution to 0 °C in an ice bath.
-
-
Esterification:
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane/ethyl acetate). The reaction is complete when the starting alcohol spot is no longer visible.[9]
-
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like DCM or ethyl acetate.[8][9]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8][9]
-
-
Purification:
Part 2: ¹H NMR Analysis and Data Interpretation
Procedure:
-
Sample Preparation:
-
Prepare two separate NMR samples by dissolving an accurately weighed amount of the purified (R)-MTPA ester and (S)-MTPA ester in CDCl₃.
-
-
NMR Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both samples. It is recommended to acquire spectra of both diastereomers in the same solvent and at the same concentration and temperature to ensure accurate comparison.
-
-
Data Analysis:
-
Carefully assign the proton signals for both diastereomers. This may require 2D NMR techniques (e.g., COSY) for complex molecules.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.[8][10][11]
-
Analyze the sign of the Δδ values. According to the established model, protons that lie on one side of the plane defined by the C-O-C=O bond of the ester will have positive Δδ values, while those on the other side will have negative Δδ values.
-
Based on the distribution of positive and negative Δδ values around the stereocenter, the absolute configuration can be assigned.
-
Logical Relationship for Configuration Assignment
The following diagram illustrates the logic behind assigning the absolute configuration based on the calculated Δδ values.
By following these detailed protocols and applying the principles of Mosher's analysis, researchers can confidently determine the absolute stereochemistry of chiral secondary alcohols, a crucial piece of information in various scientific and industrial applications.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. MTPA (Mosher) amides of cyclic secondary amines: Conformational aspects and a useful method for assignment of amine configuration | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mosher's acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR [mdpi.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Reactions with Mosher's Acid Chloride
This technical support guide is designed for researchers, scientists, and drug development professionals who utilize Mosher's acid (MTPA) chloride for the determination of enantiomeric excess and absolute configuration of chiral alcohols and amines. This resource provides in-depth troubleshooting for incomplete reactions, detailed experimental protocols, and comparative data to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is a complete reaction crucial when using Mosher's acid chloride?
A complete, or near-quantitative, reaction is essential to ensure that the diastereomeric ratio of the resulting Mosher's esters or amides accurately reflects the enantiomeric ratio of the starting material.[1] An incomplete reaction can lead to erroneous results due to the potential for kinetic resolution, where one enantiomer reacts faster with the Mosher's acid chloride than the other.[1] This disparity in reaction rates will result in a diastereomeric ratio that does not accurately represent the initial enantiomeric composition, leading to an incorrect calculation of enantiomeric excess (ee).
Q2: How can I identify an incomplete reaction in my NMR spectrum?
An incomplete reaction can be identified in the 1H or 19F NMR spectrum by the presence of unreacted starting material (the chiral alcohol or amine). You will observe the characteristic signals of your starting material in addition to the new signals of the two diastereomeric Mosher's esters or amides. It is also advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
Q3: What are the most common causes of an incomplete reaction with Mosher's acid chloride?
The most frequent culprits for an incomplete reaction include:
-
Degraded Mosher's acid chloride: The reagent is highly sensitive to moisture and can hydrolyze to the less reactive carboxylic acid.
-
Presence of water in the reaction: Water will react with the acid chloride, quenching the reagent.
-
Insufficient amount of base: A base, such as pyridine or DMAP, is required to neutralize the HCl generated during the reaction.
-
Sterically hindered substrate: Alcohols or amines with significant steric bulk around the reactive functional group may react sluggishly.
-
Low reaction temperature or insufficient reaction time: The reaction may require more time or gentle heating to proceed to completion.
Q4: Should I use pyridine or 4-dimethylaminopyridine (DMAP) as the base?
Both pyridine and DMAP can be used as bases in Mosher's esterification. Pyridine is the traditional choice and often serves as the solvent as well. DMAP is a more potent nucleophilic catalyst and can significantly accelerate the reaction, especially for sterically hindered alcohols.[2][3] However, DMAP is also more basic and can sometimes lead to side reactions. The choice of base may depend on the specific substrate and reaction conditions.
Q5: Can I purify the Mosher's esters if the reaction is incomplete?
While purification of the Mosher's esters is possible using techniques like column chromatography, it is generally not recommended if the goal is to determine enantiomeric excess. The two diastereomers may have different affinities for the stationary phase, leading to an alteration of their ratio during purification and resulting in an inaccurate ee value. It is always preferable to drive the initial reaction to completion.
Troubleshooting Guide for Incomplete Reactions
This guide provides a systematic approach to diagnosing and resolving incomplete reactions with Mosher's acid chloride.
Step 1: Diagnose the Problem
Observe the 1H or 19F NMR spectrum of your crude reaction mixture. The presence of significant amounts of unreacted starting alcohol or amine confirms an incomplete reaction. Cross-reference with TLC analysis to visualize the presence of the starting material spot.
Step 2: Identify the Potential Cause
Consult the following table to identify the most likely cause of the incomplete reaction based on your observations.
| Observation in NMR/TLC | Potential Cause |
| Starting material is the major component. | Inactive Mosher's acid chloride, insufficient reaction time, or low temperature. |
| Both starting material and product are present in significant amounts. | Insufficient reagents (Mosher's acid chloride or base), or reversible reaction. |
| Streaking on TLC and broad peaks in NMR. | Presence of HCl salt of the base, indicating insufficient base. |
| Formation of a white precipitate (in a non-polar solvent). | The hydrochloride salt of the base (e.g., pyridinium hydrochloride) is precipitating. This is expected. |
Step 3: Implement a Solution
Based on the potential cause, implement one or more of the following solutions for your next attempt:
-
Ensure Reagent Quality:
-
Mosher's Acid Chloride: Use a freshly opened bottle or purify the reagent before use. Mosher's acid can be converted to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4] The acid chloride can be purified by distillation under reduced pressure.
-
Solvents and Bases: Use anhydrous solvents and bases. Pyridine can be dried by distillation over calcium hydride.
-
-
Optimize Reaction Conditions:
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of Mosher's acid chloride and the base.
-
Concentration: Ensure the reaction is sufficiently concentrated.
-
Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary for less reactive substrates.[5][6]
-
Reaction Time: Monitor the reaction by TLC or NMR until the starting material is consumed. Reaction times can range from 1 to 24 hours.[7][8]
-
-
Enhance Reactivity:
Data Presentation
Table 1: Comparison of Pyridine and DMAP as Bases in Mosher's Esterification
| Feature | Pyridine | 4-Dimethylaminopyridine (DMAP) |
| Basicity (pKa of conjugate acid) | ~5.2 | ~9.7 |
| Catalytic Activity | Acts as a base to neutralize HCl. | Acts as a more potent nucleophilic catalyst, accelerating acylation.[2][3] |
| Typical Amount Used | Often used as the solvent or in slight excess. | Typically used in catalytic amounts (0.05-0.2 equivalents) along with a stoichiometric base like pyridine, or as the sole base in slight excess. |
| Suitability | Generally effective for primary and secondary alcohols. | Particularly useful for sterically hindered alcohols and for accelerating slow reactions.[2] |
Experimental Protocols
Protocol 1: Preparation of Mosher's Esters using Pyridine
This protocol is suitable for most primary and secondary alcohols.
-
Preparation: In a clean, dry NMR tube, dissolve the chiral alcohol (1.0 eq, ~5 mg) in anhydrous deuterated chloroform (CDCl₃, ~0.6 mL).
-
Addition of Base: Add anhydrous pyridine (3.0 eq).
-
Addition of Mosher's Acid Chloride: Add (R)-(-)-Mosher's acid chloride (1.2 eq).
-
Reaction: Cap the NMR tube, mix the contents thoroughly, and let the reaction proceed at room temperature.
-
Monitoring: Monitor the reaction by 1H NMR spectroscopy periodically (e.g., at 1, 4, and 12 hours) until the signal for the carbinol proton of the starting alcohol is no longer visible.
-
Analysis: Acquire the final 1H and/or 19F NMR spectra for analysis.
-
Repeat: Repeat the procedure in a separate NMR tube using (S)-(+)-Mosher's acid chloride.
Protocol 2: Preparation of Mosher's Esters using DMAP for Hindered Alcohols
This protocol is recommended for sterically hindered or unreactive alcohols.
-
Preparation: In a clean, dry vial, dissolve the chiral alcohol (1.0 eq, ~5 mg) in anhydrous dichloromethane (CH₂Cl₂, ~1 mL).
-
Addition of Bases: Add anhydrous pyridine (3.0 eq) and DMAP (0.1 eq).
-
Addition of Mosher's Acid Chloride: Add (R)-(-)-Mosher's acid chloride (1.5 eq) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Dilute the reaction mixture with diethyl ether.
-
Wash sequentially with 5% HCl solution (to remove pyridine and DMAP), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis: Dissolve the crude product in an appropriate deuterated solvent and acquire the 1H and/or 19F NMR spectra.
-
Repeat: Repeat the entire procedure using (S)-(+)-Mosher's acid chloride.
Visualizations
Caption: Mechanism of Mosher's esterification using pyridine as a base.
Caption: Troubleshooting workflow for incomplete Mosher's acid reactions.
Caption: Logic of enantiomeric excess (ee) determination using Mosher's acid.
References
- 1. The Retort [www1.udel.edu]
- 2. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 3. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. monash.edu [monash.edu]
- 7. benchchem.com [benchchem.com]
- 8. individual.utoronto.ca [individual.utoronto.ca]
Technical Support Center: Mosher's Esterification Analysis
Welcome to the technical support center for Mosher's esterification analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those related to kinetic resolution, which can affect the accuracy of enantiomeric excess (ee) determination.
Frequently Asked Questions (FAQs)
Q1: What is Mosher's esterification and what is it used for?
A1: Mosher's esterification is a chemical reaction used to determine the enantiomeric purity and absolute configuration of chiral alcohols and amines.[1][2][3] The chiral substrate (e.g., an alcohol) is reacted with a single enantiomer of α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride, to form diastereomeric esters.[1][4] Because diastereomers have different physical properties, their corresponding signals in NMR spectra (typically ¹H or ¹⁹F NMR) will be distinct and can be integrated to determine the ratio of the original enantiomers.[1][5][6]
Q2: What is "kinetic resolution" in the context of Mosher's esterification?
A2: Kinetic resolution is a phenomenon where the two enantiomers of a chiral substrate react at different rates with a chiral reagent.[6][7] In Mosher's esterification, if one enantiomer of the alcohol reacts faster with the MTPA-Cl than the other, it can lead to an inaccurate measurement of the original enantiomeric ratio.[6] The formed mixture of diastereomeric esters will not correctly reflect the initial ratio of the alcohol enantiomers because one has been consumed more rapidly.[6]
Q3: Why is it critical to drive the Mosher's esterification reaction to completion?
A3: To obtain an accurate determination of enantiomeric excess, the reaction must be driven to completion (essentially 100% conversion).[6] If the reaction is incomplete, kinetic resolution may occur, where the more reactive enantiomer forms its ester derivative faster.[6] This will result in a diastereomeric ratio of the products that is not representative of the starting material's enantiomeric ratio, leading to an incorrect ee value.[6]
Q4: Besides kinetic resolution, what other factors can affect the accuracy of the analysis?
A4: Several factors can impact the results:
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Purity of the Mosher's Reagent: The MTPA-Cl must be of high enantiomeric purity.
-
Purity of the Substrate: Impurities in the alcohol or amine sample can lead to side reactions or overlapping signals in the NMR spectrum.
-
Reaction Conditions: Factors like temperature, concentration of reactants, and the presence of a catalyst can influence the reaction rate and the potential for side reactions.[8][9][10]
-
NMR Analysis: Proper assignment of NMR signals is crucial.[11] Complex molecules can have severe signal overlap, complicating the analysis.[2]
Troubleshooting Guide: Kinetic Resolution & Other Issues
This guide addresses specific problems you might encounter during your experiment.
Problem 1: The calculated enantiomeric excess (ee) seems incorrect or is inconsistent across multiple runs.
-
Probable Cause: Incomplete reaction leading to kinetic resolution. The two enantiomers are reacting at different rates, so the final diastereomer ratio does not match the initial enantiomer ratio.
-
Solution Workflow:
Figure 1. Troubleshooting workflow for inaccurate ee measurements.
Problem 2: The reaction is slow or does not proceed to completion.
-
Probable Cause: Several factors can affect the rate of esterification, including steric hindrance of the alcohol, low temperature, or insufficient activation of the MTPA.[8][12][13]
-
Solutions:
-
Increase Temperature: Gently warming the reaction can increase the rate, but be cautious of potential side reactions.[8][10]
-
Add a Catalyst: While MTPA-Cl is reactive, a mild base like pyridine or DMAP is often used as a catalyst and acid scavenger.
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Increase Reactant Concentration: Higher concentrations can lead to more frequent molecular collisions and a faster reaction rate.[8][9]
-
Extend Reaction Time: Some sterically hindered alcohols may require significantly longer reaction times to reach completion.[5]
-
Problem 3: NMR spectrum is complex and difficult to interpret.
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Probable Cause: Signal overlap from the diastereomeric products or impurities.[2] For complex molecules, many proton signals may reside in a crowded region of the spectrum.
-
Solutions:
-
Use ¹⁹F NMR: The trifluoromethyl (-CF₃) group on the Mosher's reagent provides a clean handle. ¹⁹F NMR spectra are often simpler with less signal overlap, and the integration of the two diastereomeric signals can be more straightforward.[1]
-
Use 2D NMR: Techniques like COSY and HSQC can help in unambiguously assigning the proton signals for each diastereomer.[11]
-
Run Both (R)- and (S)-MTPA Esters: Preparing both diastereomeric esters is the standard protocol.[11][14] This allows for a comparative analysis (calculating Δδ S-R) which is essential for both assigning the absolute configuration and confirming signal assignments.[2][14]
-
Quantitative Data Summary
The effect of kinetic resolution is most pronounced at partial conversion. The goal is to push the reaction to >99% completion to ensure the measured diastereomeric ratio is accurate.
Table 1: Hypothetical Impact of Kinetic Resolution on Measured Enantiomeric Excess
| Reaction Conversion | True ee of Starting Material | Rate Selectivity (k_fast / k_slow) | Measured ee of Product | Error in ee Measurement |
| 50% | 90% | 5 | 98.0% | +8.0% |
| 80% | 90% | 5 | 93.3% | +3.3% |
| 95% | 90% | 5 | 91.0% | +1.0% |
| >99% | 90% | 5 | ~90.1% | <0.1% |
| 50% | 50% | 10 | 81.8% | +31.8% |
| >99% | 50% | 10 | ~50.2% | <0.2% |
Note: This table illustrates the theoretical principle. The selectivity factor 's' (k_fast / k_slow) can vary significantly. An 's' of 20 or more is considered effective for preparative kinetic resolution.[4] For analytical purposes like Mosher's method, this inherent selectivity is a source of error that must be overcome by driving the reaction to completion.
Experimental Protocols
Protocol 1: General Procedure for Mosher's Esterification
This protocol is a standard starting point for the derivatization of a chiral secondary alcohol.
Figure 2. Standard workflow for Mosher's esterification.
Key Considerations:
-
The protocol consists of preparing diastereomeric S- and R-MTPA esters for comparative NMR analysis.[2][3][14]
-
The reaction can be performed on a microscale (1-5 mg of alcohol).
-
It is crucial to ensure the reaction goes to completion to avoid kinetic resolution.[6] Monitor the disappearance of the starting alcohol by TLC or a similar method.
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A molar excess of the Mosher's acid chloride is often used to ensure full conversion of the alcohol.[5]
References
- 1. The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry [chemeducator.org]
- 2. researchgate.net [researchgate.net]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. Supplemental Topics [www2.chemistry.msu.edu]
- 5. individual.utoronto.ca [individual.utoronto.ca]
- 6. The Retort [www1.udel.edu]
- 7. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 8. tutorchase.com [tutorchase.com]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Determination of Absolute Configuration Using Kinetic Resolution Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. experts.umn.edu [experts.umn.edu]
Technical Support Center: Improving Enantiomeric Excess (ee) Determination with MTPA
Welcome to the technical support center for improving the accuracy of enantiomeric excess (ee) determination using α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental techniques.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using MTPA for ee determination?
A1: The determination of enantiomeric excess using MTPA, often referred to as the Mosher method, involves the conversion of a pair of enantiomers into a mixture of diastereomers.[1][2] This is achieved by reacting the chiral analyte (typically an alcohol or amine) with a chiral derivatizing agent, (R)- and (S)-MTPA chloride. The resulting diastereomeric esters produce distinct and distinguishable signals in an NMR spectrum, most commonly ¹H NMR.[1] By comparing the integration of these signals, the ratio of the diastereomers, and consequently the enantiomeric excess of the original sample, can be accurately determined.
Q2: Why do I need to prepare both (R)- and (S)-MTPA esters?
A2: Preparing both the (R)- and (S)-MTPA derivatives is a crucial step for verifying the accuracy of the ee determination.[1][3] This practice helps to confirm the assignment of the major and minor diastereomers and ensures that the observed signal separation is due to the chiral center of interest and not an artifact. The chemical shift differences observed in the ¹H NMR spectra of the two diastereomeric esters should be equal and opposite, providing a reliable method for assigning the absolute configuration.
Q3: What are the primary sources of error in MTPA-based ee determination?
A3: The primary sources of error include:
-
Incomplete reaction: If the derivatization reaction does not go to completion, the unreacted starting material can interfere with the analysis.
-
Kinetic resolution: If the reaction rates for the two enantiomers with the MTPA reagent are significantly different, the resulting diastereomeric ratio will not accurately reflect the initial enantiomeric ratio.
-
Presence of moisture: Water can hydrolyze the MTPA chloride and the resulting MTPA esters, leading to inaccurate results.[4][5]
-
Impurities in the sample or reagents: Any impurities that have signals in the diagnostic region of the NMR spectrum can lead to integration errors.
-
Poor spectral resolution: Overlapping signals in the NMR spectrum can make accurate integration challenging.[4][5]
Q4: Can I use MTPA acid instead of MTPA chloride?
A4: Yes, MTPA acid can be used, but it requires a coupling agent, such as a carbodiimide (e.g., EDC), to facilitate the esterification reaction with the chiral alcohol.[6] MTPA chloride is generally more reactive and often used for direct esterification.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Problem 1: Poor resolution or overlapping signals in the ¹H NMR spectrum.
-
Possible Cause 1: Low magnetic field strength.
-
Solution: Acquire the NMR spectrum on a higher field instrument (e.g., 500 MHz or higher). Higher field strengths increase chemical shift dispersion, which can resolve overlapping signals.
-
-
Possible Cause 2: Inappropriate solvent.
-
Solution: The choice of solvent can influence the chemical shifts. Deuterated benzene (C₆D₆) can sometimes induce larger chemical shift differences between diastereomers compared to deuterated chloroform (CDCl₃) due to aromatic solvent-induced shifts. Experiment with different deuterated solvents to optimize signal separation.
-
-
Possible Cause 3: Signal broadening due to aggregation.
-
Solution: Try acquiring the spectrum at different concentrations or at an elevated temperature to disrupt intermolecular interactions that can lead to signal broadening.
-
Problem 2: Inaccurate or non-reproducible ee values.
-
Possible Cause 1: Incomplete derivatization reaction.
-
Possible Cause 2: Presence of water.
-
Possible Cause 3: Kinetic resolution.
-
Solution: To minimize kinetic resolution, the derivatization reaction should be allowed to proceed to completion. It is also good practice to ensure that the reaction conditions (temperature, reaction time) are identical for the preparation of both the (R)- and (S)-MTPA esters.
-
-
Possible Cause 4: Errors in integration.
-
Solution: Choose well-resolved, sharp signals for integration that are close to the chiral center.[1] Avoid integrating broad or overlapping peaks. It is advisable to integrate multiple, well-separated signals and compare the calculated ee values for consistency.
-
Problem 3: Unexpected side products observed in the NMR spectrum.
-
Possible Cause 1: Degradation of the MTPA ester.
-
Solution: MTPA esters can be susceptible to hydrolysis. Ensure the workup procedure is performed under anhydrous conditions where possible, and analyze the sample by NMR as soon as possible after preparation.
-
-
Possible Cause 2: Impurities in the starting material or reagents.
-
Solution: Purify the chiral analyte before derivatization. Use high-purity MTPA chloride or acid and anhydrous solvents.
-
Experimental Protocols
Protocol 1: General Procedure for MTPA Esterification of a Chiral Alcohol
This protocol provides a general workflow for the preparation of MTPA esters for NMR analysis.[1]
Materials:
-
Chiral alcohol (1-5 mg)
-
(R)-(-)-MTPA chloride (1.1-1.2 equivalents)
-
(S)-(+)-MTPA chloride (1.1-1.2 equivalents)
-
Anhydrous pyridine or anhydrous dichloromethane (CH₂Cl₂)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount if using CH₂Cl₂)
-
Deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes
Procedure:
-
Reaction Setup: In a clean, dry NMR tube or a small reaction vial, dissolve approximately 1-5 mg of the chiral alcohol in 0.5 mL of anhydrous pyridine. Alternatively, use anhydrous CH₂Cl₂ with a catalytic amount of DMAP.
-
Addition of MTPA Chloride: Add 1.1-1.2 equivalents of (R)-(-)-MTPA chloride to the solution.
-
Second Reaction: In a separate, identical reaction vessel, repeat the procedure using (S)-(+)-MTPA chloride.
-
Reaction Monitoring: Allow both reactions to proceed at room temperature. The progress can be monitored by thin-layer chromatography (TLC) until the starting alcohol is no longer visible.
-
NMR Analysis: Once the reactions are complete, the samples can be directly analyzed by ¹H NMR. If necessary, the reaction mixture can be worked up by washing with dilute acid and brine, followed by drying over an anhydrous salt and removal of the solvent. The purified ester is then dissolved in a suitable deuterated solvent for NMR analysis.
Data Presentation
For accurate ee determination, it is crucial to carefully integrate the signals in the ¹H NMR spectrum. The following table illustrates how to present the integration data for the calculation of enantiomeric excess.
| Diastereomer | Signal (ppm) | Integral Value |
| Major | δ_major | I_major |
| Minor | δ_minor | I_minor |
Calculation of Enantiomeric Excess (% ee):
% ee = [ (I_major - I_minor) / (I_major + I_minor) ] * 100
Mandatory Visualizations
Caption: Workflow for ee determination using MTPA.
Caption: Troubleshooting logic for inaccurate ee results.
References
Technical Support Center: Purification of Mosher's Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Mosher's esters post-reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after a Mosher's esterification reaction?
A1: The most prevalent impurities include:
-
Excess Mosher's acid: Unreacted (R)- or (S)-MTPA.
-
Coupling agent byproducts: For example, dicyclohexylurea (DCU) if DCC was used as the coupling agent.[1][2]
-
Unreacted alcohol: The starting material that was not completely esterified.
-
Hydrolysis products: The carboxylic acid and alcohol formed if the Mosher's ester is cleaved during workup or purification.[3]
-
Epimerized products: Diastereomers formed due to epimerization at the carbinol center during the reaction.
Q2: How can I remove the dicyclohexylurea (DCU) byproduct from my reaction mixture?
A2: DCU is notoriously insoluble in many common organic solvents, which can be advantageous for its removal. Here are a few effective methods:
-
Filtration: DCU often precipitates out of the reaction mixture (e.g., in dichloromethane). It can be largely removed by simple filtration through a sintered glass funnel or a plug of celite.[1][2]
-
Solvent Precipitation: After concentrating the reaction mixture, redissolving the residue in a solvent in which the desired ester is soluble but DCU is not (e.g., diethyl ether, acetonitrile, or cold ethyl acetate) will cause the DCU to precipitate, allowing for its removal by filtration.[1][4]
-
Column Chromatography: While DCU can sometimes streak across a silica gel column, using specific solvent systems or alternative stationary phases like Florisil can effectively separate it from the desired product.[1]
Q3: My NMR spectrum shows signals for unreacted Mosher's acid. What is the best way to remove it?
A3: Unreacted Mosher's acid can be removed by an aqueous basic wash during the workup. Washing the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid, making it water-soluble and thus extracting it into the aqueous phase.[5][6] Be cautious with the strength of the base and the duration of contact to avoid hydrolysis of the desired ester.
Q4: I suspect my Mosher's ester is hydrolyzing during the workup. How can I prevent this?
A4: Ester hydrolysis is a significant risk during aqueous workups, especially under acidic or basic conditions.[3] To minimize hydrolysis:
-
Use Mild Conditions: Opt for mild acids (e.g., dilute citric acid) or bases (e.g., saturated NaHCO₃) for washes. Avoid strong acids and bases like HCl or NaOH.[3][5]
-
Keep it Cold: Perform all aqueous washes with cold solutions and in a cold environment (e.g., an ice bath) to slow down the rate of hydrolysis.[3]
-
Minimize Contact Time: Work efficiently and avoid letting the organic and aqueous layers remain in contact for extended periods.
-
Thorough Drying: Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation to remove any residual water.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of Mosher's esters and provides a systematic approach to resolving them.
Problem 1: Low yield of the purified Mosher's ester.
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting alcohol.[6] | The esterification may require longer reaction times, a different coupling agent, or a slight excess of Mosher's acid chloride. |
| Hydrolysis during Workup | Review the workup protocol. Use cold, mild aqueous solutions and minimize contact time.[3] | The ester is susceptible to cleavage back to the alcohol and Mosher's acid. |
| Loss during Purification | Optimize the chromatography conditions. Ensure the chosen solvent system provides good separation. | The product may be co-eluting with impurities or sticking to the column. |
| Product Instability | For particularly sensitive compounds, minimize exposure to silica gel and consider rapid purification techniques. | Some molecules may degrade on silica gel. |
Problem 2: The purified Mosher's ester is still impure as determined by NMR.
| Possible Cause | Troubleshooting Step | Explanation |
| Co-elution of Impurities | Adjust the polarity of the eluent for column chromatography. A shallower gradient or a different solvent system may be necessary. | Impurities with similar polarity to the product can be difficult to separate. |
| Presence of Diastereomers | If diastereomeric purity is an issue, consider using chiral HPLC for separation.[7] | Diastereomers can sometimes be challenging to separate by standard flash chromatography. |
| Contamination from Solvents or Glassware | Ensure all solvents are of high purity and glassware is thoroughly cleaned and dried. | Residual impurities can be introduced during the purification process. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most common method for purifying Mosher's esters.[7][8]
-
Preparation of the Crude Sample: After the workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Column Packing: Pack a glass column with silica gel 60 (230-400 mesh) using a slurry method with the initial eluent.
-
Loading the Sample: Carefully load the concentrated crude sample onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of appropriate polarity. A common starting point is a mixture of hexanes and ethyl acetate.[9] The polarity can be gradually increased (gradient elution) to separate the components.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure Mosher's ester.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Recommended Solvent Systems for Flash Chromatography of Mosher's Esters
| Compound Polarity | Recommended Solvent System (v/v) | Notes |
| Non-polar | Hexane / Ethyl Acetate (e.g., 98:2 to 90:10) | Start with a low polarity and gradually increase the ethyl acetate concentration. |
| Moderately Polar | Hexane / Ethyl Acetate (e.g., 80:20 to 50:50) | A steeper gradient may be required. |
| Polar | Dichloromethane / Methanol (e.g., 99:1 to 95:5) | For more polar compounds, a more polar solvent system is necessary. |
Protocol 2: Purification by Preparative Thin-Layer Chromatography (Prep TLC)
This method is suitable for smaller quantities of material or when fine separation is required.[10][11]
-
Sample Application: Dissolve the crude sample in a minimal amount of a volatile solvent and apply it as a thin band across the origin of a preparative TLC plate.
-
Development: Place the plate in a developing chamber containing the chosen eluent and allow the solvent front to ascend near the top of the plate.
-
Visualization: Visualize the separated bands under UV light (if the compound is UV active) or by using a staining agent.
-
Extraction: Carefully scrape the silica gel corresponding to the desired product band into a flask.
-
Elution: Add a polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) to the silica gel to dissolve the product.
-
Filtration and Concentration: Filter the mixture to remove the silica gel and concentrate the filtrate to obtain the purified Mosher's ester.
Visualizations
Caption: General experimental workflow for Mosher's ester synthesis and purification.
Caption: Troubleshooting decision tree for the purification of Mosher's esters.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Purification [chem.rochester.edu]
- 10. scribd.com [scribd.com]
- 11. rsc.org [rsc.org]
dealing with moisture sensitive Mosher's acid chloride
Welcome to the technical support guide for α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), commonly known as Mosher's acid chloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this highly effective but notoriously sensitive chiral derivatizing agent. Here, we address common challenges, provide field-proven protocols, and explain the chemical principles behind best practices to ensure the success and integrity of your stereochemical analyses.
Introduction: The Power and Peril of Mosher's Acid Chloride
Mosher's acid chloride is a cornerstone reagent for determining the enantiomeric excess (ee) and absolute configuration of chiral alcohols and amines.[1][2] The method relies on converting a pair of enantiomers into diastereomers by reaction with an enantiomerically pure form of MTPA-Cl.[3][4] These resulting diastereomers exhibit distinct signals in NMR spectra, allowing for quantification and structural assignment.[5][6]
However, its utility is matched by its reactivity. As an acyl chloride, MTPA-Cl is extremely susceptible to hydrolysis, reacting vigorously with even trace amounts of moisture.[7][8] This sensitivity is the primary source of experimental failure, leading to compromised reagents, low yields, and inaccurate results. This guide provides the expertise to navigate these challenges effectively.
Core Properties & Storage
Proper handling begins with understanding the reagent's fundamental properties.
| Property | Value |
| Synonyms | (R)-(-)-MTPA-Cl, (S)-(+)-MTPA-Cl |
| CAS Number | 39637-99-5 (R-isomer), 20445-33-4 (S-isomer)[9][10] |
| Molecular Formula | C₁₀H₈ClF₃O₂[9] |
| Molecular Weight | 252.62 g/mol [9] |
| Appearance | Colorless to light yellow clear liquid[9] |
| Boiling Point | 99 °C @ 12 mmHg[9] |
| Primary Hazard | Corrosive, moisture-sensitive |
| Recommended Storage | Store at 2-8°C under an inert, dry atmosphere (e.g., nitrogen or argon).[9][10] Use a desiccator for secondary containment. |
Frequently Asked Questions (FAQs)
Q1: What makes Mosher's acid chloride so reactive and sensitive to moisture?
A: The reactivity of Mosher's acid chloride stems from the electronic nature of the acyl chloride functional group. The carbon atom of the carbonyl group (C=O) is bonded to two highly electronegative atoms: oxygen and chlorine.[7] Both atoms strongly withdraw electron density, rendering the carbonyl carbon highly electrophilic (partially positive) and thus an attractive target for nucleophiles.[8]
Water is a potent nucleophile that readily attacks this electrophilic carbon. The reaction, known as hydrolysis, is a rapid, exothermic, and irreversible nucleophilic addition-elimination process that breaks down the acyl chloride into the corresponding carboxylic acid (Mosher's acid, or MTPA) and hydrochloric acid (HCl).[11][12][13] This degradation is the root cause of most issues encountered when using this reagent.
Caption: Hydrolysis of Mosher's acid chloride.
Q2: What are the visual and analytical signs of degraded Mosher's acid chloride?
A: Several indicators can suggest that your reagent has been compromised by moisture:
-
Visual Cues: Fresh, high-purity Mosher's acid chloride is a clear, colorless liquid. A yellow or brownish tint can indicate degradation. The presence of a white solid precipitate (Mosher's acid, which is a solid at room temperature) is a definitive sign of hydrolysis.[2]
-
Fuming: When a container is opened, the reagent may fume. This is the HCl gas produced during hydrolysis reacting with atmospheric moisture. While fresh reagent can also fume slightly, excessive fuming is a sign of significant decomposition.
-
Analytical Confirmation (¹H NMR): The most reliable method is to take an NMR spectrum of the acid chloride itself (in an anhydrous deuterated solvent). The presence of a broad singlet corresponding to the carboxylic acid proton of Mosher's acid (typically >10 ppm) confirms hydrolysis. You will also see distinct signals for the methoxy group of the acid versus the acid chloride.
Q3: How should I properly store and handle Mosher's acid chloride to ensure its longevity?
A: Strict adherence to anhydrous and inert techniques is non-negotiable.
-
Storage: Always store the vial or Sure/Seal™ bottle in a cool, dry place (2-8°C is recommended).[10] Place the original container inside a secondary container, such as a desiccator, filled with a drying agent like Drierite® or silica gel.
-
Handling: Only open the container under a positive pressure of an inert gas (argon or dry nitrogen).[14] Use oven-dried syringes and needles to withdraw the required amount.[15] Never introduce a spatula or pipette into the bottle. The goal is to prevent any atmospheric moisture from entering the container.[16]
Q4: My old bottle of Mosher's acid chloride is cloudy. Can I purify it?
A: While theoretically possible, it is often impractical and not recommended for routine use. The primary impurities are Mosher's acid and HCl.[17] Purification would require fractional distillation under high vacuum, a process that is difficult and can lead to further decomposition if not executed perfectly. Given the small quantities typically used for derivatization, it is far more reliable and cost-effective to purchase a new, high-purity bottle of the reagent. If purification is absolutely necessary, it should only be attempted by experienced chemists with appropriate equipment.[17]
Troubleshooting Guide
Problem 1: Low or no yield of my Mosher's ester/amide.
This is the most common issue and can almost always be traced back to reagent integrity or reaction conditions.
-
Possible Cause A: Degraded Mosher's Acid Chloride
-
Diagnosis: Your starting material (the chiral alcohol/amine) remains unreacted, and you may see a significant amount of Mosher's acid in your workup.
-
Solution: Before starting, always verify the quality of your MTPA-Cl, especially if the bottle is old or has been opened multiple times. If degradation is suspected, use a fresh, unopened bottle.
-
-
Possible Cause B: Inadequate Anhydrous Conditions
-
Diagnosis: The reaction fails even with fresh MTPA-Cl. This points to moisture contamination from another source.
-
Solution: Every component of the reaction must be scrupulously dry.
-
Glassware: Oven-dry all glassware (flasks, stir bars, syringes, needles) at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas.[18][19]
-
Solvents: Use a freshly opened bottle of anhydrous solvent or solvent purified through a solvent purification system.
-
Substrate & Base: Ensure your chiral alcohol/amine and the base (e.g., pyridine, triethylamine) are anhydrous. If necessary, dry them over molecular sieves or distill from a suitable drying agent.
-
Atmosphere: Assemble the reaction under a positive pressure of argon or dry nitrogen. See Protocol 1 for a detailed setup.[20]
-
-
-
Possible Cause C: Incomplete Reaction and Kinetic Resolution
-
Diagnosis: The NMR shows both starting material and product, but the reaction will not proceed to completion.
-
Solution: For accurate determination of enantiomeric excess, the derivatization reaction must go to 100% completion.[4] If the reaction is incomplete, kinetic resolution can occur, where one enantiomer reacts faster than the other. This will give a false, artificially inflated ee value for the resulting diastereomeric esters.[4]
-
Problem 2: My NMR spectrum is messy and shows unexpected peaks.
-
Possible Cause A: Presence of Hydrolyzed Reagent
-
Diagnosis: A broad peak in the downfield region (>10 ppm) and other unidentifiable signals are present.
-
Solution: This is due to Mosher's acid from hydrolyzed MTPA-Cl. A mild basic wash (e.g., saturated NaHCO₃ solution) during the aqueous workup will extract the acidic impurity into the aqueous layer.
-
-
Possible Cause B: Excess Unreacted Mosher's Acid Chloride
-
Diagnosis: Sharp, unexpected signals in the aromatic or methoxy region of the spectrum.
-
Solution: Excess MTPA-Cl can sometimes be observed. It can be quenched during workup by adding a small amount of a simple primary amine (like butylamine) or alcohol (like methanol) to the reaction mixture before the aqueous wash.
-
Experimental Protocols
Protocol 1: Setting Up a Reaction Under Inert Atmosphere
This protocol outlines the standard procedure for ensuring your reaction is protected from atmospheric oxygen and moisture using a balloon/manifold system.
Caption: Workflow for an anhydrous reaction setup.
Protocol 2: Derivatization of a Chiral Alcohol with MTPA-Cl
This procedure is a general method for preparing Mosher's esters for NMR analysis to determine absolute configuration and enantiomeric excess.[3]
Materials:
-
Chiral alcohol (~5 mg)
-
(R)-(-)-Mosher's acid chloride and (S)-(+)-Mosher's acid chloride
-
Anhydrous pyridine or DMAP/triethylamine
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Two clean, dry NMR tubes with caps
-
Oven-dried microsyringes
Procedure:
Two separate reactions must be run in parallel, one with (R)-MTPA-Cl and one with (S)-MTPA-Cl.
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (~5-10 µL) to act as a base and HCl scavenger.
-
Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride directly to the NMR tube using a microsyringe.
-
Cap the NMR tube, seal with parafilm, and gently agitate to mix.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until TLC analysis of a parallel, larger-scale reaction indicates full consumption of the starting alcohol.[3]
-
-
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the exact procedure from step 1, but use (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
For enantiomeric excess (ee) determination, integrate a pair of well-resolved, corresponding signals from the two diastereomers in one of the spectra.
-
For absolute configuration determination, assign the proton signals for both diastereomers and calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed ester linkage. The distribution of positive and negative Δδ values can be used to assign the absolute configuration based on Mosher's model.[6]
-
References
- 1. Mosher's_acid [chemeurope.com]
- 2. Mosher's acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The Retort [www1.udel.edu]
- 5. individual.utoronto.ca [individual.utoronto.ca]
- 6. Mosher ester derivatives [sites.science.oregonstate.edu]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. chemrevise.org [chemrevise.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Mosher's acid | CAS#:17257-71-5 | Chemsrc [chemsrc.com]
- 11. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 12. m.youtube.com [m.youtube.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. fiveable.me [fiveable.me]
- 15. youtube.com [youtube.com]
- 16. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 17. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ¹⁹F NMR of MTPA Esters
Welcome to the technical support center for troubleshooting baseline distortion in ¹⁹F NMR of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of baseline distortion in ¹⁹F NMR spectra of MTPA esters?
A1: Baseline distortion in ¹⁹F NMR spectra, often appearing as a rolling or curved baseline, can originate from several sources. The most common causes include:
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Instrumental Factors: Improper probe tuning and matching, poor shimming of the magnetic field, and issues with the receiver gain setting can all contribute to a distorted baseline.[1][2][3]
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Acquisition and Processing Parameters: A very large spectral width, incorrect phase correction, and the use of certain pulse sequences can lead to baseline artifacts.[4][5] The initial data points of the Free Induction Decay (FID) are particularly sensitive, and their corruption can cause low-frequency modulations that manifest as baseline distortions in the transformed spectrum.[6]
-
Sample-Related Issues: The presence of paramagnetic impurities, even in trace amounts, can significantly affect the NMR signal and contribute to baseline problems.[7][8] High sample concentration or the presence of solid particles can also degrade spectral quality.[9]
-
Acoustic Ringing: This phenomenon, particularly in probes with fluorine-containing components, can introduce artifacts that distort the baseline.
Q2: My ¹⁹F NMR spectrum has a "rolling" baseline. What is the first thing I should check?
A2: The first and most crucial step is to ensure the NMR probe is correctly tuned and matched for the ¹⁹F frequency with your specific sample.[10][1][2] Each sample slightly alters the electronic environment of the probe, necessitating re-tuning and matching for every new sample to ensure maximum signal transfer and minimize reflected power.[10][3] An improperly tuned probe is a very common reason for poor lineshape and baseline distortion.
Q3: How can I minimize baseline distortion during data acquisition?
A3: To minimize baseline issues during acquisition, consider the following:
-
Optimize Shimming: Good magnetic field homogeneity is critical. Perform automated or manual shimming on your sample to obtain the narrowest and most symmetrical peak shape possible for the lock signal.[11]
-
Set Appropriate Spectral Width: While ¹⁹F NMR has a large chemical shift range, using an excessively wide spectral width can exacerbate baseline problems.[4] If the approximate chemical shift of your MTPA ester is known, set the spectral width to encompass the signals of interest with a reasonable baseline region on either side.
-
Adjust Receiver Gain: The receiver gain should be set to maximize the signal-to-noise ratio without causing receiver overload or clipping of the FID.[12][13] An automated gain setting is a good starting point, but manual adjustment may be necessary.[14]
-
Use an Appropriate Relaxation Delay: A sufficient relaxation delay (d1), typically 1-2 seconds for ¹⁹F, ensures the magnetization returns to equilibrium between scans, which is important for quantitative accuracy and can help in obtaining a flatter baseline. For accurate quantitative measurements, the repetition time (acquisition time + relaxation delay) should be at least 5 times the T1 of the nucleus of interest.[13]
Q4: I've already acquired the data. What can I do to correct a distorted baseline during processing?
A4: Several post-acquisition processing methods can correct a distorted baseline:
-
Phase Correction: Carefully perform manual zero-order and first-order phase correction. An incorrect, large first-order phase correction is a frequent cause of a rolling baseline.[4]
-
Baseline Correction Algorithms: Most NMR processing software includes various baseline correction routines. Common methods include polynomial fitting and spline interpolation.[15][16][17] For spectra with many peaks, more advanced algorithms might be necessary.[6] It's often best to apply these corrections manually to individual signals for the most accurate results.[15]
Q5: Could paramagnetic impurities in my sample be causing the baseline distortion?
A5: Yes, even trace amounts of paramagnetic species (e.g., dissolved oxygen or metal ions) can cause significant line broadening and baseline distortion.[18][7][8] If you suspect paramagnetic contamination, you can try degassing your sample by bubbling an inert gas (like nitrogen or argon) through the solvent before adding your compound.[9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving baseline distortion in your ¹⁹F NMR experiments of MTPA esters.
Troubleshooting Workflow
References
- 1. Probe Tuning [emory.edu]
- 2. University of Ottawa NMR Facility Blog: Tuning and Matching an NMR Probe [u-of-o-nmr-facility.blogspot.com]
- 3. University of Ottawa NMR Facility Blog: Tuning Problems for Samples of High Ionic Strength [u-of-o-nmr-facility.blogspot.com]
- 4. F19 detection [nmr.chem.ucsb.edu]
- 5. researchgate.net [researchgate.net]
- 6. Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. UCSD SSPPS NMR Facility: Tuning and matching [sopnmr.blogspot.com]
- 11. benchchem.com [benchchem.com]
- 12. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Applications of Fast Iterative Filtering in NMR Spectroscopy: Baseline Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Baseline Correction in NMR Spectroscopy - Global NMR Discussion Meetings [globalnmr.org]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Optimizing Mosher's Amide Formation
Welcome to the technical support center for Mosher's amide formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find detailed guides, frequently asked questions, and optimized protocols to enhance the efficiency and success of your reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Mosher's amide formation, providing step-by-step solutions to get your experiments back on track.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | 1. Steric Hindrance: The amine or Mosher's acid chloride is sterically bulky, slowing down the nucleophilic attack. 2. Low Reactivity of Amine: The amine is electron-deficient or a weak nucleophile. 3. Insufficient Temperature: The reaction is being run at a temperature that is too low for the specific substrates. 4. Inappropriate Solvent: The solvent may not be optimal for solubilizing reactants or facilitating the reaction. | 1. Increase Reaction Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) to provide sufficient energy to overcome the activation barrier. Monitor for potential side reactions. 2. Add a Catalyst: Introduce a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) at a catalytic amount (e.g., 5-10 mol%). DMAP can accelerate the reaction by forming a more reactive acylpyridinium intermediate. 3. Change the Solvent: Switch to a polar aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. For particularly difficult couplings, DMF can be used, although it may complicate work-up. 4. Increase Reaction Time: Allow the reaction to proceed for a longer period (e.g., 12-24 hours) at room temperature. |
| Formation of Side Products | 1. Presence of Water: Mosher's acid chloride can react with residual water to form Mosher's acid, which will not react with the amine. 2. Excess Base: A large excess of a non-nucleophilic base like triethylamine can lead to side reactions. 3. Racemization: If the chiral center is alpha to a carbonyl group, epimerization can occur, especially with prolonged reaction times or elevated temperatures. | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use Stoichiometric Amounts of Base: Use a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. 3. Optimize Reaction Time and Temperature: Aim for the shortest reaction time and lowest temperature that provides complete conversion to minimize the risk of epimerization. |
| Difficulty in Product Purification | 1. Excess Mosher's Acid/Chloride: Unreacted Mosher's reagent can co-elute with the desired amide. 2. Formation of Urea Byproducts: If coupling reagents like DCC are used, the dicyclohexylurea byproduct can be difficult to remove. | 1. Quench Excess Reagent: After the reaction is complete, add a small amount of an amine scavenger (e.g., aminomethylated polystyrene resin) or a simple amine (like butylamine) to react with any remaining Mosher's acid chloride. 2. Aqueous Work-up: Perform an aqueous work-up with a dilute acid (e.g., 1M HCl) to remove basic impurities and a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities. 3. Chromatography Optimization: Use a suitable solvent system for column chromatography. A gradient elution may be necessary to separate the product from closely eluting impurities. |
Frequently Asked Questions (FAQs)
Q1: How can I be certain my Mosher's amide formation has gone to completion?
A1: For the primary application of determining enantiomeric purity, it is crucial to ensure the reaction has proceeded to completion (ideally >99% conversion).[1] This is to avoid kinetic resolution, where one enantiomer of the amine might react faster than the other, leading to an inaccurate determination of the enantiomeric ratio.[1] You can monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting amine is a good indicator of reaction completion.
Q2: What is the role of a base in Mosher's amide formation?
A2: The reaction of an amine with Mosher's acid chloride generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize this HCl. If a base is not used, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Q3: Can I use a peptide coupling reagent for Mosher's amide formation?
A3: Yes, peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like 1-Hydroxybenzotriazole (HOBt) can be used to form Mosher's amides from Mosher's acid and the amine. This approach can be milder than using the more reactive Mosher's acid chloride and may be beneficial for sensitive substrates.
Q4: My amine is very sterically hindered. What are the best conditions to use?
A4: For sterically hindered amines, you may need to employ more forcing conditions. Increasing the reaction temperature to 40-60 °C and using a more polar, higher-boiling solvent like DMF can be effective.[2][3] The addition of a catalyst like DMAP is also highly recommended.[4] In some cases, converting the carboxylic acid to an acyl fluoride, which is more reactive, can be a successful strategy for coupling with hindered amines.[2][3][5][6]
Q5: How does the choice of solvent affect the reaction time?
A5: The solvent can have a significant impact on the reaction rate. Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally good choices as they can dissolve the reactants and facilitate the nucleophilic attack. Solvents with higher polarity can accelerate the reaction. However, highly viscous solvents can slow down the reaction by impeding the diffusion of reactants.
Data Presentation: Optimizing Reaction Time
The following table summarizes the estimated effects of various reaction parameters on the reaction time for Mosher's amide formation. These are general guidelines, and optimal conditions will vary depending on the specific substrates used.
| Parameter | Condition | Relative Reaction Time | Yield | Notes |
| Temperature | Room Temperature (20-25 °C) | Moderate (2-12 h) | Good to Excellent | Standard starting point for most reactions. |
| Elevated Temperature (40-50 °C) | Fast (0.5-2 h) | Good to Excellent | Useful for sterically hindered or less reactive amines. Monitor for side reactions. | |
| Solvent | Dichloromethane (DCM) | Moderate (2-8 h) | Good to Excellent | Common and effective solvent. |
| Tetrahydrofuran (THF) | Moderate (2-8 h) | Good to Excellent | Another good general-purpose solvent. | |
| Acetonitrile | Fast (1-6 h) | Good to Excellent | Can accelerate the reaction due to its polarity. | |
| Dimethylformamide (DMF) | Very Fast (0.5-4 h) | Excellent | Good for difficult couplings, but can be harder to remove. | |
| Catalyst | None | Moderate (2-12 h) | Good | Sufficient for many unhindered amines. |
| DMAP (5-10 mol%) | Fast (1-4 h) | Excellent | Significantly accelerates the reaction, especially for hindered systems.[4] | |
| Base | Triethylamine (TEA) | Moderate (2-12 h) | Good to Excellent | Standard and effective base. |
| Diisopropylethylamine (DIPEA) | Moderate (2-12 h) | Good to Excellent | A more sterically hindered base, can sometimes be beneficial. |
Experimental Protocols
Protocol 1: Standard Mosher's Amide Formation
This protocol is suitable for most primary and secondary amines that are not significantly sterically hindered.
-
To a solution of the chiral amine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere, add triethylamine (1.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (R)- or (S)-Mosher's acid chloride (1.1 equiv) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Accelerated Mosher's Amide Formation for Hindered Amines
This protocol is optimized for sterically hindered or less reactive amines.
-
To a solution of the chiral amine (1.0 equiv) in anhydrous acetonitrile (0.1 M) under an inert atmosphere, add diisopropylethylamine (DIPEA, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Add (R)- or (S)-Mosher's acid chloride (1.2 equiv) to the mixture.
-
Heat the reaction to 40 °C and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for Mosher's amide formation.
Caption: Troubleshooting logic for Mosher's amide formation.
References
- 1. The Retort [www1.udel.edu]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Mosher's Ester NMR Signal Assignment
Welcome to the technical support center for Mosher's ester analysis. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning the absolute configuration of chiral alcohols and amines using Mosher's method.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of Mosher's method for determining absolute configuration?
A1: Mosher's method is a nuclear magnetic resonance (NMR) technique used to determine the absolute configuration of chiral secondary alcohols and amines.[1][2] The method involves derivatizing the chiral substrate with both enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its acid chloride.[3] This creates a pair of diastereomers. Due to the anisotropic effect of the phenyl group in the MTPA moiety, the protons in the now diastereomeric substrate experience different magnetic environments.[3][4] By analyzing the differences in the chemical shifts (Δδ) of the protons on either side of the stereocenter in the two diastereomers, the absolute configuration of the original stereocenter can be deduced.[2][5]
Q2: How do I interpret the Δδ (δS - δR) values to assign the absolute configuration?
A2: The sign of the chemical shift difference (Δδ = δS - δR) for protons on either side of the newly formed ester linkage is used to determine the absolute configuration. In the widely accepted model, the Mosher's ester adopts a conformation where the trifluoromethyl group, the methoxy group, and the ester carbonyl are eclipsed. This places the phenyl group in a position to shield one of the substituents on the original alcohol.
-
Positive Δδ values (Δδ > 0) are typically observed for protons on one side of the stereocenter.
-
Negative Δδ values (Δδ < 0) are typically observed for protons on the other side.
By assigning the protons in the ¹H NMR spectrum and observing the distribution of positive and negative Δδ values, a three-dimensional model of the molecule can be constructed, revealing the absolute stereochemistry.[3][4]
Q3: What are the most common challenges encountered when assigning Mosher's ester NMR signals?
A3: The most frequent challenges include:
-
Signal Overlap: Severe convolution of NMR signals can make unambiguous assignment difficult.[6] This is particularly problematic in complex molecules with many protons in similar chemical environments.
-
Incomplete Reactions: If the esterification reaction does not go to completion, the presence of the unreacted alcohol can complicate the NMR spectrum.
-
Moisture Sensitivity: Mosher's acid chloride is highly sensitive to moisture, which can lead to its hydrolysis and result in poor yields of the desired esters.[6]
-
Anomalous Δδ Values: In some cases, the observed Δδ values may not follow the expected pattern, potentially due to conformational flexibility or long-range effects within the molecule.[7]
Troubleshooting Guide
Problem 1: Significant overlap in the ¹H NMR spectra of the (R)- and (S)-Mosher's esters makes signal assignment impossible.
Solution:
-
2D NMR Spectroscopy: Employ two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the unambiguous assignment of proton signals.[1][8] These experiments can help to resolve overlapping multiplets and identify which protons are coupled to each other.
-
Higher Field NMR: Acquire the NMR spectra on a higher field instrument. The increased spectral dispersion at higher magnetic fields can often resolve overlapping signals.
-
Chiral Shift Reagents: In some instances, the use of chiral lanthanide shift reagents can help to separate overlapping signals of the diastereomers.[1][6]
Problem 2: The Δδ values are very small or do not show a consistent pattern.
Solution:
-
Verify Complete Reaction and Purity: Ensure that both the (R)- and (S)-Mosher's esterification reactions have gone to completion and that the products are pure.[3] Incomplete reactions or the presence of impurities can lead to erroneous chemical shift measurements. Purification of the diastereomeric esters can be achieved using column chromatography or preparative TLC.[3]
-
Re-evaluate Conformational Model: The standard Mosher's method model assumes a specific low-energy conformation. If the molecule has significant conformational flexibility, this model may not be accurate. Computational modeling can be used to investigate the likely solution-phase conformation of the Mosher's esters.[9]
-
Consider Long-Range Effects: In large or extended molecules, the anisotropic effect of the Mosher's reagent can be influenced by distant functional groups, leading to unexpected Δδ values.[7] Careful analysis of the entire molecule's structure is necessary.
Problem 3: The esterification reaction is low-yielding.
Solution:
-
Strict Anhydrous Conditions: Mosher's acid chloride is highly reactive towards water. Ensure that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Optimize Reaction Conditions: The reaction can be carried out using different conditions, such as using Mosher's acid with a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine), or using the more reactive Mosher's acid chloride.[1][10] Varying the solvent, temperature, and reaction time may also improve the yield.
Data Presentation
Table 1: Hypothetical Example of Δδ (δS - δR) Values for a Chiral Secondary Alcohol
| Proton Assignment | δ for (S)-MTPA Ester (ppm) | δ for (R)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |
| H-1 (CH₃) | 1.25 | 1.15 | +0.10 |
| H-2 (CH) | 4.95 | 5.00 | -0.05 |
| H-4a (CH₂) | 2.30 | 2.45 | -0.15 |
| H-4b (CH₂) | 2.10 | 2.28 | -0.18 |
| H-5 (CH₃) | 0.90 | 1.05 | -0.15 |
Experimental Protocols
Detailed Methodology for Mosher's Ester Preparation
This protocol describes the preparation of both (R)- and (S)-MTPA esters of a chiral alcohol.[3]
Materials:
-
Chiral alcohol (1.0 equivalent)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.2 equivalents)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) (1.2 equivalents)
-
Anhydrous pyridine or anhydrous dichloromethane (CH₂Cl₂)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, if using CH₂Cl₂)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure (performed in two separate reactions for (R)- and (S)-MTPA-Cl):
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the chiral alcohol (1.0 equivalent) in anhydrous pyridine (or anhydrous CH₂Cl₂ with a catalytic amount of DMAP).
-
Addition of Mosher's Acid Chloride: Add the respective Mosher's acid chloride ((R)- or (S)-MTPA-Cl, 1.2 equivalents) dropwise to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the mixture with ethyl acetate.
-
Washing: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting diastereomeric ester via flash column chromatography on silica gel.
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the purified (R)- and (S)-MTPA esters in the same deuterated solvent (e.g., CDCl₃).
-
Assign the proton signals for both diastereomers, using 2D NMR techniques if necessary.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
Analyze the sign distribution of the Δδ values to determine the absolute configuration.
Mandatory Visualization
Caption: Workflow for determining absolute configuration using Mosher's method.
Caption: Logical flow for interpreting Δδ values in Mosher's method.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. matilda.science [matilda.science]
- 6. researchgate.net [researchgate.net]
- 7. Long-range Shielding Effects in the 1H NMR Spectra of Mosher-like Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. individual.utoronto.ca [individual.utoronto.ca]
- 10. echemi.com [echemi.com]
removing excess Mosher's acid from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing excess Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its derivatives from reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your desired Mosher's ester or amide.
Question: My crude NMR shows a significant amount of unreacted Mosher's acid after the reaction. What is the best way to remove it?
Answer:
The optimal method for removing excess Mosher's acid depends on the stability of your target compound. The most common and effective techniques are aqueous extraction and chromatography.
1. Aqueous Extraction (for acid-stable compounds):
This is often the first and simplest method to try. Mosher's acid is a carboxylic acid and its salt is water-soluble.
-
Detailed Protocol:
-
Quench the reaction mixture. If you used Mosher's acid chloride, you can quench the reaction by slowly adding a small amount of water.[1]
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with the acidic Mosher's acid to form a water-soluble sodium salt. Repeat this wash until CO₂ evolution ceases.
-
Water to remove any remaining bicarbonate solution.
-
Brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers and remove residual water.[2]
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[3]
-
Filter and concentrate the organic layer under reduced pressure to obtain your crude product, which should now be significantly depleted of Mosher's acid.
-
2. Chromatographic Purification:
If your compound is sensitive to aqueous basic conditions or if extraction does not sufficiently remove the acid, column chromatography is the recommended method.
-
Detailed Protocol:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Adsorb the crude material onto a small amount of silica gel.
-
Prepare a silica gel column packed with a suitable non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent should be low enough to ensure good separation between your less polar product and the more polar Mosher's acid.
-
Load the adsorbed crude product onto the column.
-
Elute the column with your chosen solvent system, gradually increasing the polarity if necessary, while collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing your purified product, free from Mosher's acid.
-
Combine the pure fractions and remove the solvent under reduced pressure. Preparative TLC can also be used for small-scale purifications.[2]
-
Question: I used Mosher's acid chloride and now have excess reagent and HCl in my reaction mixture. How should I proceed with the workup?
Answer:
When using Mosher's acid chloride, the workup needs to address both the excess acid chloride and the HCl byproduct.
-
Recommended Workflow:
-
Quenching: Carefully quench the reaction with a small amount of water or a saturated aqueous solution of NaHCO₃ to hydrolyze the highly reactive acid chloride to the more manageable Mosher's acid.[1][4] Be cautious as this reaction can be exothermic and may produce HCl gas.
-
Neutralization and Extraction: Proceed with the aqueous extraction protocol described above. The NaHCO₃ wash is crucial here as it will neutralize the HCl byproduct in addition to removing the Mosher's acid. For compounds that are not acid-sensitive, a dilute acid wash can be performed before the bicarbonate wash.[1]
-
Question: My product is an amine, and I've formed a Mosher's amide. How do I remove the excess Mosher's acid?
Answer:
The procedure is similar to that for Mosher's esters, but with an important consideration for the basicity of your amine product.
-
Acid-Stable Amine Products: If your amine product is stable to acid, you can perform an acidic wash.
-
After quenching the reaction, dilute with an organic solvent.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate your amine product, potentially moving it to the aqueous layer if it is sufficiently polar. The excess Mosher's acid will remain in the organic layer. You can then basify the aqueous layer and extract your product back into an organic solvent. Alternatively, if your amine is not very polar, it will remain in the organic layer during the acid wash, which will help remove any basic impurities.
-
Follow with a saturated NaHCO₃ wash to remove the excess Mosher's acid from the organic layer.
-
Wash with water and brine, then dry and concentrate.
-
-
Acid-Sensitive Amine Products: If your amine is not stable to acid, avoid the acidic wash and proceed directly to the saturated NaHCO₃ wash as described in the general aqueous extraction protocol. Chromatography may be necessary for complete purification.
Data Presentation
The following table summarizes the effectiveness of the primary methods for removing excess Mosher's acid.
| Method | Principle | Effectiveness | Best Suited For | Key Considerations |
| Aqueous Extraction with NaHCO₃ | Acid-base reaction to form a water-soluble salt. | High for removing the bulk of Mosher's acid. | Acid-stable compounds. | May not remove trace amounts. Emulsion formation can occur. |
| Silica Gel Column Chromatography | Separation based on polarity differences. | Very high; can achieve excellent purity. | All compound types, especially those sensitive to aqueous workups. | Can be more time-consuming and require more solvent than extraction. |
| Preparative TLC | Similar to column chromatography but on a plate. | High for small-scale purification. | Small-scale reactions (typically < 20 mg). | Limited by the amount of material that can be loaded. |
Mandatory Visualization
Caption: Decision workflow for removing excess Mosher's acid.
Frequently Asked Questions (FAQs)
Q1: What is Mosher's acid and why is it used?
A1: Mosher's acid, or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a chiral derivatizing agent.[5] It is used to convert a chiral alcohol or amine into a mixture of diastereomeric esters or amides.[6][7] Because diastereomers have different physical properties, they can be distinguished by NMR spectroscopy, allowing for the determination of the enantiomeric purity and absolute configuration of the original alcohol or amine.[6][7][8]
Q2: Why is an excess of Mosher's acid or its chloride used in the reaction?
A2: A slight excess of Mosher's acid or its more reactive acid chloride is often used to ensure the complete consumption of the alcohol or amine being analyzed.[1] This is critical for accurately determining the enantiomeric ratio of the starting material, as incomplete reaction could lead to kinetic resolution and an inaccurate measurement.[6]
Q3: Can I use other bases besides sodium bicarbonate for the aqueous wash?
A3: Yes, other inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can also be used to neutralize and remove Mosher's acid. However, sodium bicarbonate is generally preferred because it is a weaker base, making it less likely to cause unwanted side reactions with sensitive functional groups. It also provides a visual cue (CO₂ bubbling) that an acid is being neutralized.
Q4: I see an emulsion forming during the aqueous extraction. What should I do?
A4: Emulsions are common when performing extractions, especially with chlorinated solvents. To break up an emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution).
-
Gently swirl the separatory funnel instead of shaking it vigorously.
-
Allow the mixture to stand for a longer period.
-
Filter the mixture through a pad of Celite.
Q5: Is it possible to remove excess Mosher's acid by simple evaporation?
A5: No, Mosher's acid is a solid with a relatively high melting point (46-49 °C) and is not sufficiently volatile to be removed by standard rotary evaporation.[5] Attempting to do so will simply co-concentrate it with your product.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 5. Mosher's acid - Wikipedia [en.wikipedia.org]
- 6. The Retort [www1.udel.edu]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to Enantiomeric Excess (ee) Determination: Mosher's Acid Method vs. Chiral HPLC
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis, purification, and characterization of chiral molecules. The two most prominent methods for this purpose are the NMR-based Mosher's acid method and the chromatographic technique of chiral High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for your analytical needs.
Principle of the Methods
Mosher's Acid Method: This technique is an indirect method that relies on the chemical derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA), typically the acid chloride of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[1] The reaction of a chiral alcohol or amine with an enantiomerically pure form of Mosher's acid chloride produces a mixture of diastereomers. These diastereomers have distinct physicochemical properties and, therefore, exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra. The enantiomeric excess can then be calculated by integrating the signals corresponding to each diastereomer.[1] A key advantage of this method is its ability to also determine the absolute configuration of the chiral center by comparing the NMR spectra of derivatives made from both (R)- and (S)-Mosher's acid.[1]
Chiral HPLC: This is a direct method that involves the physical separation of enantiomers on a chiral stationary phase (CSP).[1] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and their separation into two distinct peaks in the chromatogram. The enantiomeric excess is determined by calculating the relative areas of the two peaks.[1] Chiral HPLC is a highly versatile technique applicable to a wide range of chiral compounds.
Quantitative Data Comparison
The following tables summarize the performance characteristics of Mosher's acid method and chiral HPLC based on available experimental data. It is important to note that performance can be highly dependent on the specific analyte and experimental conditions.
Table 1: General Performance Characteristics
| Feature | Mosher's Acid Method (NMR) | Chiral HPLC/GC |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals.[1] | Physical separation of enantiomers on a chiral stationary phase.[1] |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[1] | Chromatogram with baseline-separated peaks for each enantiomer.[1] |
| Quantitative Data | Enantiomeric excess (ee) calculated from the integration of diastereomeric signals.[1] | Enantiomeric excess (ee) calculated from the integrated peak areas.[1] |
| Determination of Absolute Configuration | Yes, by comparing the spectra of (R)- and (S)-derivatives.[1] | No, requires a standard of known absolute configuration. |
| Sensitivity | Generally lower than chromatographic methods. | High sensitivity, suitable for trace analysis. |
| Accuracy for ee | Can be less accurate due to potential peak overlap and integration errors. | High accuracy and precision with good baseline separation. |
| Sample Requirement | Typically requires milligrams of sample. | Can be performed with smaller sample quantities. |
| Development Time | Method is generally applicable with minimal development. | Requires method development to find a suitable chiral stationary phase and mobile phase.[1] |
| Instrumentation | Requires access to an NMR spectrometer. | Requires a dedicated HPLC or GC system with a chiral column.[1] |
Table 2: Representative Quantitative Performance Data
| Parameter | Mosher's Acid Method | Chiral HPLC |
| Analyte | Menthol[2] | Propranolol[3] |
| Accuracy | Error of ~1% (sophisticated integration) to ~10% (typical integration)[2] | Recovery: 98.8-103%[4] |
| Precision (%RSD) | Not explicitly reported, but influenced by signal-to-noise and integration method. | C.V. < 3%[4] |
| Limit of Detection (LOD) | Dependent on NMR spectrometer field strength and sample concentration. | 0.5 pmol (S/N=2)[4] |
| Limit of Quantification (LOQ) | Dependent on NMR spectrometer field strength and sample concentration. | Not explicitly reported for this study. |
Experimental Protocols
This protocol describes the preparation of Mosher's esters from a chiral secondary alcohol for the determination of absolute configuration and enantiomeric excess.[5][6][7]
Materials:
-
Chiral alcohol (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or another suitable base (e.g., DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours, or until the reaction is complete as monitored by TLC or NMR.
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
NMR Analysis:
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA ester samples.
-
For ee determination, integrate the well-resolved signals corresponding to the two diastereomers in the spectrum of either the (R)- or (S)-MTPA ester. The ee is calculated as: ee (%) = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| * 100
-
For absolute configuration determination, create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values. The sign of the Δδ values for protons on either side of the stereocenter is indicative of the absolute configuration based on the established conformational model of Mosher's esters.
This protocol outlines the steps for the enantiomeric separation of propranolol using a polysaccharide-based CSP.[3][8]
Materials:
-
Propranolol hydrochloride racemate
-
(S)-(-)-Propranolol hydrochloride standard
-
HPLC Grade n-heptane, ethanol, and diethylamine
-
Chiralpak® IA column (250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.
-
Standard Solution: Dissolve 5 mg of propranolol hydrochloride racemate in 10 mL of methanol to obtain a concentration of 0.5 mg/mL. Prepare a separate standard solution for the (S)-(-)-enantiomer in the same manner.
HPLC Conditions:
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 225 nm
-
Injection Volume: 20 µL
Data Analysis:
-
Inject the racemic standard and the (S)-(-)-enantiomer standard to determine the retention times and elution order of the enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for the two separated enantiomers. The ee is calculated as: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
Workflow Visualization
Caption: Workflow for ee determination by Mosher's acid method and chiral HPLC.
Conclusion
The choice between Mosher's acid method and chiral HPLC for the determination of enantiomeric excess depends on the specific requirements of the analysis.
Chiral HPLC is generally the method of choice for routine, high-throughput ee determination due to its high accuracy, precision, and sensitivity. It is particularly well-suited for quality control in drug development and manufacturing. However, it requires method development to find a suitable chiral stationary phase and mobile phase, and it cannot determine the absolute configuration of a novel compound without a known standard.
Mosher's acid method , while typically less sensitive and potentially less accurate for ee determination than chiral HPLC, offers the significant advantage of being able to determine the absolute configuration of a chiral center. This makes it an invaluable tool in synthetic chemistry and natural product characterization, where establishing the stereochemistry of newly created molecules is crucial. The method is also broadly applicable with minimal development time, provided the analyte has a suitable functional group for derivatization.
For comprehensive characterization of a new chiral compound, a combination of both methods is often employed: chiral HPLC for accurate and precise ee determination, and Mosher's acid analysis to elucidate the absolute stereochemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. individual.utoronto.ca [individual.utoronto.ca]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing (R)- and (S)-Mosher's Esters NMR Spectra for Absolute Configuration Determination
For researchers, scientists, and drug development professionals, the accurate determination of a molecule's absolute stereochemistry is a critical step in understanding its biological activity and ensuring its safety and efficacy. Mosher's method, a powerful NMR spectroscopic technique, provides a reliable means of assigning the absolute configuration of chiral alcohols and amines. This guide offers a comprehensive comparison of the NMR spectra of diastereomeric (R)- and (S)-Mosher's esters, complete with experimental protocols, data presentation, and a visual workflow to aid in the application of this essential analytical tool.
The foundation of Mosher's method lies in the derivatization of a chiral secondary alcohol or amine with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid. This reaction creates a pair of diastereomers, the (R)- and (S)-Mosher's esters or amides. Due to their different spatial arrangements, these diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra. By analyzing the differences in these chemical shifts (Δδ), the absolute configuration of the original chiral center can be deduced.[1][2][3][4]
The key to this analysis is the conformational preference of the Mosher's esters. The MTPA moiety adopts a conformation where the trifluoromethyl group, the methoxy group, and the carbonyl group are eclipsed. This orientation places the phenyl group in a position to exert a significant anisotropic shielding/deshielding effect on the protons of the chiral substrate. In the (R)-MTPA ester, the phenyl group shields the substituents on one side of the molecule, while in the (S)-MTPA ester, it shields the substituents on the opposite side.[5]
By comparing the ¹H NMR spectra of the two diastereomers, a pattern of chemical shift differences emerges. The sign of the calculated Δδ value (conventionally Δδ = δS - δR) for protons on either side of the stereocenter directly correlates with their spatial position relative to the MTPA phenyl group, thus revealing the absolute configuration of the original alcohol or amine.[2][4][6] Protons with a positive Δδ value are located on one side of the Mosher ester plane, while those with a negative Δδ value are on the other.[7][8]
Comparative Analysis of NMR Spectral Data
The most critical data extracted from the NMR spectra of Mosher's esters are the chemical shift differences (Δδ) for protons in the vicinity of the newly formed ester linkage. These differences, when systematically analyzed, provide a clear indication of the absolute stereochemistry. A positive Δδ (δS > δR) is typically observed for protons that are shielded by the phenyl group in the (S)-ester, while a negative Δδ (δS < δR) is observed for protons shielded by the phenyl group in the (R)-ester.
The following table presents a summary of representative ¹H NMR chemical shift differences (Δδ = δS - δR) for various protons in different chiral molecules derivatized with Mosher's acid. This data illustrates the typical magnitudes and signs of Δδ values encountered in Mosher's method analysis.
| Analyte | Proton(s) | δS (ppm) | δR (ppm) | Δδ (δS - δR) (ppm) | Reference |
| Retroflexanone | H-2'a | 3.19 | 3.23 | -0.04 | [6] |
| H-2'b | 2.94 | 2.98 | -0.04 | [6] | |
| H-4'a | 2.50 | 2.44 | +0.06 | [6] | |
| H-4'b | 2.39 | 2.34 | +0.05 | [6] | |
| Phloroglucinol derivative | H-2'a | 2.98 | 3.02 | -0.04 | [6] |
| H-2'b | 2.80 | 2.83 | -0.03 | [6] | |
| H-4'a | 2.45 | 2.39 | +0.06 | [6] | |
| H-4'b | 2.35 | 2.30 | +0.05 | [6] | |
| (1R,2S)-1-phenyl-1,2-propanediol | CH₃ | 1.15 | 1.25 | -0.10 | |
| Ph-o | 7.35 | 7.30 | +0.05 | ||
| (1S,2S)-1-phenyl-1,2-propanediol | CH₃ | 1.20 | 1.10 | +0.10 | |
| Ph-o | 7.32 | 7.38 | -0.06 |
Note: The data for the phenylpropanediol examples are illustrative and based on typical observations in Mosher's method analysis.
Experimental Protocols
The successful application of Mosher's method relies on the careful preparation of the diastereomeric esters and the accurate acquisition and analysis of their NMR spectra.
1. Preparation of (R)- and (S)-Mosher's Esters:
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Materials:
-
Chiral alcohol or amine (approx. 1-5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or other suitable base (e.g., DMAP, triethylamine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Small reaction vials, magnetic stir bar, syringes, and standard laboratory glassware.
-
-
Procedure:
-
In two separate, dry reaction vials, dissolve the chiral alcohol or amine in anhydrous DCM.
-
To one vial, add a slight excess (1.2-1.5 equivalents) of (R)-MTPA-Cl and a small amount of anhydrous pyridine (as a catalyst and acid scavenger).
-
To the second vial, add the same molar equivalents of (S)-MTPA-Cl and anhydrous pyridine.
-
Stir the reactions at room temperature for 1-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reactions by adding a few drops of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer with DCM. Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude Mosher's esters can often be used directly for NMR analysis. If necessary, purify the esters by flash column chromatography on silica gel.
-
2. NMR Spectrum Acquisition and Analysis:
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended) is necessary for adequate signal dispersion.
-
Sample Preparation: Dissolve the (R)- and (S)-Mosher's esters in separate NMR tubes using the same deuterated solvent, typically CDCl₃. Ensure the concentration of the two samples is as similar as possible.
-
Data Acquisition: Acquire ¹H NMR spectra for both diastereomers under identical experimental conditions (temperature, number of scans, etc.). It is also highly recommended to acquire 2D NMR spectra, such as COSY and HSQC, to aid in the unambiguous assignment of all relevant proton signals.[9][10]
-
Data Analysis:
-
Carefully assign the chemical shifts of the protons in the chiral substrate portion of both the (R)- and (S)-ester spectra.
-
Calculate the chemical shift difference (Δδ) for each assigned proton using the formula: Δδ = δ(S-ester) - δ(R-ester).
-
Create a model of the Mosher's esters in their extended conformation to visualize the spatial relationship between the MTPA phenyl group and the substituents of the chiral analyte.
-
Assign the absolute configuration based on the sign of the Δδ values. Protons with positive Δδ values will be on one side of the molecule, and those with negative Δδ values will be on the other.
-
Workflow for Determining Absolute Configuration
The following diagram illustrates the logical workflow of determining the absolute configuration of a chiral alcohol using Mosher's method.
Caption: Workflow for determining absolute configuration using Mosher's method.
By following this structured approach of synthesis, NMR analysis, and data interpretation, researchers can confidently determine the absolute configuration of chiral molecules, a fundamental piece of information in the advancement of chemical and pharmaceutical research.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. individual.utoronto.ca [individual.utoronto.ca]
- 6. mdpi.com [mdpi.com]
- 7. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
Beyond Mosher's Acid: A Comparative Guide to Chiral Derivatization Agents
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity and absolute configuration is a cornerstone of stereoselective synthesis and drug discovery. For decades, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, has been a stalwart chiral derivatizing agent (CDA) for these purposes. However, the landscape of chiral analysis is ever-evolving, and a range of powerful alternatives have emerged, often offering superior performance in terms of resolution and sensitivity.
This guide provides an objective comparison of prominent alternatives to Mosher's acid, focusing on their performance in Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the optimal CDA for their specific analytical needs.
Key Alternatives to Mosher's Acid
Several notable alternatives have gained traction in the scientific community, each with its own set of advantages. Among the most prominent are:
-
Trost's Methoxy-α-phenylacetic acid (MPA): A close structural analog of Mosher's acid, MPA lacks the trifluoromethyl group, which can sometimes simplify ¹H NMR spectra.
-
(S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid): This reagent has demonstrated exceptional ability in resolving enantiomers, particularly for challenging substrates, and often provides larger chemical shift differences in NMR and better separation in HPLC compared to Mosher's acid.[1][2][3]
-
Novel Fluorinated Agents: Researchers continuously develop new CDAs with unique properties. For instance, α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) has been reported as a superior agent for determining the enantiomeric excess of primary alcohols.[4]
Performance Comparison: NMR Spectroscopy
The primary method for analyzing diastereomers formed from chiral derivatization is NMR spectroscopy. The key performance indicator is the magnitude of the chemical shift difference (Δδ) between corresponding protons in the two diastereomers. Larger Δδ values lead to better resolution and more accurate quantification.
The following table summarizes a comparison of Δδ values obtained for the derivatization of (+)-2-butanol with Mosher's acid and MαNP acid.
| Analyte | Derivatizing Agent | Proton | δ (R-ester) [ppm] | δ (S-ester) [ppm] | Δδ (δR - δS) [ppm] | Reference |
| (+)-2-Butanol | Mosher's Acid (MTPA) | CH₃ (of ethyl) | - | - | ~0.04 | [5] |
| (+)-2-Butanol | MαNP Acid | CH₃ (of ethyl) | 0.73 | 0.27 | +0.46 | [1] |
| Methylene (of ethyl) | 1.39 | 1.21 | +0.18 | [1] | ||
| Methine | 4.85 | 4.82 | +0.03 | [1] | ||
| Methyl | 0.87 | 1.11 | -0.24 | [1] |
As the data indicates, MαNP acid provides significantly larger chemical shift differences for the protons of the chiral alcohol compared to Mosher's acid, facilitating a more straightforward and accurate analysis.[1][2][3]
Performance Comparison: High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for separating the diastereomers formed after derivatization. The key performance indicators are the separation factor (α), which measures the relative retention of the two diastereomers, and the resolution (Rs), which quantifies the degree of separation between the two peaks. Higher α and Rs values indicate better separation.
MαNP acid has been shown to be highly effective for the HPLC resolution of diastereomeric esters on a standard silica gel column. For example, the diastereomeric esters of racemic 2-butanol formed with MαNP acid were baseline-separated with a separation factor (α) of 1.15 and a resolution (Rs) of 1.18.[1] This demonstrates its utility not only for analysis but also for the preparative separation of enantiomers.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for successful chiral derivatization and analysis. Below are representative protocols for the derivatization of a chiral secondary alcohol with MαNP acid and subsequent analysis by NMR and HPLC.
Derivatization of a Secondary Alcohol with MαNP Acid
Materials:
-
Chiral secondary alcohol (1.0 eq)
-
(S)-(+)-MαNP acid (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
Procedure:
-
In a clean, dry vial, dissolve the chiral secondary alcohol and (S)-(+)-MαNP acid in anhydrous DCM.
-
Add DMAP to the solution.
-
In a separate vial, dissolve DCC in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude diastereomeric esters can be purified by flash column chromatography on silica gel.
NMR Analysis of Diastereomeric Esters
Procedure:
-
Dissolve approximately 5-10 mg of the purified diastereomeric ester mixture in 0.6 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Identify well-resolved signals corresponding to the same proton in each of the two diastereomers.
-
Integrate the signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original alcohol.
HPLC Analysis of Diastereomeric Esters
Procedure:
-
Prepare a solution of the diastereomeric ester mixture in the mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Inject the sample onto a normal-phase silica gel HPLC column.
-
Elute the diastereomers using an isocratic mobile phase.
-
Monitor the elution profile using a UV detector.
-
Calculate the separation factor (α) and resolution (Rs) from the chromatogram.
-
The peak areas can be used to determine the diastereomeric ratio.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the typical workflows for chiral derivatization followed by either NMR or HPLC analysis.
Conclusion
While Mosher's acid remains a valuable tool in the chemist's arsenal, a variety of powerful alternatives are now available that can offer significant advantages in terms of resolution and ease of analysis. Reagents like MαNP acid have demonstrated superior performance in both NMR and HPLC-based methods for the determination of enantiomeric purity and absolute configuration.[1][2][3] By carefully considering the nature of the analyte and the analytical instrumentation available, researchers can select the most appropriate chiral derivatizing agent to achieve accurate and reliable results in their stereochemical investigations. The detailed protocols and workflows provided in this guide serve as a starting point for the successful application of these advanced analytical techniques.
References
A Researcher's Guide to the Advanced Mosher Method for Validating Absolute Configuration
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a critical step in chemical synthesis and drug discovery. The spatial arrangement of atoms defines a molecule's interaction with other chiral entities, including biological targets, making stereochemistry a cornerstone of efficacy and safety. The advanced Mosher method, an NMR-based technique, is a powerful and widely used tool for this purpose.[1][2][3]
This guide provides an objective comparison of the advanced Mosher method with other common analytical techniques. It includes detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate method for their specific needs.
The Advanced Mosher Method: Principle and Application
The Mosher method is a nuclear magnetic resonance (NMR) spectroscopic technique used to determine the absolute configuration of chiral secondary alcohols and amines.[4][5][6] The "advanced" or "modified" Mosher method improves upon the original by comparing the ¹H NMR spectra of two diastereomeric esters, rather than comparing a single ester to the parent alcohol.[1][7][8]
The core principle involves the chemical derivatization of the chiral substrate (e.g., a secondary alcohol) with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl).[7] This reaction converts the pair of enantiomers of the substrate into a pair of diastereomers.[9]
-
Reaction with (R)-(-)-MTPA-Cl yields the (S)-MTPA ester.
-
Reaction with (S)-(+)-MTPA-Cl yields the (R)-MTPA ester.
These resulting diastereomers have distinct NMR spectra. In the advanced Mosher method, the chemical shift differences (Δδ) for protons near the newly formed stereocenter are calculated as Δδ = δS - δR . The sign of these Δδ values (positive or negative) correlates to the spatial position of the corresponding protons relative to the MTPA's phenyl group, allowing for the deduction of the absolute configuration of the original carbinol center.[10][11]
Comparative Analysis of Methods for Absolute Configuration Determination
While the advanced Mosher method is highly effective, it is one of several techniques available. The choice of method depends on factors such as the nature of the analyte, sample availability, and the specific information required (absolute configuration vs. enantiomeric purity).
| Method | Principle | Sample Requirement | Determines Absolute Configuration? | Key Advantages | Key Limitations |
| Advanced Mosher Method | Covalent derivatization to form diastereomers with distinct ¹H NMR signals.[4][9] | Milligrams of pure, non-crystalline sample. | Yes, by analyzing Δδ (δS - δR) values.[10] | Does not require crystallization; provides a wealth of structural information from NMR.[2] | Requires a pure sample; derivatization can be challenging for sensitive or hindered compounds; spectra can be complex.[10] |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | A single, high-quality crystal. | Yes, it is the "gold standard" for unambiguous determination.[12][13] | Provides a complete and unambiguous 3D structure.[13] | The primary limitation is the absolute requirement for a suitable single crystal, which can be difficult or impossible to grow.[10] |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. | Non-crystalline sample, typically 1-10 mg. | Yes, by comparing the experimental spectrum to computationally predicted spectra for each enantiomer.[14] | Does not require derivatization or crystallization. | Heavily reliant on computational modeling (DFT), which can be time-consuming and requires expertise.[14] |
| Chiral HPLC / GC | Physical separation of enantiomers on a chiral stationary phase. | Can be performed with small sample quantities; high sensitivity. | No, unless a standard of known absolute configuration is available for comparison. | High accuracy and precision for determining enantiomeric excess (ee); high sensitivity.[9] | Does not provide absolute configuration de novo; requires method development to find a suitable chiral column and mobile phase.[9] |
Experimental Protocols
Advanced Mosher Method Protocol
This protocol details the preparation of diastereomeric MTPA esters for NMR analysis.[4][5]
1. Sample Preparation (performed in duplicate):
- Dissolve the chiral alcohol (approx. 1-5 mg) in an anhydrous solvent (e.g., pyridine or CH₂Cl₂) in an NMR tube or small vial.
- Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
2. Derivatization:
- To one sample, add a slight excess (approx. 1.2 equivalents) of (R)-(-)-MTPA-Cl.
- To the second sample, add a slight excess (approx. 1.2 equivalents) of (S)-(+)-MTPA-Cl.
- Allow the reactions to proceed at room temperature until the starting alcohol is fully consumed (monitor by TLC or LC-MS). The reaction typically takes a few hours.
3. NMR Data Acquisition:
- Acquire high-resolution ¹H NMR spectra for both the resulting (S)-MTPA ester and (R)-MTPA ester.
- If necessary, use 2D NMR techniques (e.g., COSY, HSQC) to unambiguously assign all relevant proton signals for both diastereomers.
4. Data Analysis:
- For each assigned proton (Hi), calculate the chemical shift difference: Δδi = δS(Hi) - δR(Hi) .
- Map the calculated Δδ values onto the structure of the molecule.
- Apply the Mosher model: Protons with positive Δδ values are located on one side of the MTPA plane, and those with negative Δδ values are on the other. This spatial distribution allows for the assignment of the absolute configuration at the carbinol center.
Single-Crystal X-ray Diffraction Protocol
1. Crystal Growth:
- Grow a single crystal of the compound of interest with dimensions typically between 0.1 and 0.5 mm. This is often achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution.
2. Data Collection:
- Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer.
- Collect diffraction data, typically using Cu-Kα or Mo-Kα radiation. To determine the absolute configuration of light-atom molecules, anomalous dispersion effects are crucial, making Cu-Kα radiation preferable.[13]
3. Structure Solution and Refinement:
- Process the diffraction data to obtain a set of structure factors.
- Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
- Refine the structural model against the experimental data.
4. Absolute Configuration Assignment:
- The absolute configuration is determined by analyzing the anomalous scattering data, often by calculating the Flack parameter.[13] A Flack parameter close to 0 for the correct enantiomer confirms the assignment with high confidence.
Visualizing Workflows and Comparisons
Diagrams created with Graphviz help to visualize the experimental workflow and logical relationships between different methods.
References
- 1. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. mdpi.com [mdpi.com]
- 8. Determination of the Absolute Configuration of Organic Compounds by Means of NMR Spectroscopy [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Resolution: Pirkle's Alcohol and Its Alternatives
For researchers, scientists, and drug development professionals, the separation of racemic mixtures into their constituent enantiomers is a critical step in the synthesis of stereochemically pure compounds. The choice of a chiral resolving agent or method is paramount, directly influencing the efficiency of separation, the enantiomeric purity of the product, and the overall viability of the synthetic route. This guide provides an objective comparison of Pirkle's alcohol, a widely recognized chiral solvating agent, with classical and enzymatic chiral resolution methods. The performance of each method is evaluated based on experimental data, and detailed protocols are provided for their practical implementation.
Pirkle's Alcohol: A Chiral Solvating Agent for NMR Analysis
Pirkle's alcohol, or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol, is not a classical chiral resolving agent used for the bulk separation of enantiomers. Instead, it serves as a powerful chiral solvating agent (CSA) for the determination of enantiomeric excess (ee) and absolute configuration by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] In the presence of Pirkle's alcohol, enantiomers of a chiral analyte form transient diastereomeric solvates. These diastereomeric complexes exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer by integrating the corresponding signals.[2]
The effectiveness of a chiral solvating agent is often measured by the magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers. A larger Δδ value indicates better separation of the signals and more accurate determination of the enantiomeric excess.
Performance of Pirkle's Alcohol as a Chiral Solvating Agent
The following table summarizes the observed chemical shift differences (Δδ) for specific protons in various chiral analytes upon the addition of Pirkle's alcohol.
| Analyte | Functional Group | Observed Proton | Solvent | Δδ (ppm) |
| 1-Phenylethanol | Alcohol | -CH(OH)- | CDCl₃ | ~0.05 |
| Propranolol | Amine/Alcohol | Naphthyl-H | CDCl₃ | 0.04 - 0.08 |
| N-Acetyl-1-phenylethylamine | Amide | -CH(NH)- | CDCl₃ | ~0.06 |
| Methyl mandelate | Ester | -OCH₃ | CDCl₃ | ~0.03 |
Note: The observed Δδ values are dependent on the specific analyte, the concentration of the analyte and Pirkle's alcohol, the solvent, and the temperature.
Alternative Chiral Resolution Methods
For the preparative separation of enantiomers, researchers typically turn to other methods, such as diastereomeric salt formation and enzymatic kinetic resolution.
Diastereomeric Salt Formation
This classical method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[3] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Common resolving agents include tartaric acid and mandelic acid for the resolution of amines and other basic compounds.[3][4]
| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) of Product |
| 1-Phenylethylamine | (+)-Tartaric Acid | Methanol | ~40% (of one enantiomer) | >95% |
| 1-Phenylethylamine | (R)-Mandelic Acid | Methanol | 82% (of one enantiomer) | 83% (before recrystallization) |
| 2-Chloromandelic acid | (R)-(+)-N-benzyl-1-phenylethylamine | Ethanol | 71% (of one enantiomer) | >99.5%[5] |
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, most commonly lipases, to catalyze the transformation of one enantiomer of a racemic mixture at a much faster rate than the other.[6][7] This results in a mixture of the unreacted, enantiomerically enriched substrate and the product, which can then be separated. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a widely used and versatile biocatalyst for the resolution of alcohols and other compounds.[8]
| Racemic Substrate | Acyl Donor | Solvent | Conversion (%) | Yield (%) of Unreacted Enantiomer | ee% of Unreacted Enantiomer |
| 1-Phenylethanol | Vinyl acetate | Hexane | ~50% | 41% | >95%[6] |
| 1-Phenylethanol | Vinyl acetate | Toluene | 92% (DKR) | N/A | 85% (of product)[6] |
| (R,S)-1-phenylethanol | Vinyl acetate | n-Hexane | ~50% | ~40% | >99%[8] |
Note: DKR refers to Dynamic Kinetic Resolution, where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer product.
Experimental Protocols
A. Determination of Enantiomeric Excess using Pirkle's Alcohol by ¹H NMR
Objective: To determine the enantiomeric excess of a chiral analyte.
Materials:
-
Chiral analyte (e.g., 1-phenylethanol)
-
(S)-(+)-Pirkle's alcohol
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
¹H NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the chiral analyte in 0.5-0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of the analyte alone.
-
Add Pirkle's Alcohol: Add 1.0 to 1.2 equivalents of (S)-(+)-Pirkle's alcohol to the NMR tube. Ensure thorough mixing.
-
Acquire Final Spectrum: Obtain a ¹H NMR spectrum of the mixture.
-
Data Analysis: Identify a well-resolved signal corresponding to a proton in the analyte that shows separation into two distinct signals (one for each enantiomer). Integrate the areas of these two signals (A₁ and A₂).
-
Calculate Enantiomeric Excess: Calculate the ee% using the formula: ee% = |(A₁ - A₂) / (A₁ + A₂)| * 100.
B. Chiral Resolution of a Racemic Amine by Diastereomeric Salt Formation
Objective: To separate the enantiomers of a racemic amine (e.g., 1-phenylethylamine) using (+)-tartaric acid.[4]
Materials:
-
Racemic 1-phenylethylamine
-
(+)-Tartaric acid
-
Methanol
-
50% Sodium hydroxide solution
-
Diethyl ether
-
Erlenmeyer flasks, Büchner funnel, separatory funnel
Procedure:
-
Dissolution: Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be required.[4]
-
Salt Formation: To the tartaric acid solution, slowly add 6.1 mL of racemic 1-phenylethylamine.[4] The mixture will warm up.
-
Crystallization: Allow the solution to cool to room temperature and stand undisturbed for at least 24 hours to allow the less soluble diastereomeric salt to crystallize.[4]
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.[4]
-
Liberation of the Free Amine: Dissolve the collected crystals in a minimal amount of water and then add 50% NaOH solution until the solution is strongly basic (pH > 12).[4]
-
Extraction: Extract the liberated amine from the aqueous solution with three portions of diethyl ether using a separatory funnel.[4]
-
Isolation of the Enantiopure Amine: Dry the combined ether extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine by polarimetry or by using Pirkle's alcohol and ¹H NMR as described in Protocol A.
C. Enzymatic Kinetic Resolution of a Racemic Alcohol
Objective: To resolve racemic 1-phenylethanol using Candida antarctica lipase B (CALB).[6][7]
Materials:
-
Racemic 1-phenylethanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate
-
Hexane
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Reaction Setup: To a solution of racemic 1-phenylethanol (e.g., 1.642 g, 13.5 mmol) in hexane (80 mL), add CALB (e.g., 250 mg).[6]
-
Acylation: Add vinyl acetate (e.g., 2.35 mL, 27 mmol) dropwise to the stirred mixture.[6]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by a suitable analytical technique (e.g., TLC or GC) until approximately 50% conversion is reached. This typically takes a few hours.[6]
-
Enzyme Removal: After the reaction is complete, remove the immobilized enzyme by filtration.
-
Separation: Concentrate the filtrate under reduced pressure. The resulting mixture contains the unreacted (S)-1-phenylethanol and the product, (R)-1-phenylethyl acetate. These can be separated by column chromatography.[6]
-
Analysis: Determine the enantiomeric excess of the separated alcohol and ester using chiral HPLC or by ¹H NMR with Pirkle's alcohol (Protocol A).
Visualizing the Workflows
Conclusion
The selection of an appropriate method for chiral resolution is contingent upon the specific goals of the researcher. Pirkle's alcohol stands out as an excellent tool for the analytical determination of enantiomeric excess due to its simplicity and the direct quantitative information it provides through NMR spectroscopy. However, for the preparative separation of enantiomers, classical diastereomeric salt formation and enzymatic kinetic resolution are the methods of choice. Diastereomeric salt formation is a robust and scalable technique, particularly for amines and carboxylic acids. Enzymatic kinetic resolution offers exceptional selectivity, especially for alcohols, and can be highly efficient, with the potential for dynamic kinetic resolution to achieve theoretical yields approaching 100%. The experimental data and protocols provided in this guide offer a practical framework for researchers to select and implement the most suitable method for their specific chiral separation challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MTPA and CFNA as Chiral Derivatizing Agents
In the landscape of pharmaceutical development and stereochemical analysis, the determination of enantiomeric purity and absolute configuration is a critical step. Chiral derivatizing agents (CDAs) are indispensable tools that convert enantiomers into diastereomers, enabling their differentiation by standard chromatographic and spectroscopic methods. This guide provides an objective comparison between the well-established α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, and a newer agent, α-cyano-α-fluoro(2-naphthyl)acetic acid (CFNA).
Introduction to Chiral Derivatizing Agents
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation and quantification challenging. The core principle behind CDAs is to react a chiral analyte with a pure enantiomer of the CDA. This reaction creates a covalent bond, forming a pair of diastereomers. Unlike enantiomers, diastereomers have distinct physical and chemical properties, which allows for their separation and analysis using techniques like high-performance liquid chromatography (HPLC), gas chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
MTPA (Mosher's Acid) has been a cornerstone in stereochemical analysis for decades, widely used for determining the absolute configuration and enantiomeric excess of chiral alcohols and amines.[2][3][4] Its utility is well-documented across a vast range of applications.[5][6]
CFNA , a more recently developed agent, has emerged as a promising alternative, demonstrating superior performance in certain applications.[7][8] This guide will delve into the structural differences, performance metrics, and experimental considerations for both agents to assist researchers in making an informed selection for their specific analytical needs.
Chemical Structures and Properties
The efficacy of a CDA is intrinsically linked to its chemical structure. The presence of rigid conformational elements and reporter groups that are sensitive to the chiral environment of the analyte is crucial for effective differentiation of the resulting diastereomers.
| Feature | MTPA (α-methoxy-α-trifluoromethylphenylacetic acid) | CFNA (α-cyano-α-fluoro(2-naphthyl)acetic acid) |
| Structure | Contains a phenyl ring, a methoxy group, and a trifluoromethyl group attached to the chiral center. | Features a larger, more rigid 2-naphthyl group, a cyano group, and a fluorine atom at the chiral center. |
| Key Reporter Groups | -CF₃ and -OCH₃ for ¹⁹F and ¹H NMR analysis. | -CN, -F, and the naphthyl group for ¹⁹F and ¹H NMR analysis. |
| Reactivity | The carboxylic acid readily forms esters with alcohols and amides with amines. | Similar reactivity to MTPA, forming esters and amides. |
The larger and more conformationally restricted naphthyl group in CFNA can lead to more pronounced differences in the chemical shifts of the diastereomeric derivatives in NMR spectroscopy, potentially offering better resolution.[8]
Performance Comparison: MTPA vs. CFNA
The selection of a CDA is often dictated by its performance in specific analytical techniques, particularly NMR spectroscopy and chromatography.
NMR Spectroscopic Analysis
NMR spectroscopy is a powerful method for determining enantiomeric excess (ee) and absolute configuration. After derivatization, the protons and other NMR-active nuclei (like ¹⁹F) in the resulting diastereomers experience different magnetic environments, leading to separate signals.
Studies have shown that CFNA can be a significantly superior CDA compared to MTPA for determining the enantiomeric excess of certain compounds, such as primary alcohols.[7][8] The derivatives formed with CFNA often exhibit larger differences in chemical shifts (Δδ) in both ¹H and ¹⁹F NMR spectra.[8] This enhanced separation of signals simplifies quantification and can improve the accuracy of ee determination, especially for complex molecules or those where the chiral center is remote.[8]
While MTPA is a reliable agent, its derivatives can sometimes produce small Δδ values, which may complicate the analysis due to overlapping signals.[9] The conformational complexity of MTPA esters can contribute to these smaller differences.[9]
Quantitative Data Summary
| Parameter | MTPA | CFNA | Notes |
| NMR Signal Separation (Δδ) | Generally effective, but can be small in some cases.[9] | Often provides significantly larger Δδ values in both ¹H and ¹⁹F NMR.[8] | Larger Δδ values lead to more accurate and reliable ee determination. |
| Superiority | A well-established and versatile reagent.[3] | Has been shown to be superior for specific applications, such as the ee determination of primary alcohols.[7][8] | The choice of agent may depend on the specific class of compound being analyzed. |
| Applications | Widely used for chiral alcohols and primary/secondary amines.[4][5][6] | Effective for discriminating alcohols and amino esters.[8] | Both have broad applicability but CFNA may offer advantages in specific cases. |
Experimental Protocols
The following are generalized protocols for the derivatization of a chiral alcohol using MTPA and CFNA. It is crucial to optimize these conditions for each specific analyte.
General Derivatization Workflow
Protocol 1: MTPA Derivatization of a Chiral Alcohol
This protocol is a general guideline and may require optimization.
-
Preparation: In a clean, dry NMR tube or small reaction vial, dissolve the chiral alcohol (1.0 equivalent) in a suitable deuterated solvent (e.g., CDCl₃, ~0.5 mL).
-
Reagent Addition: Add (R)-(+)-MTPA (1.1 equivalents), a coupling agent such as dicyclohexylcarbodiimide (DCC, 1.2 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).
-
Reaction: Cap the tube or vial and shake vigorously for 1-2 minutes. Allow the reaction to proceed at room temperature. The reaction progress can be monitored by NMR, with typical reaction times ranging from 30 minutes to a few hours.[10][11]
-
Work-up (if necessary): For analysis, the reaction mixture can often be used directly. If purification is required, the dicyclohexylurea byproduct can be removed by filtration.
-
Analysis: Acquire ¹H and/or ¹⁹F NMR spectra of the resulting diastereomeric Mosher esters to determine the chemical shift differences and calculate the enantiomeric excess.
Protocol 2: CFNA Derivatization of a Chiral Alcohol
The protocol for CFNA is similar to that of MTPA, leveraging standard esterification conditions.
-
Preparation: Dissolve the chiral alcohol (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane) in a reaction vial.
-
Reagent Addition: Add (+)-CFNA (1.1 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents).
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or HPLC.
-
Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea. The filtrate can be washed with dilute acid and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure.
-
Analysis: Dissolve the crude diastereomeric ester mixture in a suitable deuterated solvent and analyze by ¹H and ¹⁹F NMR spectroscopy.
Logical Comparison of MTPA and CFNA
Conclusion
Both MTPA and CFNA are highly effective chiral derivatizing agents, each with its own set of advantages.
-
MTPA (Mosher's Acid) remains the gold standard for many applications due to its extensive history of reliability and versatility in the stereochemical analysis of a wide range of chiral alcohols and amines.[3][5][6]
-
CFNA presents itself as a powerful alternative that can offer significant advantages in cases where MTPA provides suboptimal results.[8] Its ability to induce larger chemical shift differences in NMR spectra makes it particularly valuable for the analysis of challenging molecules, and it has been demonstrated to be superior for determining the enantiomeric excess of certain classes of compounds like primary alcohols.[7][8]
For researchers and drug development professionals, the choice between MTPA and CFNA should be guided by the specific requirements of the analysis. While MTPA is an excellent starting point for most applications, CFNA should be strongly considered when enhanced resolution is required or when derivatization with MTPA yields ambiguous results. The empirical evaluation of both agents for a new class of chiral analytes is a prudent strategy to ensure the most accurate and reliable stereochemical determination.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. (R)-(+)-a-Methoxy-a-trifluoromethylphenylacetic acid 99 20445-31-2 [sigmaaldrich.com]
- 3. .alpha.-Methoxy-.alpha.-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines | Semantic Scholar [semanticscholar.org]
- 4. (R)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, 99% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New efficient chiral derivatizing agent, alpha-cyano-alpha-fluoro(2-naphthyl)acetic acid (2-CFNA). application to the EE determination of (-)-3-acetoxy-2-fluoro-2-(hexadecyloxymethyl)propan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR (1996) | Sh. K. Latypov | 170 Citations [scispace.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Determining Absolute Configuration: Mosher's Acid Method and Its Alternatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of chemical synthesis and drug discovery. The spatial arrangement of atoms within a chiral molecule can profoundly influence its biological activity, making stereochemical assignment a critical step. The Mosher's acid method, a classic NMR-based technique, has long been a valuable tool for this purpose. This guide provides an objective comparison of the accuracy and limitations of Mosher's acid method with its primary alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
Principle of Mosher's Acid Method
The Mosher's acid method relies on the derivatization of a chiral secondary alcohol or amine with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][2] The reaction of a scalemic or racemic mixture of a chiral alcohol or amine with a single enantiomer of Mosher's acid chloride yields a mixture of diastereomers.[3] These diastereomers, unlike the original enantiomers, have distinct physical and chemical properties, including different chemical shifts in their proton (¹H) and fluorine-¹⁹ (¹⁹F) NMR spectra.[2]
By analyzing the differences in chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester or amide linkage in the two diastereomeric products (one formed with (R)-MTPA and the other with (S)-MTPA), the absolute configuration of the stereocenter can be determined.[4] This analysis is based on a conformational model of the Mosher's esters/amides, where the phenyl group of the MTPA moiety creates a distinct anisotropic shielding/deshielding effect on nearby protons.
Accuracy and Limitations of Mosher's Acid Method
The Mosher's acid method is a powerful tool, but its accuracy is contingent on several factors. A primary limitation is the reliance on a presumed conformational model of the MTPA derivatives. If the actual conformation deviates significantly from the model, an incorrect assignment of the absolute configuration can result. Furthermore, for the accurate determination of enantiomeric excess (ee), the derivatization reaction must proceed to completion.[3] Incomplete reactions can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in a diastereomeric ratio that does not accurately reflect the initial enantiomeric composition of the substrate.[3] Peak overlap in the NMR spectrum can also introduce errors in the integration of signals, affecting the accuracy of the ee determination.[5]
Comparison with Alternative Methods
While the Mosher's acid method is a valuable technique, other methods are available for determining absolute configuration and enantiomeric excess. The most common alternatives are chiral chromatography (primarily High-Performance Liquid Chromatography - HPLC) and single-crystal X-ray crystallography.
| Feature | Mosher's Acid Method (NMR) | Chiral Chromatography (HPLC/GC) | Single-Crystal X-ray Crystallography |
| Primary Output | ¹H or ¹⁹F NMR spectrum with distinct signals for diastereomers. | Chromatogram with separated peaks for each enantiomer. | 3D molecular structure with atomic coordinates. |
| Determination of Absolute Configuration | Yes, by comparing the spectra of (R)- and (S)-derivatives. | No, requires a standard of known absolute configuration. | Yes, definitive determination is possible.[5] |
| Determination of Enantiomeric Excess (ee) | Yes, by integration of diastereomeric signals. | Yes, by integration of enantiomeric peak areas. | Not directly applicable for ee determination of a bulk sample. |
| Accuracy for ee Determination | Can be less accurate due to potential peak overlap and integration errors.[5] | High accuracy and precision with good baseline separation. | N/A |
| Sample Requirement | Typically requires milligrams of sample. | Can be performed with smaller sample quantities. | Requires a single, high-quality crystal (µg to mg). |
| Development Time | Generally applicable with minimal development. | Requires method development to find a suitable chiral stationary phase and mobile phase.[5] | Crystal growth can be time-consuming and challenging. |
| Instrumentation | NMR Spectrometer | HPLC or GC system with a chiral column | Single-crystal X-ray diffractometer |
| Key Limitations | Relies on a conformational model; requires complete reaction for accurate ee. | High cost of chiral columns; method development can be extensive.[6] | Difficulty in obtaining suitable single crystals; challenges with light-atom structures.[3][7] |
Quantitative Comparison of Enantiomeric Excess Determination
The following table presents representative data comparing the determination of enantiomeric excess (ee) for a chiral secondary alcohol using Mosher's acid method (via ¹⁹F NMR) and chiral HPLC.
| Sample | Actual ee (%) | ee by Mosher's Method (¹⁹F NMR) (%) | ee by Chiral HPLC (%) |
| 1 | 95.0 | 94.2 ± 0.8 | 95.1 ± 0.2 |
| 2 | 80.0 | 78.9 ± 1.1 | 80.2 ± 0.3 |
| 3 | 50.0 | 48.5 ± 1.5 | 50.1 ± 0.4 |
Note: The data in this table is representative and intended for comparative purposes.
Experimental Protocols
Mosher's Acid Method
Materials:
-
Chiral alcohol or amine (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or other suitable base (e.g., DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester/Amide: In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol/amine in 0.5 mL of anhydrous deuterated solvent. Add a small excess of anhydrous pyridine (approx. 1.2 equivalents). Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride. Cap the tube and mix thoroughly. Allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC or NMR.
-
Preparation of (S)-MTPA Ester/Amide: In a separate clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
NMR Analysis: Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA derivatives.
-
Data Analysis:
-
For Absolute Configuration: Assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the ester/amide linkage. A consistent sign for Δδ on one side of the chiral center and the opposite sign on the other side allows for the assignment of the absolute configuration based on the established Mosher's model.
-
For Enantiomeric Excess: For a single derivative (either R or S), integrate a pair of well-resolved signals corresponding to the two diastereomers. The ratio of the integrals gives the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting material.
-
Chiral HPLC Method
Materials:
-
Chiral analyte
-
HPLC-grade solvents for mobile phase (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (selection is analyte-dependent)
Procedure:
-
Column Selection: Choose a chiral stationary phase (CSP) that is likely to resolve the enantiomers of the analyte based on its chemical structure and available literature. Polysaccharide-based columns are often a good starting point.
-
Mobile Phase Optimization:
-
Start with a common mobile phase for the selected column (e.g., a mixture of hexane and isopropanol for normal-phase chromatography).
-
Inject a racemic standard of the analyte.
-
If no separation is observed, or the resolution is poor, systematically vary the mobile phase composition (e.g., change the ratio of the solvents, add a different alcohol, or include additives like trifluoroacetic acid for acidic analytes or diethylamine for basic analytes).
-
Optimize the flow rate and column temperature to improve resolution and analysis time.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a known concentration.
-
Analysis: Inject the sample onto the equilibrated chiral HPLC system.
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on the retention times of a standard if available.
-
Integrate the areas of the two peaks.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Single-Crystal X-ray Crystallography
Procedure:
-
Crystal Growth: This is a critical and often challenging step. The goal is to obtain a single, well-ordered crystal of the compound with dimensions typically in the range of 0.1-0.3 mm.[8] Common methods include:
-
Slow evaporation of a solvent from a saturated solution.[9]
-
Slow cooling of a saturated solution.
-
Vapor diffusion, where a less volatile solvent containing the compound is allowed to slowly mix with a more volatile precipitant.
-
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[8]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[8]
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The "phase problem" is solved using computational methods to generate an initial electron density map. This model is then refined to best fit the experimental data.
-
Absolute Configuration Determination: For a chiral molecule crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing the anomalous scattering of the X-rays.[10] The Flack parameter is a common metric used to confidently assign the absolute stereochemistry; a value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted structure.[10]
Visualizing the Workflows
Conclusion
The Mosher's acid method remains a valuable and accessible technique for the determination of absolute configuration and enantiomeric excess of chiral alcohols and amines. Its primary strengths lie in its relatively straightforward experimental setup and the wealth of information that can be obtained from a single set of NMR experiments. However, researchers must be cognizant of its limitations, particularly the reliance on a conformational model and the requirement for complete derivatization for accurate ee determination.
Chiral HPLC offers a more accurate and precise method for quantifying enantiomeric excess, though it requires dedicated instrumentation and often extensive method development. Single-crystal X-ray crystallography stands as the definitive method for determining absolute configuration, providing an unambiguous 3D structure of the molecule. The choice of method will ultimately depend on the specific research question, the nature of the analyte, the available instrumentation, and the required level of accuracy. A thorough understanding of the principles, strengths, and limitations of each technique is essential for making an informed decision and obtaining reliable stereochemical data.
References
- 1. chiraltech.com [chiraltech.com]
- 2. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. scispace.com [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. researchgate.net [researchgate.net]
- 10. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
A Comparative Guide: Cross-Validation of Mosher's Analysis with X-ray Crystallography for Absolute Stereochemistry Determination
For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute configuration of chiral molecules is a critical step. This guide provides a comparative analysis of two powerful techniques for this purpose: Mosher's analysis, a nuclear magnetic resonance (NMR) spectroscopic method, and single-crystal X-ray crystallography. We will delve into the experimental protocols of each and present a case study on α-methylselenocysteine to illustrate their cross-validation.
Principles and Methodologies
Mosher's analysis is an empirical NMR method used to determine the absolute configuration of chiral secondary alcohols and amines. It involves the formation of diastereomeric esters or amides by reacting the chiral substrate with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl group in the MTPA moiety. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the spatial arrangement of the substituents around the chiral center can be deduced.
X-ray crystallography , on the other hand, is a non-empirical and highly definitive method for determining the three-dimensional atomic structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined. For chiral molecules, the absolute configuration can be established by analyzing the anomalous dispersion of the X-rays, which is quantified by the Flack parameter. A Flack parameter close to 0 indicates that the determined absolute configuration is correct, while a value close to 1 suggests that the inverted configuration is the correct one.
Case Study: α-Methylselenocysteine
A study by Wehrle et al. (2021) provides an excellent example of the cross-validation of Mosher's analysis with X-ray crystallography for determining the absolute configuration of the α-carbon in α-methylselenocysteine. The researchers first used Mosher's method to assign the stereochemistry and then confirmed their findings with X-ray crystallography.
Data Presentation: A Side-by-Side Comparison
| Parameter | Mosher's Analysis | X-ray Crystallography |
| Technique | ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Single-Crystal X-ray Diffraction |
| Principle | Formation of diastereomeric MTPA amides and analysis of chemical shift differences (Δδ) | Anomalous dispersion of X-rays by the crystal lattice |
| Key Metric | Δδ (δS - δR) values for protons near the stereocenter | Flack Parameter |
| Result for α-Methylselenocysteine | The pattern of positive and negative Δδ values for the protons of the amino acid backbone was consistent with the (R)-configuration at the α-carbon. | The Flack parameter was determined to be close to zero, confirming the (R)-configuration. |
| Confidence Level | High, based on the consistency of the Δδ pattern with the established Mosher's model. | Very high, considered the "gold standard" for absolute configuration determination. |
Table 1: Comparison of Mosher's Analysis and X-ray Crystallography for the Absolute Configuration Determination of α-Methylselenocysteine.
Experimental Protocols
The following protocol is based on the methodology described by Wehrle et al. (2021):
-
Preparation of (R)- and (S)-MTPA Amides:
-
To a solution of α-methylselenocysteine in an appropriate solvent, add a coupling agent (e.g., DCC or EDC) and a base (e.g., DMAP or triethylamine).
-
Divide the reaction mixture into two equal portions.
-
To one portion, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.
-
To the other portion, add (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.
-
Allow the reactions to proceed to completion.
-
Purify the resulting (R)- and (S)-MTPA amides, typically by column chromatography.
-
-
¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA amide diastereomers in a suitable deuterated solvent (e.g., CDCl₃).
-
Assign the chemical shifts (δ) for all relevant protons in both spectra.
-
-
Data Analysis:
-
Calculate the difference in chemical shifts (Δδ) for each corresponding proton using the formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA amide and δR is the chemical shift in the (R)-MTPA amide.
-
Analyze the sign of the Δδ values. According to the Mosher's model for amines, protons on one side of the MTPA plane will exhibit positive Δδ values, while protons on the other side will have negative Δδ values.
-
Based on the distribution of positive and negative Δδ values, assign the absolute configuration of the chiral center. For α-methylselenocysteine, the observed pattern of Δδ values led to the assignment of the (R)-configuration.[1]
-
The following is a general protocol for single-crystal X-ray diffraction, as would have been applied in the confirmatory study:
-
Crystallization:
-
Grow single crystals of a suitable derivative of α-methylselenocysteine of sufficient size and quality. This is often the most challenging step and may require screening of various solvents, precipitants, and crystallization techniques (e.g., vapor diffusion, slow evaporation). In the case study, crystals of the precursor to the Mosher's amides were successfully grown.[1]
-
-
Data Collection:
-
Mount a single crystal on a goniometer head of a diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an atomic model into the electron density map and refine the model against the experimental data.
-
-
Absolute Configuration Determination:
-
During the final stages of refinement, calculate the Flack parameter, which is a measure of the contribution of the inverted structure to the diffraction intensities.[2]
-
A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct. For α-methylselenocysteine, the X-ray analysis confirmed the (R)-configuration determined by Mosher's analysis.[1]
-
Workflow for Cross-Validation
The logical flow of using Mosher's analysis and X-ray crystallography for cross-validation of absolute stereochemistry is depicted in the following diagram.
Figure 1. Workflow for cross-validating absolute configuration.
Conclusion
Both Mosher's analysis and X-ray crystallography are invaluable tools for the determination of absolute stereochemistry. Mosher's method offers a relatively rapid and accessible NMR-based approach that can be performed on non-crystalline samples. X-ray crystallography, while requiring suitable single crystals, provides a definitive and unambiguous assignment of the absolute configuration. The cross-validation of results from both techniques, as demonstrated in the case of α-methylselenocysteine, provides the highest level of confidence in the stereochemical assignment, a critical aspect in the fields of natural product synthesis, medicinal chemistry, and drug development.
References
Chiral GC vs. Mosher's Method: A Comparative Guide for Enantiomeric Purity and Absolute Configuration Analysis
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity and absolute configuration is paramount. Two powerful techniques, chiral Gas Chromatography (GC) and Mosher's method, are frequently employed for these tasks. This guide provides an objective comparison to help you decide when to use chiral GC instead of Mosher's method, supported by experimental data and detailed protocols.
The choice between chiral GC and Mosher's method hinges on the specific analytical goal, the physicochemical properties of the analyte, and the desired information—enantiomeric ratio versus absolute configuration. While both techniques are invaluable in stereochemical analysis, they operate on fundamentally different principles and are suited for different applications.
At a Glance: Key Differences and Applications
Chiral GC is a chromatographic separation technique that quantifies the relative amounts of enantiomers in a mixture, providing the enantiomeric excess (e.e.). It is the go-to method for routine quality control and purity checks of volatile and semi-volatile chiral compounds.[1]
Mosher's method, on the other hand, is a nuclear magnetic resonance (NMR)-based technique primarily used to determine the absolute configuration of chiral alcohols and amines.[2][3] It can also be used to determine enantiomeric excess, but it is often more complex and less precise for this purpose than chiral GC.[4]
Quantitative Data Comparison
The following table summarizes the key performance characteristics of each method, compiled from various sources.
| Feature | Chiral Gas Chromatography (GC) | Mosher's Method (NMR) |
| Primary Application | Determination of enantiomeric ratio / enantiomeric excess (e.e.)[5] | Determination of absolute configuration[2][3] |
| Typical Analytes | Volatile & semi-volatile compounds (can be extended to non-volatile compounds after derivatization)[6] | Chiral secondary alcohols and amines[2][3] |
| Principle | Differential interaction of enantiomers with a chiral stationary phase leading to different retention times[7] | Formation of diastereomeric esters with a chiral derivatizing agent (Mosher's acid), followed by ¹H NMR analysis of chemical shift differences[2][8] |
| Sample Amount | Micrograms (µg) to nanograms (ng)[5] | Milligrams (mg) |
| Accuracy (for e.e.) | High (typically <2% error) | Moderate (can be influenced by impurities and spectral overlap) |
| Precision (for e.e.) | High (excellent reproducibility) | Lower (dependent on NMR instrument stability and integration accuracy) |
| Sensitivity | High (down to trace levels) | Moderate to low |
| Throughput | High (multiple samples per day) | Low (requires synthesis of two derivatives and detailed NMR analysis)[2] |
| Information Provided | Enantiomeric ratio | Absolute configuration, can infer enantiomeric ratio |
| Cost per Sample | Lower | Higher (due to reagents and NMR time) |
| Limitations | Requires analyte volatility; does not directly provide absolute configuration without a reference standard[5] | Can be unreliable for sterically hindered or conformationally flexible molecules; sensitive to moisture[2] |
Deciding Which Method to Use
The choice between Chiral GC and Mosher's method is often straightforward, based on the analytical question at hand. The following decision tree illustrates the logical process for selecting the appropriate technique.
Experimental Workflows
To provide a practical understanding, the following diagrams outline the typical experimental workflows for both Chiral GC and Mosher's method.
Chiral Gas Chromatography Workflow
Mosher's Method Workflow
Detailed Experimental Protocols
Chiral Gas Chromatography Protocol
This protocol describes a general method for the enantioselective analysis of a volatile chiral alcohol.
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX™ 225).[9]
2. Sample Preparation:
-
Prepare a stock solution of the racemic analyte in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
Prepare a dilution of the sample to be analyzed in the same solvent to a concentration of approximately 100 µg/mL.
3. GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp to a higher temperature (e.g., 200 °C) at a rate of 2-5 °C/min. The specific program will need to be optimized for the analyte.[7]
-
Detector Temperature: 250 °C (for FID)
4. Data Analysis:
-
Identify the retention times of the two enantiomers by injecting a racemic standard.
-
Integrate the peak areas of the two enantiomers in the chromatogram of the unknown sample.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Mosher's Method Protocol
This protocol provides a general procedure for determining the absolute configuration of a secondary alcohol.
1. Materials:
-
Chiral secondary alcohol of unknown configuration (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR
-
NMR tubes
2. Preparation of the (S)-MTPA Ester:
-
In a clean, dry vial, dissolve the chiral alcohol (1 equivalent) in anhydrous DCM and anhydrous pyridine (2-3 equivalents).
-
Add (R)-MTPA-Cl (1.2 equivalents) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a small amount of water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting (S)-MTPA ester by column chromatography.
3. Preparation of the (R)-MTPA Ester:
-
Repeat the procedure in step 2 using (S)-MTPA-Cl to synthesize the (R)-MTPA ester.
4. NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz) for both the (S)-MTPA and (R)-MTPA esters in CDCl₃.
-
Carefully assign all relevant proton signals for both diastereomers. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.[8]
5. Data Interpretation:
-
For each assigned proton, calculate the difference in chemical shift: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.[10]
-
Based on the established conformational model of Mosher's esters, protons on one side of the MTPA plane will have positive Δδ values, while protons on the other side will have negative Δδ values.
-
By mapping the signs of the Δδ values onto the structure of the molecule, the absolute configuration of the stereocenter can be determined.
Conclusion
Chiral GC is the preferred method for the rapid, accurate, and high-throughput determination of enantiomeric ratios for volatile and semi-volatile compounds. Its high sensitivity and precision make it ideal for quality control in the pharmaceutical and flavor industries. Mosher's method, while more labor-intensive, is an indispensable tool for the elucidation of the absolute configuration of chiral alcohols and amines, providing crucial structural information that chromatographic methods alone cannot. The choice between these two powerful techniques should be guided by the specific analytical question, the nature of the sample, and the resources available.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. uma.es [uma.es]
- 4. m.youtube.com [m.youtube.com]
- 5. Determination of enantiomeric excess [ch.ic.ac.uk]
- 6. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
- 7. gcms.cz [gcms.cz]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Single vs. Double Derivatization Methods in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of nuclear magnetic resonance (NMR) spectroscopy, derivatization is a powerful technique to indirectly analyze chiral molecules. By reacting a chiral analyte with a chiral derivatizing agent (CDA), a mixture of enantiomers is converted into a mixture of diastereomers. These diastereomers, unlike their parent enantiomers, have distinct NMR spectra, allowing for their differentiation and quantification. This guide provides an objective comparison of single and double derivatization methods, supported by experimental protocols and data to aid in the selection of the most suitable approach for your research needs.
Principles of Chiral Derivatization in NMR
Enantiomers, being mirror images, are indistinguishable in a standard achiral NMR environment. The core principle of chiral derivatization is to introduce a second chiral center by covalently bonding the analyte with an enantiomerically pure CDA. This process creates diastereomers that exhibit different chemical shifts (Δδ), enabling the determination of enantiomeric excess (% ee) and, in many cases, the assignment of absolute configuration.
Single derivatization involves reacting the enantiomeric mixture with a single enantiomer of a CDA. This is often sufficient for determining the enantiomeric excess by integrating the signals of the resulting diastereomers.
Double derivatization , a more traditional and robust approach, involves two separate reactions where the analyte is treated with both the (R)- and (S)-enantiomers of the CDA.[1] This method is primarily used for the unambiguous assignment of absolute configuration by analyzing the differences in chemical shifts between the two sets of diastereomers.
Performance Comparison: Single vs. Double Derivatization
The choice between single and double derivatization depends on the analytical goal, the nature of the analyte, and the availability of the chiral derivatizing agent. While double derivatization is often considered the gold standard for absolute configuration determination, single derivatization methods, particularly when coupled with computational approaches, have shown considerable success.[1]
| Parameter | Single Derivatization | Double Derivatization |
| Primary Application | Determination of enantiomeric excess (% ee) | Assignment of absolute configuration |
| Experimental Simplicity | Simpler, requires one reaction | More complex, requires two separate reactions |
| Sample Consumption | Lower | Higher |
| Time Efficiency | Faster | More time-consuming |
| Reliability for Absolute Configuration | Can be ambiguous without computational support; success rates vary by substrate class (e.g., ~100% for secondary alcohols and amines, ~89% for primary and tertiary alcohols with computational methods)[1] | Generally more reliable and unambiguous, considered the classical approach[1] |
| Data Analysis | Integration of diastereomeric signals for % ee | Comparison of chemical shift differences (Δδ) between the two diastereomeric pairs to assign absolute configuration |
Experimental Protocols
Here, we provide detailed methodologies for single and double derivatization using α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, a widely used CDA for chiral alcohols and amines.
Single Derivatization for Enantiomeric Excess Determination
This protocol is designed to determine the enantiomeric purity of a chiral alcohol.
Materials:
-
Chiral alcohol of unknown enantiomeric excess
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
Anhydrous pyridine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of the chiral alcohol in 0.5 mL of anhydrous DCM.
-
Addition of Base: Add 1.2 equivalents of anhydrous pyridine to the solution.
-
Derivatization: Add 1.1 equivalents of (R)-MTPA-Cl to the mixture.
-
Reaction: Cap the NMR tube and gently agitate to mix the reactants. Allow the reaction to proceed at room temperature for 30-60 minutes, or until completion is confirmed by thin-layer chromatography (TLC) if necessary.
-
NMR Analysis: Directly acquire the ¹H NMR spectrum of the reaction mixture in CDCl₃.
-
Data Analysis: Identify a well-resolved proton signal close to the chiral center that shows distinct peaks for the two diastereomers. Integrate these peaks to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting alcohol.
Double Derivatization for Absolute Configuration Assignment (Mosher's Ester Analysis)
This protocol is for determining the absolute configuration of a chiral secondary alcohol.[2][3]
Materials:
-
Chiral secondary alcohol of unknown absolute configuration
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃)
-
Two separate reaction vials
Procedure:
-
Reaction Setup: Prepare two separate reaction vials. In each vial, dissolve approximately 5 mg of the chiral alcohol in 0.5 mL of anhydrous DCM.
-
Addition of Base: To each vial, add 1.2 equivalents of anhydrous pyridine.
-
Derivatization (Two Reactions):
-
To the first vial, add 1.1 equivalents of (R)-MTPA-Cl.
-
To the second vial, add 1.1 equivalents of (S)-MTPA-Cl.
-
-
Reaction: Cap both vials and allow the reactions to proceed to completion at room temperature.
-
Work-up (Optional but Recommended): For cleaner spectra, each reaction mixture can be diluted with DCM, washed with dilute HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄. The solvent is then evaporated.
-
NMR Sample Preparation: Dissolve the crude or purified product from each reaction in CDCl₃ in separate NMR tubes.
-
NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Data Analysis:
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
Analyze the sign distribution of the Δδ values to deduce the absolute configuration based on the established Mosher's model.
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for single and double derivatization.
Conclusion
Both single and double derivatization methods are invaluable tools in NMR spectroscopy for the analysis of chiral compounds. Single derivatization offers a rapid and efficient means of determining enantiomeric excess. Double derivatization, while more labor-intensive, provides a higher level of confidence for the assignment of absolute configuration. The advent of computational methods is enhancing the reliability of single derivatization for absolute configuration determination, offering a promising avenue for future applications. The selection of the appropriate method should be guided by the specific research question, the available resources, and the desired level of analytical rigor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and personnel safety. This guide provides detailed procedures for the proper disposal of (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid, also known as Mosher's acid, a fluorinated organic compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process. Due to its chemical structure, this compound is classified as a halogenated organic acid.
Operational Protocol for Waste Collection:
-
Designated Waste Container: Obtain a dedicated, properly labeled hazardous waste container. This container should be made of a material compatible with halogenated organic acids.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and any associated hazard symbols as indicated on the Safety Data Sheet (SDS).
-
Segregation: This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and other incompatible chemical waste streams.[1][2][3] Halogenated organic wastes are typically incinerated at high temperatures in specialized facilities.[1]
-
Solid vs. Liquid Waste:
-
Solid Waste: If the acid is in solid form, transfer it carefully to the waste container, avoiding the creation of dust.
-
Solutions: If the acid is in a solution, the entire solution should be transferred to the designated halogenated organic waste container. Do not attempt to evaporate the solvent.
-
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, must also be disposed of in the same hazardous waste container.
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[2][4]
Disposal of Empty Containers
Empty containers that previously held this compound must be decontaminated before they can be considered for regular disposal.
Procedure for Decontamination of Empty Containers:
-
Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., methanol, in which the compound is soluble) a minimum of three times.[5]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as halogenated organic hazardous waste.[5]
-
Container Disposal: Once triple-rinsed and dry, the container can typically be disposed of through your institution's standard procedures for decontaminated lab glass or plastic, provided all labels are removed or defaced. Always consult your institution's specific guidelines.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.
-
Absorb Spill: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spilled acid.
-
Collect Waste: Carefully collect the absorbent material and any contaminated debris into the designated halogenated organic hazardous waste container.
-
Decontaminate Area: Clean the spill area thoroughly with a suitable solvent and then soap and water. The cleaning materials should also be disposed of as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local and institutional regulations, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.
| Property | Value |
| Molecular Formula | C₁₀H₉F₃O₃ |
| Melting Point | 46-49 °C |
| Boiling Point | 95-110 °C @ 1.5-2.0 Torr |
| Solubility | Soluble in methanol (50 mg/ml) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid
This guide provides crucial safety and logistical information for the handling and disposal of (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid (CAS No. 20445-31-2), also known as (+)-Mosher's acid. Adherence to these procedures is vital for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[1] Proper personal protective equipment is mandatory to minimize exposure risks.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face | Safety glasses with side-shields or goggles; face shield | Must comply with EN166 or NIOSH standards. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) | Follow manufacturer's specifications for breakthrough time and permeation rate. |
| Lab coat | To be worn at all times in the handling area. | |
| Respiratory | NIOSH-approved respirator | Required when handling large quantities or in poorly ventilated areas. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.
Operational Plan: Step-by-Step Handling Procedure
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is correctly worn.
-
Dispensing: Avoid generating dust or aerosols.[1] Use appropriate tools for transferring the solid.
-
Spill Management: In case of a spill, contain the material and clean the area with a suitable absorbent.
-
Hygiene: Wash hands thoroughly after handling.[1]
Storage Conditions
| Parameter | Recommendation |
| Temperature | 2-8°C |
| Container | Keep container tightly closed in a dry and well-ventilated place.[1] |
| Incompatibilities | Store away from incompatible materials. |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations.[1] It is recommended to use a licensed professional waste disposal service.
Physicochemical Data
A summary of the key physical and chemical properties is provided below.
Table 3: Physicochemical Properties
| Property | Value |
| Molecular Formula | C10H9F3O3[1][2] |
| Molecular Weight | 234.17 g/mol [1] |
| Appearance | White Crystalline Low Melting Solid[1] |
| Melting Point | 46-49 °C[1] |
| Boiling Point | 95-110 °C @ 1.5-2.0 Torr[1] |
| Solubility | Soluble in methanol (50 mg/mL)[1] |
Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
